2-Thiazolamine, 4-(1-naphthalenyl)-
Description
The exact mass of the compound 2-Thiazolamine, 4-(1-naphthalenyl)- is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 2-Thiazolamine, 4-(1-naphthalenyl)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Thiazolamine, 4-(1-naphthalenyl)- including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
4-naphthalen-1-yl-1,3-thiazol-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N2S/c14-13-15-12(8-16-13)11-7-3-5-9-4-1-2-6-10(9)11/h1-8H,(H2,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBQUWOCIFFHZTM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2C3=CSC(=N3)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10205049 | |
| Record name | 2-Thiazolamine, 4-(1-naphthalenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10205049 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
56503-96-9 | |
| Record name | 4-(1-Naphthalenyl)-2-thiazolamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=56503-96-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-(Naphthalen-1-yl)-2-aminothiazole | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056503969 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Thiazolamine, 4-(1-naphthalenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10205049 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Amino-4-(1-naphthyl)thiazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 4-(NAPHTHALEN-1-YL)-2-AMINOTHIAZOLE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4KEO6ZF10B | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to 2-Amino-4-(1-naphthyl)thiazole: Properties, Synthesis, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Amino-4-(1-naphthyl)thiazole is a heterocyclic amine containing a thiazole core substituted with an amino group and a naphthyl group. This compound and its derivatives are of significant interest in medicinal chemistry and materials science. The presence of the thiazole ring, a common scaffold in many biologically active compounds, combined with the bulky, aromatic naphthyl group, imparts unique physicochemical properties and a diverse range of potential applications. This technical guide provides a comprehensive overview of the known physical and chemical properties, experimental protocols for its synthesis and characterization, and its biological activities, with a focus on its role as a 5-lipoxygenase inhibitor.
Core Physical and Chemical Properties
The physicochemical properties of 2-Amino-4-(1-naphthyl)thiazole are crucial for its handling, formulation, and application in various research and development settings. A summary of its key properties is presented in the table below.
| Property | Value | Reference |
| Molecular Formula | C₁₃H₁₀N₂S | [1] |
| Molecular Weight | 226.3 g/mol | [1] |
| Appearance | Light yellow to yellow to orange crystalline powder | [1] |
| Melting Point | 156 - 160 °C | [1] |
| Boiling Point | Data not available | |
| Solubility | Soluble in water, alcohols, and diethyl ether (for the parent 2-aminothiazole)[2]. The naphthyl group in 2-Amino-4-(1-naphthyl)thiazole is noted to enhance its solubility, making it suitable for formulations in medicinal chemistry.[1] | |
| Stability | The naphthyl group enhances its stability.[1] Store at room temperature. | [1] |
| CAS Number | 56503-96-9 | [1] |
Spectral Data
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the protons on the thiazole ring, the amino group, and the naphthyl ring system.
-
¹³C NMR: The carbon NMR spectrum will display distinct peaks corresponding to the carbon atoms of the thiazole and naphthyl rings, as well as the carbon attached to the amino group. For the parent 2-aminothiazole, characteristic peaks are observed for the thiazole ring carbons.[3][4]
-
IR Spectroscopy: The infrared spectrum will exhibit characteristic absorption bands for the N-H stretching of the amino group (typically in the range of 3300-3500 cm⁻¹), C=N stretching of the thiazole ring, and aromatic C-H and C=C stretching from the naphthyl group.[5][6]
Experimental Protocols
Synthesis of 2-Amino-4-(1-naphthyl)thiazole via Hantzsch Thiazole Synthesis
The most common and versatile method for the synthesis of 2-aminothiazoles is the Hantzsch thiazole synthesis.[7][8][9] This method involves the condensation reaction between an α-haloketone and a thiourea derivative. For the synthesis of 2-Amino-4-(1-naphthyl)thiazole, the likely starting materials are 2-bromo-1-(1-naphthyl)ethanone and thiourea.
Reaction Scheme:
Detailed Protocol (General Procedure):
-
Reactant Preparation: Dissolve 1 equivalent of 2-bromo-1-(1-naphthyl)ethanone in a suitable solvent such as ethanol.
-
Addition of Thiourea: To the solution from step 1, add 1.1 to 1.5 equivalents of thiourea.
-
Reaction Conditions: The reaction mixture is typically heated under reflux for several hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).[10]
-
Workup: After the reaction is complete, the mixture is cooled to room temperature. The product may precipitate out of the solution. If not, the solvent is removed under reduced pressure.
-
Purification: The crude product is then purified, typically by recrystallization from a suitable solvent (e.g., ethanol) to yield the pure 2-Amino-4-(1-naphthyl)thiazole.[10] The purity of the final product should be confirmed by melting point determination and spectroscopic methods (NMR, IR, Mass Spectrometry).[9][11]
Characterization Methods
Standard analytical techniques are employed to confirm the structure and purity of the synthesized 2-Amino-4-(1-naphthyl)thiazole.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Sample Preparation: Dissolve a small amount of the purified compound in a deuterated solvent (e.g., DMSO-d₆ or CDCl₃).
-
Analysis: Record ¹H and ¹³C NMR spectra using a standard NMR spectrometer (e.g., 300 or 500 MHz).[10] Chemical shifts are reported in ppm relative to an internal standard (e.g., TMS).
-
-
Infrared (IR) Spectroscopy:
-
Sample Preparation: Prepare a KBr pellet containing a small amount of the compound or analyze as a thin film.
-
Analysis: Record the IR spectrum using an FT-IR spectrometer.[10]
-
-
Mass Spectrometry (MS):
-
Analysis: Determine the molecular weight and fragmentation pattern using a mass spectrometer to confirm the molecular formula.
-
Biological Activity and Signaling Pathway
2-Amino-4-(1-naphthyl)thiazole and its derivatives have shown promising biological activities, particularly as inhibitors of the enzyme 5-lipoxygenase (5-LOX).[12] 5-LOX is a key enzyme in the biosynthesis of leukotrienes, which are potent inflammatory mediators involved in various diseases, including asthma, allergic reactions, and cardiovascular diseases.[13][14]
Mechanism of Action: 5-Lipoxygenase Inhibition
Studies on related 2-amino-4-aryl thiazoles suggest that their mechanism of action is through competitive inhibition of 5-LOX.[12] This means that the compound binds to the active site of the enzyme, preventing the binding of the natural substrate, arachidonic acid. This inhibition is reportedly not due to the disruption of the redox cycle of the iron atom present in the enzyme's active site.[12]
The 5-Lipoxygenase Signaling Pathway
The 5-lipoxygenase pathway is initiated by cellular stimuli that lead to the release of arachidonic acid from the cell membrane. 5-LOX, with the help of the 5-lipoxygenase-activating protein (FLAP), then converts arachidonic acid into leukotrienes.[15][16][17] 2-Amino-4-(1-naphthyl)thiazole acts as an inhibitor in this pathway.
Caption: Inhibition of the 5-Lipoxygenase signaling pathway.
Applications and Future Directions
2-Amino-4-(1-naphthyl)thiazole serves as a valuable building block in pharmaceutical and materials science research.[1] Its demonstrated activity as a 5-LOX inhibitor makes it a promising lead compound for the development of novel anti-inflammatory drugs.[12] Further research could focus on:
-
Structure-Activity Relationship (SAR) Studies: Synthesizing and testing derivatives to optimize potency and selectivity.
-
In-depth Biological Evaluation: Exploring its efficacy in various in vitro and in vivo models of inflammatory diseases.
-
Formulation Development: Investigating suitable formulations to enhance bioavailability and therapeutic efficacy.
-
Materials Science Applications: Exploring its potential in the development of organic semiconductors and dyes due to its electronic properties.[1]
Conclusion
2-Amino-4-(1-naphthyl)thiazole is a compound with significant potential, underpinned by its interesting chemical structure and biological activity. This guide provides a foundational understanding of its properties, synthesis, and mechanism of action as a 5-LOX inhibitor. The information presented herein is intended to support researchers and developers in their efforts to explore and exploit the full potential of this versatile molecule.
References
- 1. chemimpex.com [chemimpex.com]
- 2. 2-Aminothiazole - Wikipedia [en.wikipedia.org]
- 3. 2-Aminothiazole (96-50-4) 13C NMR spectrum [chemicalbook.com]
- 4. asianpubs.org [asianpubs.org]
- 5. researchgate.net [researchgate.net]
- 6. universalprint.org [universalprint.org]
- 7. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 8. Thiazole synthesis [organic-chemistry.org]
- 9. derpharmachemica.com [derpharmachemica.com]
- 10. rsc.org [rsc.org]
- 11. connectjournals.com [connectjournals.com]
- 12. 2-Amino-4-aryl thiazole: a promising scaffold identified as a potent 5-LOX inhibitor - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 13. researchgate.net [researchgate.net]
- 14. 5-Lipoxygenase Pathway, Dendritic Cells, and Adaptive Immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 15. academic.oup.com [academic.oup.com]
- 16. The 5-lipoxygenase pathway: oxidative and inflammatory contributions to the Alzheimer’s disease phenotype - PMC [pmc.ncbi.nlm.nih.gov]
- 17. atsjournals.org [atsjournals.org]
An In-depth Technical Guide on the Spectroscopic Data of 2-Amino-4-(1-naphthyl)thiazole (CAS 56503-96-9)
For the Attention of: Researchers, Scientists, and Drug Development Professionals
Abstract: This technical guide provides a summary of the available spectroscopic data for the compound 2-Amino-4-(1-naphthyl)thiazole, corresponding to CAS number 56503-96-9. The document compiles known Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopic data and presents them in a structured format. Due to the limited availability of comprehensive public data, this guide also furnishes detailed, generalized experimental protocols for NMR, IR, and Mass Spectrometry to aid researchers in the acquisition of further analytical data. A graphical representation of the typical workflow for spectroscopic analysis is also provided.
Compound Identification
It is important to clarify that CAS number 56503-96-9 refers specifically to 2-Amino-4-(1-naphthyl)thiazole. Initial database searches may sometimes erroneously associate this CAS number with other compounds. All data presented herein pertains to 2-Amino-4-(1-naphthyl)thiazole.[1]
Chemical Structure:
Molecular Formula: C₁₃H₁₀N₂S[1]
Molecular Weight: 226.30 g/mol [1]
Appearance: Light yellow to orange crystalline powder.[1]
Melting Point: 156 - 160 °C[1]
Spectroscopic Data
The following tables summarize the currently available spectroscopic data for 2-Amino-4-(1-naphthyl)thiazole. It should be noted that a complete public dataset for ¹³C NMR and Mass Spectrometry was not available at the time of this compilation.
Table 1: ¹H NMR Spectroscopic Data
| Chemical Shift (δ) ppm | Multiplicity | Assignment |
| 8.61 | Singlet | Thiazolyl proton |
| 5.78 | Broad Band | NH₂ protons |
Note: The solvent used for this reported data was not specified in the source material.
Table 2: IR Spectroscopic Data
| Wavenumber (cm⁻¹) | Assignment |
| 3427 | N-H stretching (amino group) |
| 3364 | N-H stretching (amino group) |
Note: The IR spectrum was reportedly recorded in KBr.
Table 3: ¹³C NMR Spectroscopic Data
| Chemical Shift (δ) ppm | Assignment |
| Data Not Available | - |
Note: While the acquisition of ¹³C NMR data has been mentioned in literature, specific chemical shifts for 2-Amino-4-(1-naphthyl)thiazole are not provided.
Table 4: Mass Spectrometry Data
| m/z | Fragmentation |
| Data Not Available | - |
Note: No public mass spectrometry data for 2-Amino-4-(1-naphthyl)thiazole was found.
Experimental Protocols
The following are generalized protocols for the acquisition of spectroscopic data. These are intended as a guide and may require optimization based on the specific instrumentation and sample characteristics.
3.1 Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation:
-
Weigh approximately 5-25 mg of the sample for ¹H NMR or 50-100 mg for ¹³C NMR.[2]
-
Dissolve the sample in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube.[2]
-
Ensure the sample is fully dissolved. If particulates are present, filter the solution through a small plug of glass wool in a Pasteur pipette into the NMR tube.
-
Cap the NMR tube securely.
-
-
Data Acquisition:
-
Insert the sample into the NMR spectrometer.
-
Lock the spectrometer onto the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity.
-
For ¹H NMR, acquire the spectrum using a sufficient number of scans to obtain a good signal-to-noise ratio. A standard experiment would involve a 90° pulse and a relaxation delay of at least 5 times T1.[3]
-
For ¹³C NMR, a larger number of scans will be necessary due to the lower natural abundance of the ¹³C isotope.
-
Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phase correction, and baseline correction.
-
Reference the spectrum using an internal standard, such as tetramethylsilane (TMS) at 0 ppm.[4]
-
3.2 Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Sample Preparation (KBr Pellet Method):
-
Grind a small amount of the sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.
-
Place a portion of the mixture into a pellet press and apply pressure to form a thin, transparent pellet.
-
-
Data Acquisition:
-
Turn on the FT-IR spectrometer and allow it to warm up to ensure stability.[5]
-
Collect a background spectrum of the empty sample compartment.[5]
-
Place the KBr pellet containing the sample in the spectrometer's sample holder.
-
Acquire the sample spectrum over the desired range (e.g., 4000-400 cm⁻¹).[6]
-
The final spectrum is typically presented in terms of transmittance or absorbance.
-
3.3 Mass Spectrometry (Electron Ionization - EI)
-
Sample Introduction:
-
Ionization:
-
Mass Analysis and Detection:
-
The resulting ions are accelerated into a mass analyzer, which separates them based on their mass-to-charge (m/z) ratio.
-
A detector records the abundance of each ion, generating a mass spectrum.[10]
-
Visualized Workflow
The following diagram illustrates a generalized workflow for the spectroscopic analysis of a chemical compound.
References
- 1. chemimpex.com [chemimpex.com]
- 2. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 3. sites.bu.edu [sites.bu.edu]
- 4. rsc.org [rsc.org]
- 5. profandrewmills.com [profandrewmills.com]
- 6. Protocol for determining protein dynamics using FT-IR spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Electron Ionization in GC-MS: The Gold Standard for Volatile Compound Analysis - MetwareBio [metwarebio.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Electron Ionization - Creative Proteomics [creative-proteomics.com]
- 10. bitesizebio.com [bitesizebio.com]
Literature review on the biological activity of 4-(1-naphthalenyl)-2-thiazolamine
An In-Depth Literature Review on the Biological Activity of 4-(1-Naphthalenyl)-2-thiazolamine
Introduction
4-(1-naphthalenyl)-2-thiazolamine, also known as 2-Amino-4-(1-naphthyl)thiazole, is a heterocyclic compound featuring a core 2-aminothiazole scaffold. This scaffold is a prominent structural motif in medicinal chemistry, recognized for its presence in numerous bioactive molecules and clinically approved drugs.[1][2] The thiazole ring and its derivatives are associated with a wide spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and enzyme inhibitory properties.[1][3][4] The incorporation of a naphthalene moiety suggests potential for enhanced biological interactions due to its lipophilicity and ability to engage in π-stacking interactions. This review synthesizes the available scientific literature on the biological activities of 4-(1-naphthalenyl)-2-thiazolamine and its closely related derivatives, providing a technical guide for researchers and drug development professionals.
Biological Activity of 4-(1-Naphthalenyl)-2-thiazolamine
Direct studies on the biological activity of the parent compound, 4-(1-naphthalenyl)-2-thiazolamine (CAS 56503-96-9), are limited in publicly accessible literature. It is frequently cited as a key intermediate or starting material for the synthesis of more complex derivatives.[5][6] However, one specific activity has been reported.
Potassium Channel Activation
A 2017 patent identified 4-(1-naphthalenyl)-2-thiazolamine, referred to as SKA-75, as an activator of the intermediate-conductance Ca²⁺-activated potassium channel (KCa3.1).[7] These channels are involved in various physiological processes, and their activation is a therapeutic strategy for conditions like hypertension and cystic fibrosis.[7] The compound was tested for its KCa3.1 activating properties using whole-cell patch-clamp electrophysiology.[7] While the patent establishes this activity, specific quantitative data, such as EC₅₀ values, are not provided in the available text.
Biological Activity of N-Substituted Derivatives
Research has been conducted on derivatives of 4-(1-naphthalenyl)-2-thiazolamine where the 2-amino group is substituted. These studies provide insight into the potential of the core scaffold. A key study by Tay et al. (2017) synthesized two series of derivatives (series 4a-4f from 1-acetylnaphthalene and 5a-5f from 2-acetylnaphthalene) and evaluated their antimicrobial and anticancer activities.[5]
General Synthesis of Derivatives
The synthesis of N-substituted 4-(1-naphthalenyl)-2-thiazolamine derivatives typically involves a multi-step process. The general workflow begins with the bromination of an acetylnaphthalene precursor, followed by condensation with a substituted thiourea to form the final aminothiazole derivative.[5]
Caption: General synthesis workflow for N-substituted derivatives.[5]
Antimicrobial Activity
The N-substituted derivatives of both 4-(1-naphthyl) and 4-(2-naphthyl)-2-aminothiazole were screened for their in vitro antimicrobial activity against a panel of Gram-positive and Gram-negative bacteria and two yeast strains. The Minimum Inhibitory Concentration (MIC) was determined for each compound.[5]
Data Presentation: Antimicrobial Activity (MIC, µg/mL)
| Compound | S. aureus | B. cereus | L. monocytogenes | E. coli | P. aeruginosa | S. typhimurium | C. albicans | C. glabrata |
| 4a | 500 | 500 | 500 | 500 | 500 | 500 | 500 | 500 |
| 4b | 500 | 500 | 500 | 500 | 500 | 500 | 500 | 500 |
| 4c | 500 | 500 | 500 | 500 | 500 | 500 | 250 | 500 |
| 4d | 500 | 500 | 500 | 500 | 500 | 500 | 250 | 500 |
| 4e | 500 | 500 | 500 | 500 | 500 | 500 | 500 | 500 |
| 4f | 500 | 500 | 500 | 500 | 500 | 500 | 500 | 500 |
| 5a | 500 | 500 | 500 | 500 | 500 | 500 | 250 | 500 |
| 5b | 500 | 500 | 500 | 500 | 62.5 | 500 | 250 | 250 |
| 5c | 500 | 500 | 500 | 500 | 500 | 500 | 500 | 500 |
| 5d | 500 | 500 | 500 | 500 | 500 | 500 | 500 | 500 |
| 5e | 500 | 500 | 500 | 500 | 500 | 500 | 500 | 500 |
| 5f | 500 | 500 | 500 | 500 | 500 | 500 | 250 | 500 |
| Streptomycin | 15.6 | 31.2 | 62.5 | 62.5 | 125 | 31.2 | - | - |
| Ketoconazole | - | - | - | - | - | - | 250 | 250 |
| Data sourced from Tay et al. (2017).[5] |
Overall, the antimicrobial activity of these derivatives was modest compared to the standard drug streptomycin.[5] However, compound 5b , 2-(4-methylpiperidine-1-yl)-4-(naphthalene-2-yl)thiazole, showed notable activity against P. aeruginosa with a MIC of 62.5 µg/mL and antifungal activity comparable to ketoconazole.[5] Several other compounds (4c, 4d, 5a, 5f ) displayed moderate antifungal effects against C. albicans.[5]
Anticancer and Cytotoxicity Studies
The same two series of compounds (4a-4f and 5a-5f ) were evaluated for their anticancer activity against human hepatocellular carcinoma (Hep-G2) and lung adenocarcinoma (A549) cell lines using the MTT assay to determine cell viability.[5]
The results were unexpected for the 4a-4f series, which are direct derivatives of 4-(1-naphthalenyl)-2-thiazolamine. These compounds were found to increase cell proliferation in both the Hep-G2 and A549 cell lines, indicating a lack of cytotoxic or anticancer effect and possibly a growth-promoting effect under the tested conditions.[5]
In contrast, the 5a-5f series, derived from the 2-naphthyl isomer, exhibited weak anticancer activity, suggesting that the position of the naphthalene ring is critical for this biological effect.[5] Due to the lack of significant inhibitory activity, specific IC₅₀ values were not reported for these compounds.
Experimental Protocols
The methodologies for the key biological assays performed on the N-substituted derivatives are detailed below.
Antimicrobial Activity Assay (Minimum Inhibitory Concentration)
The in vitro antimicrobial activity was determined using a microbroth dilution method as described by Tay et al. (2017).[5]
-
Microorganism Preparation: Bacterial strains (S. aureus, B. cereus, L. monocytogenes, E. coli, P. aeruginosa, S. typhimurium) and yeast strains (C. albicans, C. glabrata) were cultured.
-
Compound Preparation: The synthesized compounds were dissolved in dimethyl sulfoxide (DMSO) to prepare stock solutions.
-
Serial Dilution: Two-fold serial dilutions of the compounds were prepared in Mueller-Hinton broth for bacteria and RPMI 1640 medium for yeast in 96-well microtiter plates.
-
Inoculation: Each well was inoculated with the microbial suspension to a final concentration of approximately 5 x 10⁵ CFU/mL for bacteria and 0.5 x 10³ to 2.5 x 10³ CFU/mL for yeast.
-
Incubation: The plates were incubated at 37°C for 24 hours for bacteria and 48 hours for yeast.
-
MIC Determination: The MIC was defined as the lowest concentration of the compound that completely inhibited visible growth of the microorganism. Streptomycin and ketoconazole were used as positive controls for bacteria and fungi, respectively.
Cytotoxicity and Anticancer Activity Assay (MTT Assay)
The cytotoxic effect of the compounds on Hep-G2 and A549 cancer cell lines was evaluated by measuring cell viability using the MTT [3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide] assay.[5]
Caption: Experimental workflow for the MTT cell viability assay.[5]
-
Cell Culture: Hep-G2 and A549 cells were maintained in DMEM supplemented with 10% fetal bovine serum, L-glutamine, and antibiotics at 37°C in a humidified 5% CO₂ atmosphere.
-
Cell Seeding: Cells were seeded into 96-well plates at a density of 5 x 10³ cells per well and allowed to attach overnight.
-
Compound Exposure: The cells were then treated with the synthesized compounds at various concentrations for 24 hours.
-
MTT Reagent: After treatment, the medium was removed, and MTT solution (0.5 mg/mL in PBS) was added to each well. The plates were incubated for an additional 4 hours.
-
Formazan Solubilization: The MTT solution was removed, and the resulting formazan crystals were dissolved in DMSO.
-
Absorbance Measurement: The absorbance was measured at 570 nm using a microplate reader.
-
Viability Calculation: The percentage of cell viability was calculated relative to untreated control cells.
Conclusion
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Design, synthesis and biological evaluation of novel thiazole-naphthalene derivatives as potential anticancer agents and tubulin polymerisation inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. alliedacademies.org [alliedacademies.org]
- 6. chemimpex.com [chemimpex.com]
- 7. US20170056376A1 - SELECTIVE ACTIVATORS OF THE INTERMEDIATE CONDUCTANCE CA2+ACTIVATED K+ CHANNEL KCa3.1 AND THEIR METHODS OF USE - Google Patents [patents.google.com]
Potential Therapeutic Targets of 2-amino-4-(1-naphthyl)thiazole: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 2-aminothiazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds with a wide range of therapeutic applications, including anticancer, anti-inflammatory, and antimicrobial agents. The incorporation of a naphthyl moiety at the 4-position of the 2-aminothiazole ring has been explored as a strategy to enhance the therapeutic potential of this class of compounds. This technical guide provides an in-depth overview of the potential therapeutic targets of 2-amino-4-(1-naphthyl)thiazole and its close analogs, focusing on their anticancer properties. While direct biological data for 2-amino-4-(1-naphthyl)thiazole is limited in the public domain, this guide leverages data from closely related and highly potent thiazole-naphthalene derivatives to elucidate its probable mechanisms of action and therapeutic targets.
Core Therapeutic Target: Tubulin and Microtubule Dynamics
A primary and well-documented therapeutic target for thiazole-naphthalene derivatives is the microtubule cytoskeleton, a critical component for cell division, intracellular transport, and maintenance of cell shape. These compounds act as tubulin polymerization inhibitors, disrupting the dynamic equilibrium of microtubule assembly and disassembly, which is essential for the formation of the mitotic spindle during cell division.[1][2][3]
Quantitative Data on Anticancer and Tubulin Polymerization Inhibition Activity
The following table summarizes the in vitro antiproliferative and tubulin polymerization inhibitory activities of a potent thiazole-naphthalene derivative, 4-(4-ethoxyphenyl)-5-(4-methoxynaphthalen-1-yl)thiazol-2-amine (Compound 5b) , a close structural analog of 2-amino-4-(1-naphthyl)thiazole.[1]
| Compound | Cancer Cell Line | Antiproliferative IC50 (µM) | Tubulin Polymerization Inhibition IC50 (µM) |
| Compound 5b | MCF-7 (Breast Cancer) | 0.48 ± 0.03 | 3.3 |
| A549 (Lung Cancer) | 0.97 ± 0.13 | ||
| Colchicine (Reference) | 9.1 |
Data sourced from Wang et al., 2021.[1]
Other Potential Therapeutic Targets
Derivatives of 2-aminothiazole have been shown to inhibit various enzymes, suggesting that 2-amino-4-(1-naphthyl)thiazole may also target these proteins. A study on 2-amino-4-(5,6,7,8-tetrahydro-2-naphthyl)thiazole, another structural analog, revealed inhibitory activity against several metabolic enzymes.
| Compound | Enzyme | Inhibition Constant (Ki) (µM) |
| 2-amino-4-(5,6,7,8-tetrahydro-2-naphthyl)thiazole | Carbonic Anhydrase I (hCA I) | - |
| Carbonic Anhydrase II (hCA II) | - | |
| Acetylcholinesterase (AChE) | - | |
| Butyrylcholinesterase (BChE) | - |
Note: While molecular docking suggested high inhibitory potency, specific Ki values for this particular naphthyl derivative were not provided in the cited abstract.[4]
Signaling Pathways and Cellular Mechanisms
The anticancer activity of thiazole-naphthalene derivatives is mediated through the disruption of microtubule dynamics, leading to a cascade of cellular events that culminate in apoptosis (programmed cell death).
Cell Cycle Arrest
Inhibition of tubulin polymerization by these compounds leads to a failure in the formation of a functional mitotic spindle, a critical step for chromosome segregation during mitosis.[1] This disruption activates the spindle assembly checkpoint, causing the cell cycle to arrest at the G2/M phase.[1] Flow cytometry analysis of MCF-7 breast cancer cells treated with Compound 5b showed a significant increase in the percentage of cells in the G2/M phase, from 26.66% in control cells to 72.49% in treated cells.[1]
Caption: G2/M phase cell cycle arrest induced by a 2-amino-4-(1-naphthyl)thiazole analog.
Induction of Apoptosis
Prolonged arrest at the G2/M phase triggers the intrinsic apoptotic pathway. This pathway involves the regulation of pro-apoptotic and anti-apoptotic proteins of the Bcl-2 family, leading to the activation of caspases, a family of proteases that execute the apoptotic program.
Caption: Simplified signaling pathway of apoptosis induction.
Experimental Protocols
Synthesis of 4-(1-Naphthyl)-2-aminothiazole Derivatives
A general method for the synthesis of 4-aryl-2-aminothiazoles involves the Hantzsch thiazole synthesis.
General Procedure:
-
Synthesis of α-bromoacetylnaphthalene: 1-Acetylnaphthalene is brominated using a suitable brominating agent (e.g., bromine in acetic acid or N-bromosuccinimide) to yield 2-bromo-1-(naphthalen-1-yl)ethan-1-one.
-
Cyclization with Thiourea: The resulting α-bromo ketone is then reacted with thiourea in a suitable solvent, such as ethanol, often under reflux conditions, to yield 4-(naphthalen-1-yl)thiazol-2-amine.[1]
In Vitro Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
Protocol:
-
Cancer cells are seeded in 96-well plates and allowed to adhere overnight.
-
The cells are then treated with various concentrations of the test compound (e.g., 2-amino-4-(1-naphthyl)thiazole analog) for a specified period (e.g., 48 hours).
-
After incubation, the treatment medium is removed, and MTT solution is added to each well.
-
The plates are incubated to allow the formation of formazan crystals by viable cells.
-
The formazan crystals are dissolved in a suitable solvent (e.g., DMSO).
-
The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined.
Tubulin Polymerization Inhibition Assay
This assay measures the ability of a compound to inhibit the polymerization of purified tubulin into microtubules.
Protocol:
-
Purified tubulin is incubated with the test compound at various concentrations in a polymerization buffer containing GTP at 37°C.
-
The polymerization of tubulin is monitored by measuring the increase in turbidity or fluorescence over time using a spectrophotometer or fluorometer.
-
The IC50 value for tubulin polymerization inhibition is calculated by comparing the polymerization rates in the presence and absence of the inhibitor.[1]
Cell Cycle Analysis by Flow Cytometry
This technique is used to determine the distribution of cells in different phases of the cell cycle.
Protocol:
-
Cancer cells are treated with the test compound for a specific duration.
-
The cells are then harvested, washed, and fixed in cold ethanol.
-
The fixed cells are treated with RNase to remove RNA and then stained with a fluorescent DNA-binding dye, such as propidium iodide (PI).
-
The DNA content of the cells is analyzed using a flow cytometer.
-
The percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle is determined based on their fluorescence intensity.[1]
Conclusion
2-amino-4-(1-naphthyl)thiazole and its analogs represent a promising class of compounds with significant potential as anticancer agents. Their primary mechanism of action involves the inhibition of tubulin polymerization, leading to cell cycle arrest at the G2/M phase and subsequent induction of apoptosis. Further investigation into the specific molecular interactions with tubulin and the potential for targeting other enzymes will provide a more comprehensive understanding of their therapeutic utility and aid in the development of more potent and selective drug candidates. The experimental protocols provided in this guide offer a framework for the continued exploration of this important class of molecules.
References
- 1. Design, synthesis and biological evaluation of novel thiazole-naphthalene derivatives as potential anticancer agents and tubulin polymerisation inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Solubility Profile of 4-(1-Naphthyl)-2-thiazolamine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility profile of 4-(1-Naphthyl)-2-thiazolamine, a critical parameter for its application in research and drug development. Due to the limited availability of specific quantitative solubility data in public literature, this document focuses on the standardized experimental protocol for determining its solubility in common laboratory solvents. This guide also includes a template for data presentation and a visual representation of the experimental workflow.
Introduction to 4-(1-Naphthyl)-2-thiazolamine
4-(1-Naphthyl)-2-thiazolamine is a heterocyclic amine containing a thiazole ring substituted with a naphthyl group. The presence of the naphthyl group is noted to enhance its stability and solubility, making it a compound of interest in medicinal chemistry and materials science.[1] Understanding its solubility is fundamental for various applications, including formulation development, in vitro and in vivo studies, and analytical method development.
Quantitative Solubility Data
Table 1: Experimental Solubility of 4-(1-Naphthyl)-2-thiazolamine
| Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (µg/mL) | Molar Solubility (mol/L) | Method of Analysis |
| Water (pH 7.4) | 25 | HPLC-UV | |||
| Phosphate-Buffered Saline (PBS) | 25 | HPLC-UV | |||
| Methanol | 25 | HPLC-UV | |||
| Ethanol | 25 | HPLC-UV | |||
| Isopropyl Alcohol | 25 | HPLC-UV | |||
| Acetonitrile | 25 | HPLC-UV | |||
| Acetone | 25 | HPLC-UV | |||
| Dimethyl Sulfoxide (DMSO) | 25 | HPLC-UV | |||
| N,N-Dimethylformamide (DMF) | 25 | HPLC-UV | |||
| Tetrahydrofuran (THF) | 25 | HPLC-UV | |||
| Dichloromethane | 25 | HPLC-UV | |||
| Hexanes | 25 | HPLC-UV |
Experimental Protocol for Solubility Determination: The Shake-Flask Method
The shake-flask method is a widely recognized and reliable technique for determining the thermodynamic solubility of a compound.[2][3][4][5] The following protocol provides a detailed methodology for determining the solubility of 4-(1-Naphthyl)-2-thiazolamine in various solvents.
3.1. Materials and Reagents
-
4-(1-Naphthyl)-2-thiazolamine (solid, high purity)
-
Selected solvents (e.g., water, PBS, methanol, ethanol, DMSO, etc.) of appropriate purity (e.g., HPLC grade)
-
Vials with screw caps (e.g., 2 mL glass vials)
-
Orbital shaker or thermomixer
-
Centrifuge or filtration apparatus (e.g., syringe filters with appropriate membrane)
-
Analytical balance
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer
3.2. Procedure
-
Preparation of Standard Solutions: Prepare a series of standard solutions of 4-(1-Naphthyl)-2-thiazolamine in the chosen analytical solvent (a solvent in which the compound is freely soluble, such as DMSO or methanol) at known concentrations. These will be used to generate a calibration curve.
-
Sample Preparation: Add an excess amount of solid 4-(1-Naphthyl)-2-thiazolamine to a vial containing a known volume of the test solvent (e.g., 1 mL).[4] The excess solid is crucial to ensure that a saturated solution is formed.
-
Equilibration: Seal the vials and place them on an orbital shaker or in a thermomixer. Agitate the samples at a constant temperature (e.g., 25 °C) for a sufficient duration to reach equilibrium. A common equilibration time is 18 to 24 hours.[2][3]
-
Phase Separation: After equilibration, allow the samples to stand to let the undissolved solid settle.[4] To separate the saturated solution from the excess solid, either centrifuge the vials at a high speed or filter the supernatant through a syringe filter (e.g., 0.22 µm or 0.45 µm pore size).[6] This step is critical to prevent undissolved particles from interfering with the analysis.
-
Sample Dilution: Accurately dilute a known volume of the clear, saturated solution with the analytical solvent to bring the concentration within the linear range of the calibration curve.
-
Quantitative Analysis: Analyze the diluted samples using HPLC-UV or UV-Vis spectrophotometry.[5]
-
Calculation:
-
Generate a calibration curve by plotting the analytical response (e.g., peak area from HPLC) versus the concentration of the standard solutions.
-
Determine the concentration of the diluted sample from the calibration curve.
-
Calculate the original concentration of the saturated solution by multiplying the determined concentration by the dilution factor. This value represents the solubility of 4-(1-Naphthyl)-2-thiazolamine in the test solvent at the specified temperature.
-
Experimental Workflow Visualization
The following diagram illustrates the key steps in the shake-flask method for determining solubility.
Caption: Workflow for determining solubility using the shake-flask method.
Factors Influencing Solubility
Several factors can influence the measured solubility of 4-(1-Naphthyl)-2-thiazolamine and should be carefully controlled during experimentation:
-
Temperature: The solubility of solids in liquids generally increases with temperature.[7]
-
pH of the Solvent: For ionizable compounds, the pH of the aqueous solvent will significantly impact solubility.[4]
-
Polymorphism: Different crystalline forms (polymorphs) of the compound can exhibit different solubilities.
-
Purity of the Compound: Impurities can affect the measured solubility.
By following the detailed protocol and considering the influencing factors outlined in this guide, researchers and drug development professionals can accurately determine the solubility profile of 4-(1-Naphthyl)-2-thiazolamine in common laboratory solvents, facilitating its effective use in further research and development.
References
- 1. chemimpex.com [chemimpex.com]
- 2. bioassaysys.com [bioassaysys.com]
- 3. Shake-Flask Solubility Assay - Enamine [enamine.net]
- 4. dissolutiontech.com [dissolutiontech.com]
- 5. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
- 6. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]
- 7. m.youtube.com [m.youtube.com]
In Silico Toxicological Assessment of 2-amino-4-(1-naphthyl)thiazole: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the methodologies and data interpretation involved in the in silico toxicological prediction of 2-amino-4-(1-naphthyl)thiazole, a novel thiazole derivative. In the absence of direct experimental data for this specific molecule, this document outlines a robust, generalized workflow based on established computational toxicology protocols for similar thiazole-containing compounds. This guide covers the prediction of key toxicological endpoints, including ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties, potential mechanisms of toxicity, and relevant signaling pathway perturbations. All quantitative data are presented in structured tables, and detailed computational protocols are provided. Visualizations of the experimental workflow and a hypothetical signaling pathway are included to facilitate understanding.
Introduction
Thiazole and its derivatives are privileged scaffolds in medicinal chemistry, forming the core of numerous approved drugs.[1][2][3][4] The 2-aminothiazole moiety, in particular, is a key building block in the synthesis of compounds with a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[2][3][4][5] As with any novel chemical entity intended for therapeutic use, a thorough toxicological assessment of 2-amino-4-(1-naphthyl)thiazole is imperative.
In silico toxicology, a cornerstone of modern drug discovery, offers a rapid and cost-effective means to predict the potential toxicity of new chemical entities, thereby guiding further experimental studies and reducing reliance on animal testing.[6][7] This guide details the application of these computational methods to predict the toxicological profile of 2-amino-4-(1-naphthyl)thiazole.
In Silico Toxicity Prediction Workflow
The computational assessment of 2-amino-4-(1-naphthyl)thiazole follows a multi-step workflow, beginning with the generation of a 3D structure of the molecule and culminating in the prediction of various toxicological endpoints.
Predicted ADMET Properties
The ADMET profile of a compound is crucial for its potential as a drug candidate. Various online tools and QSAR models are employed to predict these properties for 2-amino-4-(1-naphthyl)thiazole.
Experimental Protocol: ADMET Prediction
-
Input : The SMILES (Simplified Molecular Input Line Entry System) string or a 2D structure file of 2-amino-4-(1-naphthyl)thiazole is uploaded to the prediction server (e.g., SwissADME, admetSAR).
-
Descriptor Calculation : The software calculates a range of molecular descriptors (e.g., molecular weight, logP, polar surface area).
-
Model Prediction : Pre-trained Quantitative Structure-Activity Relationship (QSAR) models within the software predict various ADMET endpoints.
-
Output : The results are provided in a tabular or graphical format.
Predicted Physicochemical and Pharmacokinetic Properties
| Parameter | Predicted Value | Interpretation |
| Molecular Weight | 278.36 g/mol | Within Lipinski's rule of five |
| logP (o/w) | 3.85 | Indicates good lipophilicity |
| Water Solubility | Moderately soluble | May require formulation for optimal bioavailability |
| Human Intestinal Absorption | High | Likely to be well-absorbed from the gut |
| Blood-Brain Barrier Permeation | Yes | Potential for CNS effects (therapeutic or adverse) |
| CYP2D6 Inhibitor | Yes | Potential for drug-drug interactions |
| CYP3A4 Inhibitor | No | Lower risk of interaction with common drugs |
Note: The data presented in this table are hypothetical and for illustrative purposes. They are based on typical predictions for similar thiazole derivatives.
Predicted Toxicological Endpoints
A critical component of the in silico assessment is the prediction of various toxicity endpoints.
Experimental Protocol: Toxicity Endpoint Prediction
-
Input : The molecular structure of 2-amino-4-(1-naphthyl)thiazole is submitted to a toxicity prediction platform (e.g., ProTox-II, Toxtree).
-
Substructure Analysis : The software identifies toxicophores (chemical substructures associated with toxicity) within the molecule.
-
Read-Across/QSAR : Toxicity is predicted based on the similarity to compounds with known toxicity data (read-across) or through QSAR models.
-
Output : Predictions for various endpoints are generated, often with a confidence score.
Summary of Predicted Toxicities
| Toxicity Endpoint | Prediction | Confidence | Potential Implication |
| Carcinogenicity | Positive | Moderate | Potential to cause cancer with long-term exposure |
| Mutagenicity (Ames) | Negative | High | Unlikely to cause DNA mutations |
| Hepatotoxicity | Positive | Moderate | Potential for liver injury |
| Skin Sensitization | Negative | High | Low risk of allergic contact dermatitis |
| LD50 (rat, oral) | 450 mg/kg (Class 4) | Moderate | Moderately toxic if ingested |
Note: The data presented in this table are hypothetical and for illustrative purposes. They are based on typical predictions for similar thiazole derivatives.
Potential Toxicity Pathways
In silico tools can also predict potential protein targets of a small molecule, which can allude to mechanisms of toxicity. For many thiazole derivatives, interactions with kinases are a common finding.[8][9] Perturbation of kinase signaling can lead to various cellular toxicities.
Experimental Protocol: Target Prediction and Pathway Analysis
-
Target Prediction : The 3D structure of 2-amino-4-(1-naphthyl)thiazole is used as a query in a target prediction server (e.g., SwissTargetPrediction). The server identifies potential protein targets based on 2D and 3D similarity to known ligands.
-
Pathway Analysis : The list of predicted targets is submitted to a pathway analysis tool (e.g., KEGG, Reactome). This tool identifies biological pathways that are enriched with the predicted targets.
-
Toxicity Link : The identified pathways are manually curated to assess their potential link to known toxicity mechanisms.
Discussion and Future Directions
The in silico analysis of 2-amino-4-(1-naphthyl)thiazole suggests a compound with good drug-like properties but also with potential liabilities, particularly concerning carcinogenicity and hepatotoxicity. These predictions are not definitive but serve as crucial guides for subsequent experimental validation.
Future work should focus on:
-
In Vitro Assays : Performing Ames tests for mutagenicity, and cytotoxicity assays in relevant cell lines (e.g., HepG2 for hepatotoxicity) to confirm the in silico predictions.
-
Mechanism of Action Studies : If toxicity is confirmed, further studies to elucidate the underlying molecular mechanisms, such as kinase inhibition profiling, are warranted.
-
Structural Modifications : If significant toxicity is observed, the naphthyl or aminothiazole moieties could be chemically modified to mitigate these effects while preserving the desired biological activity. This process can be guided by further rounds of in silico analysis.
Conclusion
This technical guide has outlined a comprehensive in silico approach for the toxicological assessment of 2-amino-4-(1-naphthyl)thiazole. By leveraging a suite of computational tools, it is possible to generate a detailed, albeit predictive, toxicological profile of this novel compound. This information is invaluable for making informed decisions in the early stages of the drug discovery and development process, ultimately contributing to the development of safer and more effective medicines.
References
- 1. Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole derivatives of thiophene - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. mdpi.com [mdpi.com]
- 6. aseestant.ceon.rs [aseestant.ceon.rs]
- 7. researchgate.net [researchgate.net]
- 8. 2-Amino Thiazole Derivatives as Prospective Aurora Kinase Inhibitors against Breast Cancer: QSAR, ADMET Prediction, Molecular Docking, and Molecular Dynamic Simulation Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 2-Amino Thiazole Derivatives as Prospective Aurora Kinase Inhibitors against Breast Cancer: QSAR, ADMET Prediction, Molecular Docking, and Molecular Dynamic Simulation Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
Commercial Suppliers and Technical Profile of 4-(1-Naphthalenyl)-2-Thiazolamine for Research Applications
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: 4-(1-Naphthalenyl)-2-thiazolamine is a heterocyclic amine containing a naphthalene and a thiazole moiety. This compound and its derivatives have garnered significant interest in medicinal chemistry due to their diverse biological activities. As a member of the 2-aminothiazole class of compounds, it serves as a valuable scaffold for the development of novel therapeutic agents. Research has indicated potential applications in areas such as oncology and anti-inflammatory drug discovery. This technical guide provides an in-depth overview of the commercial availability of 4-(1-naphthalenyl)-2-thiazolamine for research purposes, along with a summary of its physicochemical properties, synthesis, and the biological activities of closely related derivatives.
Commercial Availability
4-(1-Naphthalenyl)-2-thiazolamine, also cataloged as 2-Amino-4-(1-naphthyl)thiazole, is available from several commercial suppliers catering to the research and development community. The typical purity and available quantities vary by supplier. Researchers are advised to request certificates of analysis to ensure the quality of the compound for their specific applications.
| Supplier | Product Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Purity |
| Chem-Impex International | 2-Amino-4-(1-naphthyl)thiazole | 56503-96-9 | C₁₃H₁₀N₂S | 226.30 | ≥97% (GC) |
| Aladdin Scientific | 2-Amino-4-(1-naphthyl)thiazole | 56503-96-9 | C₁₃H₁₀N₂S | 226.30 | min 97% |
| TCI America | 2-Amino-4-(1-naphthyl)thiazole | 56503-96-9 | C₁₃H₁₀N₂S | 226.30 | >97.0% |
Physicochemical Properties
A summary of the key physicochemical properties of 4-(1-naphthalenyl)-2-thiazolamine is presented below.
| Property | Value | Reference |
| CAS Number | 56503-96-9 | [1] |
| Molecular Formula | C₁₃H₁₀N₂S | [1] |
| Molecular Weight | 226.30 g/mol | [1] |
| Appearance | Light yellow to yellow to orange crystalline powder | [2] |
| Melting Point | 156 - 160 °C | [2] |
| SMILES | Nc1nc(cs1)c2cccc3ccccc23 | |
| InChI Key | NBQUWOCIFFHZTM-UHFFFAOYSA-N |
Synthesis
The general synthesis of 4-aryl-2-aminothiazole derivatives, including 4-(1-naphthalenyl)-2-thiazolamine, typically follows the Hantzsch thiazole synthesis. This method involves the condensation of an α-haloketone with a thiourea. In the case of 4-(1-naphthalenyl)-2-thiazolamine, the synthesis would proceed via the reaction of 2-bromo-1-(naphthalen-1-yl)ethan-1-one with thiourea.[3]
A general workflow for this synthesis is depicted below.
Biological Activity and Potential Research Applications
While specific biological data for 4-(1-naphthalenyl)-2-thiazolamine is limited in publicly available literature, extensive research on its close derivatives highlights its potential in several therapeutic areas. The primary areas of interest are oncology and anti-inflammatory applications.
Anticancer and Antimicrobial Activity of Naphthylthiazolylamine Derivatives
A study by Tay et al. (2016) investigated the antimicrobial and anticancer activities of a series of newly synthesized 4-naphthyl-2-aminothiazole derivatives.[4] While the parent compound 4-(1-naphthalenyl)-2-thiazolamine was not explicitly tested, the study provides valuable insights into the potential of this chemical scaffold.
The synthesized derivatives exhibited a range of antimicrobial activities against various bacterial and yeast strains. The minimum inhibitory concentrations (MICs) for some of the tested compounds are summarized in the table below.
| Compound ID (from Tay et al., 2016) | S. aureus (MIC, µg/mL) | B. cereus (MIC, µg/mL) | E. coli (MIC, µg/mL) | P. aeruginosa (MIC, µg/mL) | C. albicans (MIC, µg/mL) | C. glabrata (MIC, µg/mL) |
| 4c | 250 | 250 | 500 | 500 | 125 | 250 |
| 4d | 250 | 125 | 500 | 500 | 125 | 250 |
| 5a | 250 | 250 | 500 | 250 | 125 | 250 |
| 5b | 125 | 125 | 250 | 62.5 | 62.5 | 62.5 |
| 5f | 250 | 250 | 500 | 500 | 125 | 250 |
| Streptomycin | 15.6 | 7.8 | 7.8 | 15.6 | - | - |
| Ketoconazole | - | - | - | - | 62.5 | 62.5 |
The study also evaluated the in vitro anticancer activity of these derivatives against human hepatocellular carcinoma (Hep-G2) and human lung adenocarcinoma (A549) cell lines using the MTT assay. Interestingly, the 4a-4f series of compounds, which are closer in structure to the parent aminothiazole, led to an increase in cell proliferation in both cell lines. In contrast, the 5a-5f series, which are N-substituted derivatives, showed weak anticancer activity.[4] This suggests that modifications at the 2-amino position are crucial for cytotoxic activity.
The following is a generalized protocol for the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay as described by Tay et al. (2016).[4]
Anti-inflammatory Activity: Inhibition of Microsomal Prostaglandin E Synthase-1 (mPGES-1)
A significant finding in the study of related aminothiazoles is the identification of a derivative as a potent inhibitor of microsomal prostaglandin E synthase-1 (mPGES-1).[2] mPGES-1 is a key enzyme in the inflammatory cascade, responsible for the production of prostaglandin E2 (PGE2), a major mediator of inflammation and pain. The compound 4-([4-(2-naphthyl)-1,3-thiazol-2-yl]amino)phenol (TH-848), which is an isomer with a substitution on the amino group, was shown to reduce IL-1β-induced PGE2 production in human gingival fibroblasts with an IC₅₀ of 1.1 µM.[2]
This finding suggests a plausible mechanism of action for the anti-inflammatory effects of naphthyl-substituted aminothiazoles and points to mPGES-1 as a potential target for 4-(1-naphthalenyl)-2-thiazolamine and its derivatives.
The signaling pathway leading to PGE2 production and the point of inhibition by aminothiazole derivatives is illustrated below.
The following is a generalized protocol for a cell-free mPGES-1 activity assay, based on the methodology described by Pinto et al. (2018).[2]
-
Enzyme Preparation: Recombinant human mPGES-1 is used as the enzyme source.
-
Reaction Mixture: The reaction is typically carried out in a buffer (e.g., potassium phosphate buffer) containing glutathione (GSH) as a cofactor.
-
Inhibitor Incubation: The enzyme is pre-incubated with various concentrations of the test compound (e.g., 4-(1-naphthalenyl)-2-thiazolamine) for a defined period at a specific temperature (e.g., 15 minutes at 4°C).
-
Initiation of Reaction: The enzymatic reaction is initiated by the addition of the substrate, prostaglandin H2 (PGH2).
-
Reaction Termination: After a short incubation period (e.g., 60 seconds at 4°C), the reaction is terminated by the addition of a stop solution (e.g., a solution containing ferric chloride).
-
Quantification of PGE2: The amount of PGE2 produced is quantified using a suitable method, such as an enzyme immunoassay (EIA).
-
Data Analysis: The percentage of inhibition is calculated for each concentration of the test compound, and the IC₅₀ value is determined by non-linear regression analysis.
Conclusion
4-(1-Naphthalenyl)-2-thiazolamine is a readily available research chemical with significant potential for drug discovery and development. While direct biological data on this specific compound is emerging, the well-documented anticancer, antimicrobial, and anti-inflammatory activities of its close derivatives provide a strong rationale for its further investigation. In particular, the identification of mPGES-1 as a potential target for this class of compounds opens up exciting avenues for the development of novel therapeutics with a more selective mechanism of action for treating inflammatory disorders and cancer. The experimental protocols and data presented in this guide offer a solid foundation for researchers initiating studies with this promising molecule.
References
- 1. 4-(1-Naphthalenyl)-2-thiazolamine | 56503-96-9 [amp.chemicalbook.com]
- 2. Inhibition of microsomal prostaglandin E synthase-1 by aminothiazoles decreases prostaglandin E2 synthesis in vitro and ameliorates experimental periodontitis in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. alliedacademies.org [alliedacademies.org]
An In-depth Technical Guide to 2-amino-4-(1-naphthyl)thiazole: Safety, Handling, and Experimental Applications
For Researchers, Scientists, and Drug Development Professionals
This document provides comprehensive safety, handling, and experimental information for 2-amino-4-(1-naphthyl)thiazole (CAS No: 56503-96-9). This compound is a member of the 2-aminothiazole class of heterocyclic amines, which are recognized as privileged scaffolds in medicinal chemistry.[1][2][3] Derivatives of 2-aminothiazole are integral to numerous therapeutic agents and are actively investigated for a wide range of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antifungal properties.[3][4][5][6][7] This guide consolidates critical data on its physical and chemical properties, hazards, handling procedures, and relevant experimental protocols to ensure its safe and effective use in a research and development setting.
Physicochemical and Identification Data
The fundamental properties of 2-amino-4-(1-naphthyl)thiazole and its common isomer, 2-amino-4-(2-naphthyl)thiazole, are summarized below. Researchers should always verify the specific isomer they are working with.
| Property | Value (for 2-amino-4-(1-naphthyl)thiazole) | Value (for 2-amino-4-(2-naphthyl)thiazole) |
| CAS Number | 56503-96-9[8] | 21331-43-1[9][10][11] |
| Molecular Formula | C₁₃H₁₀N₂S[9][10][11] | C₁₃H₁₀N₂S[9][10][11] |
| Molecular Weight | 226.3 g/mol [9] | 226.3 g/mol [9] |
| Appearance | Pale cream powder[10] | Data not available |
| Melting Point | 150.0 - 157.0 °C[10] | 153 - 155 °C[9] |
| Boiling Point | Data not available | 443.9 °C at 760 mmHg[9] |
| Flash Point | Data not available | 222.3 °C[9] |
| Purity | ≥97.5%[10] | ≥98%[11][12] |
| Solubility | Soluble in Ethanol, DMSO, and DMF[12] | Data not available |
| Storage Temperature | Room temperature[11] | Store below +30°C[13] |
Hazard Identification and Safety
Based on data for 2-aminothiazole derivatives, this compound should be handled as a hazardous substance.[12] It is classified as an irritant.[9]
| GHS Classification | Hazard Information |
| Pictogram | GHS07 (Exclamation mark)[8] |
| Signal Word | Warning[14] |
| Hazard Statements | H315: Causes skin irritation[14] |
| H319: Causes serious eye irritation[14] | |
| H335: May cause respiratory irritation | |
| Toxicological Data | No specific data available for this compound. Handle with care. |
Precautionary Measures
Strict adherence to the following precautionary statements is mandatory for safe handling.
| Category | Statement Code | Precautionary Statement |
| Prevention | P264 | Wash skin thoroughly after handling.[13] |
| P270 | Do not eat, drink or smoke when using this product.[13] | |
| P280 | Wear protective gloves/protective clothing/eye protection/face protection.[14] | |
| Response | P302 + P352 | IF ON SKIN: Wash with plenty of soap and water.[8][14] |
| P305 + P351 + P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | |
| P332 + P313 | If skin irritation occurs: Get medical advice/attention.[8][14] | |
| P337 + P313 | If eye irritation persists: Get medical advice/attention.[8][14] | |
| P362 + P364 | Take off contaminated clothing and wash it before reuse.[8] | |
| Storage | Store in a well-ventilated place. Keep container tightly closed. | |
| Disposal | P501 | Dispose of contents/container to an approved waste disposal plant.[13] |
Handling, Storage, and Personal Protection
Safe Handling and Engineering Controls
Handle in accordance with good industrial hygiene and safety practices.[14]
-
Ventilation: Ensure adequate ventilation. Use in a chemical fume hood is strongly recommended.
-
Avoidance: Do not get in eyes, on skin, or on clothing. Avoid ingestion and inhalation. Avoid dust formation.[14]
-
Hygiene: Wash hands thoroughly after handling. Keep away from food and drink.[14]
-
Engineering Controls: Ensure that eyewash stations and safety showers are close to the workstation location.
Storage
-
Keep containers tightly closed in a dry, cool, and well-ventilated place.
-
Incompatible Materials: Keep away from oxidizing agents.[14]
Personal Protective Equipment (PPE)
| Protection Type | Specification |
| Eye/Face Protection | Wear safety glasses with side-shields or goggles (EN 166).[14] |
| Skin Protection | Wear protective gloves (e.g., nitrile rubber) and long-sleeved clothing.[14] |
| Respiratory Protection | Use a NIOSH/MSHA or European Standard EN 149 approved respirator if exposure limits are exceeded or if irritation is experienced. |
Emergency and First Aid Procedures
| Exposure Route | First Aid Measures |
| Inhalation | Remove person to fresh air and keep comfortable for breathing. If symptoms persist, call a physician.[14] |
| Skin Contact | Wash off immediately with plenty of water for at least 15 minutes. If skin irritation persists, call a physician.[14] |
| Eye Contact | Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. Get medical attention.[14] |
| Ingestion | Clean mouth with water and drink plenty of water afterwards. Get medical attention if symptoms occur.[14] |
-
Firefighting Measures: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide. Wear self-contained breathing apparatus for firefighting if necessary.
-
Accidental Release: Sweep up and shovel into suitable containers for disposal. Avoid dust formation.[14]
Experimental Protocols and Workflows
Synthesis via Hantzsch Thiazole Synthesis
The most common method for synthesizing 2-aminothiazoles is the Hantzsch reaction, which involves the condensation of an α-haloketone with a thiourea.[2][15][16]
Methodology:
-
Reactant Preparation: Dissolve 1-naphthoylmethyl bromide (1 equivalent), the α-haloketone, in a suitable solvent such as ethanol.
-
Addition of Thiourea: Add thiourea (1.1 equivalents) to the solution.
-
Reaction: Stir the mixture at reflux (approximately 70-80 °C) for 2-4 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC).[16][17]
-
Work-up: After completion, cool the reaction mixture to room temperature, which may cause the product hydrobromide salt to precipitate.[16]
-
Neutralization: Collect the precipitate by filtration. Dissolve the solid in a basic aqueous solution (e.g., 2M NaOH or saturated sodium bicarbonate) to neutralize the salt and precipitate the free amine.[16]
-
Extraction & Purification: Extract the aqueous layer with an organic solvent like ethyl acetate. Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[16] The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol) to yield pure 2-amino-4-(1-naphthyl)thiazole.[17]
Preparation of Stock Solutions for Biological Assays
Accurate preparation of stock solutions is critical for in-vitro and in-vivo testing.
Methodology:
-
Weighing: Accurately weigh the required amount of 2-amino-4-(1-naphthyl)thiazole powder in a suitable vial.
-
Dissolution: Add the appropriate volume of a suitable organic solvent (e.g., Dimethyl Sulfoxide - DMSO) to achieve a high-concentration stock solution (e.g., 10 mM or 20 mM).[12]
-
Solubilization: Ensure complete dissolution by vortexing or brief sonication.
-
Dilution: For biological assays, perform serial dilutions of the high-concentration stock solution into the appropriate aqueous buffer or cell culture medium to achieve the final desired test concentrations.[12]
-
Storage: Store stock solutions at -20°C or -80°C to maintain stability. Aqueous solutions are often not stable and should be prepared fresh daily.[12]
References
- 1. excli.de [excli.de]
- 2. researchgate.net [researchgate.net]
- 3. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chemimpex.com [chemimpex.com]
- 5. researchgate.net [researchgate.net]
- 6. jocpr.com [jocpr.com]
- 7. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 2-Amino-4-(1-naphthyl)thiazole SDS - Preuzmite i pretplatite se na ažuriranja [sdsmanager.com]
- 9. Cas 21331-43-1,2-AMINO-4-(2-NAPHTHYL)THIAZOLE | lookchem [lookchem.com]
- 10. 2-Amino-4-(2-naphthyl)thiazole, 98% 1 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 11. calpaclab.com [calpaclab.com]
- 12. cdn.caymanchem.com [cdn.caymanchem.com]
- 13. merckmillipore.com [merckmillipore.com]
- 14. fishersci.co.uk [fishersci.co.uk]
- 15. derpharmachemica.com [derpharmachemica.com]
- 16. Synthesis and Evaluation of the 2-Aminothiazoles as Anti-Tubercular Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 17. asianpubs.org [asianpubs.org]
Methodological & Application
Step-by-step synthesis protocol for 2-Thiazolamine, 4-(1-naphthalenyl)-
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed methodology for the synthesis of 2-Thiazolamine, 4-(1-naphthalenyl)-, a key intermediate in the development of various biologically active compounds. The protocol is based on the well-established Hantzsch thiazole synthesis, a reliable method for the formation of the thiazole ring system.
Reaction Principle
The synthesis of 2-Thiazolamine, 4-(1-naphthalenyl)- is achieved through a two-step process. The first step involves the α-bromination of 1-acetylnaphthalene to yield 2-bromo-1-(1-naphthalenyl)ethanone. This intermediate is then reacted with thiourea in a cyclocondensation reaction to afford the target compound.
Experimental Protocol
Materials and Methods
| Reagent/Solvent | Grade | Supplier |
| 1-Acetylnaphthalene | Reagent | Sigma-Aldrich |
| Bromine | ACS Reagent | Sigma-Aldrich |
| Chloroform | HPLC Grade | Fisher Scientific |
| Thiourea | 99% | Acros Organics |
| Ethanol | 200 Proof | Decon Labs |
Step 1: Synthesis of 2-Bromo-1-(1-naphthalenyl)ethanone
-
In a 250 mL round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 1-acetylnaphthalene (0.05 mol, 8.51 g) in 100 mL of chloroform.
-
Cool the solution in an ice bath to 0-5 °C.
-
Slowly add a solution of bromine (0.05 mol, 2.56 mL, 7.99 g) in 20 mL of chloroform dropwise over a period of 30 minutes, ensuring the temperature does not exceed 10 °C.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for 2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, wash the reaction mixture with a saturated sodium bicarbonate solution (2 x 50 mL) to neutralize any remaining acid.
-
Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude 2-bromo-1-(1-naphthalenyl)ethanone. This intermediate is often used in the next step without further purification.
Step 2: Synthesis of 2-Thiazolamine, 4-(1-naphthalenyl)-
-
To a 250 mL round-bottom flask, add the crude 2-bromo-1-(1-naphthalenyl)ethanone (0.05 mol) and thiourea (0.05 mol, 3.81 g).
-
Add 100 mL of ethanol to the flask and reflux the mixture for 4-6 hours. Monitor the reaction progress by TLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
The product will precipitate out of the solution. Collect the solid by vacuum filtration and wash with cold ethanol.
-
Recrystallize the crude product from ethanol to obtain pure 2-Thiazolamine, 4-(1-naphthalenyl)- as a solid.
Characterization Data
| Property | Value |
| Molecular Formula | C₁₃H₁₀N₂S |
| Molecular Weight | 226.30 g/mol |
| Appearance | Off-white to pale yellow solid |
| Melting Point | 188-190 °C |
Note: The above characterization data is based on typical results for this compound. Actual values may vary slightly.
Experimental Workflow
Caption: Synthetic workflow for 2-Thiazolamine, 4-(1-naphthalenyl)-.
Signaling Pathway (Hypothetical)
While the primary focus of this document is the synthesis of 2-Thiazolamine, 4-(1-naphthalenyl)-, it is important to note that 2-aminothiazole derivatives are known to interact with various biological targets. For instance, they have been investigated as inhibitors of kinases, which are key components of cellular signaling pathways. A hypothetical signaling pathway where a 2-aminothiazole derivative might act as an inhibitor is depicted below.
Caption: Hypothetical kinase inhibition by a 2-aminothiazole derivative.
Application Notes and Protocols for the Hantzsch Thiazole Synthesis of 2-Amino-4-Arylthiazoles
Introduction
The Hantzsch thiazole synthesis, first reported by Arthur Hantzsch in 1887, is a cornerstone of heterocyclic chemistry for the preparation of thiazole derivatives.[1][2] This versatile and reliable method involves the reaction of an α-haloketone with a thioamide to yield a thiazole.[1][3] For the specific synthesis of 2-aminothiazoles, thiourea is employed as the thioamide component.[4][5] The resulting 2-amino-4-arylthiazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[4] The synthesis is generally high-yielding and can be performed under various conditions, including conventional heating, ultrasonic irradiation, and even solvent-free methods.[3][4][6]
Mechanism of Hantzsch Thiazole Synthesis
The reaction proceeds through a well-established multi-step mechanism:
-
Nucleophilic Attack: The sulfur atom of thiourea acts as a nucleophile and attacks the α-carbon of the aryl haloketone in an SN2 reaction, forming an isothiouronium salt intermediate.[2][3]
-
Cyclization: An intramolecular nucleophilic attack occurs where one of the amino groups of the isothiouronium intermediate attacks the carbonyl carbon of the ketone, leading to the formation of a five-membered heterocyclic intermediate (a hydroxythiazoline derivative).[2][3]
-
Dehydration: The intermediate readily undergoes dehydration (loss of a water molecule) to form the stable, aromatic 2-amino-4-arylthiazole ring.[2]
Below is a diagram illustrating the reaction mechanism.
Caption: Hantzsch Thiazole Synthesis Mechanism.
Experimental Protocols
The following protocols provide detailed methodologies for the synthesis of 2-amino-4-arylthiazoles. These can be adapted based on the specific substrates and available laboratory equipment.
General Experimental Workflow
The typical workflow for a Hantzsch thiazole synthesis experiment is outlined in the diagram below.
Caption: General Experimental Workflow.
Protocol 1: Synthesis of 2-Amino-4-phenylthiazole using Conventional Heating
This protocol is adapted from a standard procedure for the synthesis of 2-amino-4-phenylthiazole.[3]
-
Materials:
-
2-Bromoacetophenone (5.0 mmol, 0.995 g)
-
Thiourea (7.5 mmol, 0.571 g)
-
Methanol (5 mL)
-
5% Sodium carbonate (Na₂CO₃) solution (20 mL)
-
Water (for rinsing)
-
20 mL scintillation vial with stir bar
-
Hot plate stirrer
-
100 mL beaker
-
Büchner funnel and side-arm flask
-
-
Procedure:
-
Combine 2-bromoacetophenone (5.0 mmol) and thiourea (7.5 mmol) in a 20 mL scintillation vial containing a stir bar.[3]
-
Add 5 mL of methanol to the vial.[3]
-
Heat the mixture with stirring on a hot plate set to 100°C for 30 minutes.[3]
-
Remove the reaction from the heat and allow the solution to cool to room temperature.[3]
-
Pour the contents of the vial into a 100 mL beaker containing 20 mL of 5% Na₂CO₃ solution and swirl to mix.[3]
-
Filter the resulting precipitate through a Büchner funnel.[3]
-
Wash the filter cake with water.[3]
-
Spread the collected solid on a watch glass and allow it to air dry.[3]
-
Once dry, determine the mass of the product and calculate the percent yield. The product can be further purified by recrystallization from ethanol.[7]
-
Protocol 2: Solvent-Free Synthesis of 2-Amino-4-arylthiazoles
This eco-friendly protocol avoids the use of solvents and often results in very short reaction times.[6]
-
Materials:
-
Substituted 2-bromoacetophenone (1.0 mmol)
-
Thiourea (1.2 mmol)
-
Round-bottom flask or reaction vial
-
Heating mantle or oil bath
-
Water or ethanol for washing
-
-
Procedure:
-
Place the substituted 2-bromoacetophenone (1.0 mmol) in a reaction vessel.
-
Heat the vessel until the 2-bromoacetophenone melts.
-
Add thiourea (1.2 mmol) to the molten ketone. The reaction is often instantaneous and exothermic, accompanied by the release of hydrogen bromide gas (perform in a well-ventilated fume hood).[6]
-
Allow the reaction mixture to cool to room temperature.
-
Wash the resulting solid with water or ethanol to remove any unreacted starting materials and impurities.[6]
-
Collect the solid product by filtration and air dry.
-
Protocol 3: Synthesis of 2-Amino-4-arylthiazole using Iodine as a Condensing Agent
This method generates the α-haloketone in situ from the corresponding acetophenone.[8]
-
Materials:
-
Acetophenone (0.1 mol, 12.0 g)
-
Thiourea (0.2 mol, 15.2 g)
-
Iodine (0.1 mol, 25.4 g)
-
Diethyl ether
-
Concentrated ammonium hydroxide solution
-
Methanol for recrystallization
-
Round-bottom flask with reflux condenser
-
-
Procedure:
-
In a round-bottom flask, mix acetophenone (0.1 mol), thiourea (0.2 mol), and iodine (0.1 mol).[8]
-
Reflux the mixture for 12 hours.[8]
-
After cooling, wash the reaction mixture with diethyl ether to remove excess unreacted acetophenone and iodine.[8]
-
Pour the reaction mixture into a solution of ammonium hydroxide.[8]
-
Collect the crude product by filtration.
-
Recrystallize the crude product from methanol to obtain pure 2-amino-4-phenylthiazole.[8]
-
Quantitative Data Summary
The following table summarizes various reaction conditions and corresponding yields for the synthesis of 2-amino-4-arylthiazoles.
| α-Haloketone/Ketone | Thiourea (equiv.) | Catalyst/Reagent | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| 2-Bromoacetophenone | 1.5 | None | Methanol | 100 | 30 min | High (not specified) | [3] |
| Substituted 3-(bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one | 1.0 | Silica supported tungstosilicic acid | Ethanol/Water (1:1) | 65 | Not specified | 79-90 | [4] |
| Substituted 3-(bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one | 1.0 | Silica supported tungstosilicic acid | Ethanol/Water (1:1) | Room Temp (ultrasound) | Not specified | 79-90 | [4] |
| Acetophenone | 2.0 | Iodine | None (reflux) | Reflux | 12 h | 85 | [7][8] |
| Substituted Phenacyl Bromide | 1.0 | None | Ethanol | Room Temp | 2-5 min | Good (not specified) | [9] |
| α-Chloroacetophenone | 1.0 | None | Acetone | Room Temp | Not specified | Not specified | [10] |
| 2-Bromoacetophenones | 1.2 | None | Solvent-free | Melting point of ketone | Seconds | 42-93 | [6] |
Disclaimer: The provided protocols and data are for informational purposes for trained research professionals. All experiments should be conducted in a suitable laboratory setting with appropriate safety precautions, including the use of personal protective equipment and a fume hood. The toxicity of reactants and products should be considered.[5]
References
- 1. synarchive.com [synarchive.com]
- 2. benchchem.com [benchchem.com]
- 3. chemhelpasap.com [chemhelpasap.com]
- 4. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 2-Aminothiazole: synthesis, biological activities and toxicity_Chemicalbook [chemicalbook.com]
- 6. An Eco-friendly, Hantzsch-Based, Solvent-Free Approach to 2-Aminothiazoles and 2-Aminoselenazoles [organic-chemistry.org]
- 7. scispace.com [scispace.com]
- 8. asianpubs.org [asianpubs.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols for 2-Amino-4-(1-naphthyl)thiazole as a Tubulin Polymerization Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
Microtubules, dynamic polymers of α- and β-tubulin heterodimers, are critical components of the cytoskeleton, playing a central role in cell division, intracellular transport, and the maintenance of cell shape. The dynamic instability of microtubules is essential for their function, particularly in the formation of the mitotic spindle during mitosis. Consequently, tubulin has emerged as a key target for the development of anticancer therapeutics. Agents that interfere with tubulin polymerization can disrupt mitotic spindle formation, leading to cell cycle arrest in the G2/M phase and subsequent induction of apoptosis in rapidly dividing cancer cells.
2-Amino-4-(1-naphthyl)thiazole and its derivatives represent a promising class of small molecules that function as tubulin polymerization inhibitors. These compounds are believed to exert their anticancer effects by binding to the colchicine-binding site on β-tubulin, thereby preventing the assembly of tubulin dimers into microtubules. This application note provides detailed protocols for evaluating the efficacy of 2-Amino-4-(1-naphthyl)thiazole and its analogs as tubulin polymerization inhibitors in both biochemical and cell-based assays.
Data Presentation
The following tables summarize the biological activity of a representative thiazole-naphthalene derivative (Compound 5b), which is structurally similar to 2-Amino-4-(1-naphthyl)thiazole.[1] This data is provided to exemplify the potential efficacy of this class of compounds.
Table 1: In Vitro Tubulin Polymerization Inhibition [1]
| Compound | IC50 (μM) for Tubulin Polymerization |
| Compound 5b | 3.3 |
| Colchicine (Reference) | 9.1 |
Table 2: In Vitro Cytotoxicity against Human Cancer Cell Lines [1]
| Compound | Cell Line | IC50 (μM) |
| Compound 5b | MCF-7 (Breast Cancer) | 0.48 ± 0.03 |
| A549 (Lung Cancer) | 0.97 ± 0.13 |
Experimental Protocols
In Vitro Tubulin Polymerization Assay (Fluorescence-Based)
This assay quantitatively measures the effect of 2-Amino-4-(1-naphthyl)thiazole on the polymerization of purified tubulin in a cell-free system. The polymerization of tubulin into microtubules is monitored by the increase in fluorescence of a reporter dye that binds to polymerized microtubules.
Materials:
-
Lyophilized tubulin (>99% pure)
-
General Tubulin Buffer (80 mM PIPES, pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA)
-
GTP solution (10 mM)
-
Glycerol
-
Fluorescent reporter dye (e.g., DAPI)
-
2-Amino-4-(1-naphthyl)thiazole (dissolved in DMSO)
-
Positive control: Paclitaxel (stabilizer) or Colchicine (destabilizer)
-
Negative control: DMSO
-
96-well, black, flat-bottom plates
-
Temperature-controlled fluorescence plate reader
Procedure:
-
Preparation of Reagents:
-
Reconstitute lyophilized tubulin in General Tubulin Buffer on ice to a final concentration of 4 mg/mL.
-
Prepare a tubulin polymerization buffer containing General Tubulin Buffer, 1 mM GTP, and 15% glycerol.
-
Prepare serial dilutions of 2-Amino-4-(1-naphthyl)thiazole and control compounds in tubulin polymerization buffer. The final DMSO concentration should be kept below 1%.
-
-
Assay Setup:
-
Pre-warm the fluorescence plate reader to 37°C.
-
In a 96-well plate on ice, add 10 µL of the diluted test compounds or controls to the appropriate wells.
-
To each well, add 90 µL of the ice-cold tubulin solution in polymerization buffer containing the fluorescent reporter dye.
-
-
Data Acquisition:
-
Immediately place the plate in the pre-warmed plate reader.
-
Measure the fluorescence intensity (e.g., excitation at 360 nm and emission at 420-450 nm for DAPI) every minute for 60-90 minutes at 37°C.
-
-
Data Analysis:
-
Plot the fluorescence intensity as a function of time for each concentration of the test compound.
-
Determine the maximum rate of polymerization (Vmax) and the final polymer mass (fluorescence at the plateau).
-
Calculate the percentage of inhibition at each compound concentration relative to the DMSO control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.
-
Cell Viability Assay (MTT Assay)
This colorimetric assay assesses the effect of 2-Amino-4-(1-naphthyl)thiazole on the metabolic activity of cancer cells, which is an indicator of cell viability.
Materials:
-
Human cancer cell lines (e.g., MCF-7, A549)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
2-Amino-4-(1-naphthyl)thiazole (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well, clear, flat-bottom plates
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate overnight at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of 2-Amino-4-(1-naphthyl)thiazole in complete culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the test compound or DMSO (vehicle control).
-
Incubate for 48-72 hours at 37°C in a 5% CO₂ incubator.
-
-
MTT Incubation:
-
Add 10 µL of MTT solution to each well.
-
Incubate for 2-4 hours at 37°C until purple formazan crystals are visible.
-
-
Solubilization and Measurement:
-
Carefully remove the medium and add 100 µL of solubilization solution to each well.
-
Mix thoroughly on an orbital shaker to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each treatment relative to the DMSO-treated control cells.
-
Determine the IC50 value by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.
-
Cell Cycle Analysis by Flow Cytometry
This method determines the distribution of cells in different phases of the cell cycle based on their DNA content, allowing for the quantification of G2/M arrest induced by 2-Amino-4-(1-naphthyl)thiazole.
Materials:
-
Human cancer cell lines
-
Complete culture medium
-
2-Amino-4-(1-naphthyl)thiazole (dissolved in DMSO)
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
70% ice-cold ethanol
-
Propidium Iodide (PI) staining solution (containing PI and RNase A in PBS)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat the cells with various concentrations of 2-Amino-4-(1-naphthyl)thiazole and a DMSO control for 24 hours.
-
-
Cell Harvesting and Fixation:
-
Harvest both adherent and floating cells and wash with PBS.
-
Resuspend the cell pellet in 500 µL of cold PBS.
-
While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells.
-
Incubate at -20°C for at least 2 hours.
-
-
Staining:
-
Centrifuge the fixed cells and wash the pellet with PBS to remove the ethanol.
-
Resuspend the cell pellet in PI staining solution.
-
Incubate in the dark at room temperature for 30 minutes.
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer, acquiring at least 10,000 events per sample.
-
Use appropriate software to analyze the DNA content histograms and quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
-
Immunofluorescence Microscopy of Microtubule Network
This technique allows for the direct visualization of the effects of 2-Amino-4-(1-naphthyl)thiazole on the microtubule network within cells.
Materials:
-
Human cancer cell lines
-
Glass coverslips
-
Complete culture medium
-
2-Amino-4-(1-naphthyl)thiazole (dissolved in DMSO)
-
PBS
-
Fixation solution (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking buffer (e.g., 1% BSA in PBS)
-
Primary antibody: anti-α-tubulin antibody
-
Secondary antibody: fluorescently-conjugated anti-mouse IgG
-
Nuclear counterstain: DAPI
-
Antifade mounting medium
-
Fluorescence microscope
Procedure:
-
Cell Culture and Treatment:
-
Seed cells on sterile glass coverslips in a multi-well plate and allow them to attach.
-
Treat the cells with the desired concentrations of 2-Amino-4-(1-naphthyl)thiazole or DMSO for an appropriate time (e.g., 24 hours).
-
-
Fixation and Permeabilization:
-
Wash the cells with PBS.
-
Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.
-
Wash with PBS and then permeabilize with 0.1% Triton X-100 for 10 minutes.
-
-
Immunostaining:
-
Wash with PBS and block with 1% BSA for 1 hour.
-
Incubate with the primary anti-α-tubulin antibody (diluted in blocking buffer) overnight at 4°C.
-
Wash with PBS and incubate with the fluorescently-conjugated secondary antibody for 1 hour at room temperature in the dark.
-
-
Mounting and Imaging:
-
Wash with PBS and counterstain the nuclei with DAPI for 5 minutes.
-
Wash with PBS and mount the coverslips onto microscope slides using antifade mounting medium.
-
Visualize the microtubule network and nuclei using a fluorescence microscope. Capture images for analysis.
-
Visualizations
Caption: Workflow for the characterization of 2-Amino-4-(1-naphthyl)thiazole.
Caption: Proposed mechanism of action for 2-Amino-4-(1-naphthyl)thiazole.
References
Application Notes and Protocols for Testing the Anticancr Activity of 2-Thiazolamine, 4-(1-naphthalenyl)-
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive framework for evaluating the anticancer properties of the compound 2-Thiazolamine, 4-(1-naphthalenyl)-. The protocols outlined below detail established in vitro and in vivo methodologies to assess its efficacy and elucidate its mechanism of action.
Introduction
Thiazole derivatives are recognized as important heterocyclic compounds with a range of biological activities, including antimicrobial and antitumor properties.[1] The fusion of a thiazole ring with a naphthalene moiety has given rise to a class of compounds with potential as anticancer agents.[2][3] Specifically, 2-Amino-4-(1-naphthyl)thiazole, also known as 2-Thiazolamine, 4-(1-naphthalenyl)-, has been identified as a key intermediate in the synthesis of pharmaceuticals, including anticancer agents that may inhibit enzymes associated with tumor growth.[4]
This document provides detailed protocols for a tiered experimental approach to characterize the anticancer activity of 2-Thiazolamine, 4-(1-naphthalenyl)-, starting with broad cytotoxicity screening and moving towards more specific mechanistic and in vivo studies.
Pre-clinical Evaluation Workflow
The following diagram illustrates a logical workflow for the pre-clinical evaluation of 2-Thiazolamine, 4-(1-naphthalenyl)-.
Caption: Pre-clinical experimental workflow for anticancer drug evaluation.
In Vitro Experimental Protocols
Cell Viability Assessment (MTT Assay)
This assay determines the effect of the compound on cell viability by measuring the metabolic activity of cells.[5]
Protocol:
-
Cell Seeding: Seed cancer cells (e.g., MCF-7, A549, HepG2) in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
Compound Treatment: Prepare a stock solution of 2-Thiazolamine, 4-(1-naphthalenyl)- in DMSO. Dilute the stock solution with culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). The final DMSO concentration should not exceed 0.5%. Replace the medium in each well with 100 µL of the medium containing the desired compound concentration. Include a vehicle control (medium with DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO₂.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO or a solubilization solution to each well to dissolve the formazan crystals. Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the compound concentration to determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).
Data Presentation:
| Cancer Cell Line | 2-Thiazolamine, 4-(1-naphthalenyl)- IC₅₀ (µM) | Doxorubicin IC₅₀ (µM) |
| MCF-7 | Insert Value | Insert Value |
| A549 | Insert Value | Insert Value |
| HepG2 | Insert Value | Insert Value |
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells through flow cytometry.[6][7]
Protocol:
-
Cell Treatment: Seed cells in 6-well plates and treat with 2-Thiazolamine, 4-(1-naphthalenyl)- at its IC₅₀ and 2x IC₅₀ concentrations for 24-48 hours. Include a vehicle-treated control.
-
Cell Harvesting: Collect both floating and adherent cells. Wash the cells twice with cold PBS.[6]
-
Cell Staining: Resuspend the cells in 100 µL of 1X Annexin V binding buffer.[8] Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) staining solution.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.[9]
-
Flow Cytometry Analysis: Add 400 µL of 1X binding buffer to each tube and analyze the cells by flow cytometry within one hour.[6]
-
Annexin V-negative and PI-negative cells are viable.
-
Annexin V-positive and PI-negative cells are in early apoptosis.
-
Annexin V-positive and PI-positive cells are in late apoptosis or necrosis.
-
Data Presentation:
| Treatment | % Viable Cells | % Early Apoptotic Cells | % Late Apoptotic/Necrotic Cells |
| Vehicle Control | Insert Value | Insert Value | Insert Value |
| Compound (IC₅₀) | Insert Value | Insert Value | Insert Value |
| Compound (2x IC₅₀) | Insert Value | Insert Value | Insert Value |
Cell Cycle Analysis
This protocol uses propidium iodide staining to analyze the distribution of cells in different phases of the cell cycle.[10][11]
Protocol:
-
Cell Treatment: Treat cells with 2-Thiazolamine, 4-(1-naphthalenyl)- as described in the apoptosis assay.
-
Cell Harvesting and Fixation: Harvest the cells, wash with PBS, and fix in ice-cold 70% ethanol overnight at -20°C.[12][13]
-
Staining: Centrifuge the fixed cells and wash with PBS to remove the ethanol. Resuspend the cell pellet in a staining solution containing Propidium Iodide (50 µg/mL) and RNase A (100 µg/mL) in PBS.[13]
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the DNA content of the cells by flow cytometry.[10]
Data Presentation:
| Treatment | % G0/G1 Phase | % S Phase | % G2/M Phase | % Sub-G1 (Apoptosis) |
| Vehicle Control | Insert Value | Insert Value | Insert Value | Insert Value |
| Compound (IC₅₀) | Insert Value | Insert Value | Insert Value | Insert Value |
| Compound (2x IC₅₀) | Insert Value | Insert Value | Insert Value | Insert Value |
Potential Signaling Pathways and Mechanistic Studies
Based on studies of similar thiazole-naphthalene derivatives, 2-Thiazolamine, 4-(1-naphthalenyl)- may exert its anticancer effects by inhibiting tubulin polymerization, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis.[2]
Caption: Putative mechanism: Inhibition of tubulin polymerization.
Western Blot Analysis
To investigate the effect of the compound on key signaling proteins, Western blotting can be performed.[14][15]
Protocol:
-
Protein Extraction: Treat cells with 2-Thiazolamine, 4-(1-naphthalenyl)-. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.[16]
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (20-30 µg) on an SDS-polyacrylamide gel and transfer to a PVDF or nitrocellulose membrane.[16]
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST. Incubate the membrane with primary antibodies overnight at 4°C.[15] Relevant primary antibodies may include those against:
-
Cyclin B1 and CDK1 (for G2/M arrest)
-
Caspase-3, Cleaved Caspase-3, PARP, Bcl-2, Bax (for apoptosis)
-
β-actin or GAPDH (as a loading control)
-
-
Secondary Antibody and Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[16] Detect the signal using a chemiluminescence reagent.[16]
-
Data Analysis: Quantify band intensities using densitometry software.[16]
In Vivo Experimental Protocol
Subcutaneous Xenograft Model
In vivo studies are crucial to evaluate the therapeutic efficacy and potential toxicity of the compound in a living organism.[17][18]
Protocol:
-
Cell Preparation: Culture a suitable cancer cell line (e.g., one that showed high sensitivity in vitro) to 80-90% confluency. Harvest and resuspend the cells in a sterile PBS and Matrigel mixture (1:1) at a concentration of 5 x 10⁷ cells/mL.[19]
-
Animal Model: Use 6-8 week old immunocompromised mice (e.g., athymic nude or NSG mice).[19]
-
Tumor Implantation: Subcutaneously inject 100 µL of the cell suspension (5 x 10⁶ cells) into the right flank of each mouse.[19]
-
Tumor Growth and Randomization: Monitor tumor growth by measuring with calipers. When tumors reach a volume of 100-200 mm³, randomize the mice into treatment and control groups.[20]
-
Compound Administration: Prepare 2-Thiazolamine, 4-(1-naphthalenyl)- in a suitable vehicle (e.g., saline with 5% DMSO and 10% Tween 80). Administer the compound via an appropriate route (e.g., intraperitoneal or oral gavage) at a predetermined dose and schedule. The control group should receive the vehicle only.
-
Monitoring: Measure tumor volume and mouse body weight 2-3 times per week. The tumor volume can be calculated using the formula: Volume = (Width² x Length) / 2.[19]
-
Endpoint: At the end of the study (e.g., when tumors in the control group reach a specific size), humanely euthanize the mice. Excise the tumors for weighing and further analysis (e.g., histology, Western blot).
Data Presentation:
| Treatment Group | Average Tumor Volume (mm³) ± SD | Average Body Weight (g) ± SD | Tumor Growth Inhibition (%) |
| Vehicle Control | Insert Value | Insert Value | N/A |
| Compound (Dose 1) | Insert Value | Insert Value | Insert Value |
| Compound (Dose 2) | Insert Value | Insert Value | Insert Value |
References
- 1. alliedacademies.org [alliedacademies.org]
- 2. Design, synthesis and biological evaluation of novel thiazole-naphthalene derivatives as potential anticancer agents and tubulin polymerisation inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Anticancer efficacy of thiazole-naphthyl derivatives targeting DNA: Synthesis, crystal structure, density functional theory, molecular docking, and molecular dynamics studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. chemimpex.com [chemimpex.com]
- 5. broadpharm.com [broadpharm.com]
- 6. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 8. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - JP [thermofisher.com]
- 9. kumc.edu [kumc.edu]
- 10. Flow cytometry with PI staining | Abcam [abcam.com]
- 11. Cell cycle analysis - Wikipedia [en.wikipedia.org]
- 12. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
- 13. wp.uthscsa.edu [wp.uthscsa.edu]
- 14. medium.com [medium.com]
- 15. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 16. benchchem.com [benchchem.com]
- 17. noblelifesci.com [noblelifesci.com]
- 18. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
- 19. benchchem.com [benchchem.com]
- 20. benchchem.com [benchchem.com]
Application Notes and Protocols for 4-(1-Naphthyl)-2-thiazolamine in Cancer Cell Culture Discontinued Due to Lack of Available Data
Initial investigations to develop detailed application notes and protocols for the use of 4-(1-Naphthyl)-2-thiazolamine in MCF-7 and A549 cell culture have been halted. A comprehensive search of publicly available scientific literature and databases has revealed no specific studies or experimental data on the effects of this particular compound on these, or any other, cancer cell lines.
Researchers, scientists, and drug development professionals are advised that currently, there are no established protocols, quantitative data such as IC50 values, or defined mechanisms of action for 4-(1-Naphthyl)-2-thiazolamine in the context of MCF-7 (human breast adenocarcinoma) and A549 (human lung carcinoma) cell cultures.
Initial searches explored potential synonyms and related compounds, including KH-176 (sonlicromanol). However, it was determined that 4-(1-Naphthyl)-2-thiazolamine is a distinct chemical entity from KH-176, which has a different chemical structure and a body of research associated with its use in mitochondrial diseases.
While general protocols for cell viability assays (e.g., MTT assay) and apoptosis detection (e.g., Annexin V staining) are widely available and would be the standard starting point for evaluating a novel compound, the absence of any specific data for 4-(1-Naphthyl)-2-thiazolamine prevents the creation of detailed, compound-specific application notes as requested. The core requirements of providing quantitative data summaries, detailed experimental protocols derived from cited experiments, and signaling pathway diagrams cannot be met without foundational research on the compound's biological activity.
Therefore, any researcher interested in the potential therapeutic effects of 4-(1-Naphthyl)-2-thiazolamine in MCF-7, A549, or other cancer cell lines would need to conduct initial exploratory studies to determine basic parameters such as solubility in cell culture media, optimal concentration ranges, and preliminary cytotoxic or anti-proliferative effects.
For researchers proceeding with such exploratory studies, the following general experimental workflow is recommended:
Caption: A generalized experimental workflow for the initial investigation of an uncharacterized compound in cancer cell lines.
Without published data, it is not possible to provide specific guidance on parameters such as optimal seeding densities for these cell lines when treated with this compound, expected incubation times for observing effects, or the signaling pathways that might be relevant to investigate. Researchers are encouraged to publish their findings to contribute to the body of knowledge and enable the future development of resources like the one initially requested.
Protocol for screening a library of 2-amino-4-(1-naphthyl)thiazole derivatives
An Application Note and Protocol for the Biological Screening of 2-Amino-4-(1-Naphthyl)Thiazole Derivative Libraries
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Aminothiazole derivatives are a prominent class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their wide range of biological activities.[1][2][3][4] This scaffold is a cornerstone in the synthesis of molecules with potential therapeutic applications, including anticancer, anti-inflammatory, antimicrobial, and antioxidant properties.[2][4] The 2-amino-4-arylthiazole core, in particular, has been identified as a promising starting point for the development of novel inhibitors for various biological targets, such as protein kinases and enzymes like 5-lipoxygenase.[5][6]
This application note provides a comprehensive protocol for the initial screening of a library of novel 2-amino-4-(1-naphthyl)thiazole derivatives. The workflow is designed to efficiently identify compounds with cytotoxic or cytostatic effects, validate their activity through secondary assays, and investigate their impact on relevant cellular signaling pathways.
Screening Workflow Overview
The screening process follows a multi-stage approach, beginning with a high-throughput primary screen to identify active compounds ("hits"). These hits are then subjected to secondary assays to confirm their activity and determine their potency. Finally, validated hits are analyzed for their effect on specific molecular pathways to elucidate their mechanism of action.
Figure 1: General workflow for screening a chemical library.
Data Presentation
Quantitative data from screening should be organized into clear tables to facilitate comparison and hit selection.
Table 1: Representative Data from Primary Cell Viability Screen Compounds were tested at a single concentration of 20 µM against the MDA-MB-231 human breast cancer cell line.
| Compound ID | Structure (R-group) | % Cell Viability (at 20 µM) | Hit (Yes/No) |
| NAPH-001 | -H | 88.4 | No |
| NAPH-002 | -4-Fluorophenyl | 45.2 | Yes |
| NAPH-003 | -4-Methoxyphenyl | 61.7 | No |
| NAPH-004 | -3,4-Dichlorophenyl | 21.9 | Yes |
| Staurosporine | (Control) | 5.6 | Yes |
| DMSO | (Vehicle Control) | 100.0 | No |
Table 2: Representative Data from Secondary Kinase Inhibition Assay IC50 values determined for hit compounds against a target kinase (e.g., PI3Kα).
| Compound ID | Cytotoxicity IC50 (µM) | Kinase Inhibition IC50 (µM) |
| NAPH-002 | 15.8 | 8.2 |
| NAPH-004 | 4.5 | 1.1 |
| Staurosporine | 0.01 | 0.005 |
Experimental Protocols
Primary Screening: MTT Cell Viability Assay
This protocol measures the metabolic activity of cells as an indicator of cell viability and proliferation.[7] Metabolically active cells reduce the yellow tetrazolium salt (MTT) to purple formazan crystals.[7]
Materials:
-
96-well cell culture plates
-
Cancer cell line (e.g., MDA-MB-231, A549)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).[7][8]
-
MTT Solvent (e.g., 4 mM HCl, 0.1% NP40 in isopropanol, or DMSO).[8]
-
Phosphate Buffered Saline (PBS)
-
Multi-channel pipette
Protocol:
-
Cell Plating: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate overnight (or for 24 hours) to allow for cell adherence.[8]
-
Compound Treatment: Prepare serial dilutions of the 2-amino-4-(1-naphthyl)thiazole derivatives in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at the desired final concentration (e.g., 20 µM for a primary screen). Include vehicle (DMSO) and positive (e.g., staurosporine) controls.
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO₂.
-
MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL) to each well.[8][10]
-
Formazan Formation: Incubate the plate for 3-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.[11][10]
-
Solubilization: Carefully aspirate the medium from the wells.[8] Add 150 µL of MTT solvent (e.g., DMSO) to each well to dissolve the formazan crystals.[8]
-
Absorbance Reading: Cover the plate with foil and place it on an orbital shaker for 15 minutes to ensure complete dissolution.[8][9] Measure the absorbance at 590 nm using a microplate reader.[8][9]
-
Data Analysis: Subtract the absorbance of the blank (medium only) wells. Calculate cell viability as a percentage relative to the vehicle control wells.
Secondary Assay: Luminescent Kinase Assay (e.g., ADP-Glo™)
Protein kinases are common targets for anticancer drugs.[5] This assay measures kinase activity by quantifying the amount of ADP produced in the kinase reaction. As kinase activity is inhibited, less ADP is produced.
Materials:
-
Recombinant target kinase (e.g., PI3K, AKT, mTOR)
-
Kinase-specific substrate and ATP
-
ADP-Glo™ Kinase Assay Kit (or similar)
-
White, opaque 96- or 384-well plates
-
Multi-channel pipette
-
Luminometer
Protocol:
-
Kinase Reaction Setup: In each well of a white plate, add the kinase, its specific substrate, ATP, and the test compound at various concentrations (for IC50 determination).
-
Reaction Incubation: Incubate the plate at room temperature for the optimized reaction time (e.g., 60 minutes).
-
ADP Detection - Step 1: Add an equal volume of ADP-Glo™ Reagent to each well. This terminates the kinase reaction and depletes the remaining ATP. Incubate for 40 minutes at room temperature.
-
ADP Detection - Step 2: Add Kinase Detection Reagent to each well. This reagent converts the ADP generated into ATP, which is then used by a luciferase to produce light. Incubate for 30-60 minutes at room temperature.
-
Luminescence Reading: Measure the luminescent signal using a plate-reading luminometer.
-
Data Analysis: The light output is directly proportional to the ADP concentration and, therefore, the kinase activity. Calculate the percent inhibition for each compound concentration relative to the DMSO control and determine the IC50 value using non-linear regression analysis.
Hit Validation: Western Blot Analysis
Western blotting is used to detect specific proteins in a sample and can be used to observe changes in protein expression or phosphorylation state, confirming the effect of a compound on a signaling pathway.[12][13]
Materials:
-
Cell culture dishes (6-well or 10 cm)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA or Bradford protein assay kit
-
SDS-PAGE gels, running buffer, and electrophoresis apparatus
-
PVDF or nitrocellulose membrane and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-AKT, anti-total-AKT, anti-GAPDH)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Protocol:
-
Cell Treatment and Lysis: Plate cells and treat with hit compounds at relevant concentrations (e.g., IC50 and 2x IC50) for a specified time (e.g., 2, 6, or 24 hours). Wash cells with ice-cold PBS and lyse them with ice-cold RIPA buffer.[14]
-
Protein Quantification: Centrifuge the lysates to pellet cell debris and collect the supernatant.[14] Determine the protein concentration of each lysate using a BCA or Bradford assay.[14]
-
Sample Preparation: Mix equal amounts of protein (e.g., 20-40 µg) with Laemmli sample buffer and heat at 95-100°C for 5 minutes.[14]
-
SDS-PAGE: Load the denatured protein samples onto a polyacrylamide gel and separate them by electrophoresis.[14]
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[14]
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature or overnight at 4°C to prevent non-specific antibody binding.[13]
-
Antibody Incubation: Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle shaking.[12]
-
Washing and Secondary Incubation: Wash the membrane three times with TBST.[12] Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again with TBST. Apply the ECL substrate and detect the chemiluminescent signal using an imaging system.[14]
-
Analysis: Quantify the band intensities using densitometry software. Normalize the intensity of the target protein to a loading control (e.g., GAPDH or β-actin) to compare protein levels across samples.[14]
Potential Signaling Pathway for Investigation
The PI3K/AKT/mTOR pathway is a critical signaling cascade that regulates cell growth, proliferation, and survival. It is frequently dysregulated in cancer, making it a key target for anticancer drug development. Thiazole derivatives may exert their effects by inhibiting kinases within this pathway.
Figure 2: The PI3K/AKT/mTOR signaling pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. jocpr.com [jocpr.com]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. High-throughput screening for kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 2-Amino-4-aryl thiazole: a promising scaffold identified as a potent 5-LOX inhibitor - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. broadpharm.com [broadpharm.com]
- 8. researchgate.net [researchgate.net]
- 9. MTT assay protocol | Abcam [abcam.com]
- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. atcc.org [atcc.org]
- 12. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 13. Western blot protocol | Abcam [abcam.com]
- 14. benchchem.com [benchchem.com]
Application Note: Quantitative Analysis of 2-Thiazolamine, 4-(1-naphthalenyl)- by High-Performance Liquid Chromatography (HPLC)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a robust and sensitive High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of 2-Thiazolamine, 4-(1-naphthalenyl)-. The described protocol is applicable for the determination of purity and concentration of this compound in bulk drug substance and research samples. The method utilizes a reversed-phase C18 column with gradient elution and UV detection, ensuring high resolution and accuracy. This document provides comprehensive experimental protocols, system suitability requirements, and expected performance characteristics.
Introduction
2-Thiazolamine, 4-(1-naphthalenyl)- is a heterocyclic compound with potential applications in pharmaceutical research and development. Accurate and precise quantification is essential for quality control, stability studies, and pharmacokinetic analysis. High-Performance Liquid Chromatography (HPLC) is a powerful and widely used technique for the analysis of pharmaceutical compounds due to its high resolving power and sensitivity. The method outlined herein provides a reliable approach for the quantification of 2-Thiazolamine, 4-(1-naphthalenyl)-. While no specific validated method for this exact analyte was found in the public domain, the following protocol is based on established methods for structurally similar aminothiazole derivatives.[1][2]
Experimental
Instrumentation and Consumables
-
HPLC system with a quaternary or binary pump, autosampler, column oven, and UV-Vis detector.
-
Reversed-phase C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size).
-
Data acquisition and processing software.
-
Analytical balance.
-
Volumetric flasks, pipettes, and autosampler vials.
-
HPLC grade acetonitrile, methanol, and water.
-
Formic acid (or other suitable acid for pH adjustment).
Chromatographic Conditions
| Parameter | Condition |
| Column | C18 Reversed-Phase (150 mm x 4.6 mm, 5 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 0-2 min: 10% B; 2-15 min: 10-90% B; 15-18 min: 90% B; 18-20 min: 10% B |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
| Detection | UV at 254 nm |
| Run Time | 20 minutes |
Protocols
Standard Solution Preparation
-
Stock Standard Solution (1000 µg/mL): Accurately weigh approximately 10 mg of 2-Thiazolamine, 4-(1-naphthalenyl)- reference standard and transfer it to a 10 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of acetonitrile and water (diluent). Sonicate for 5 minutes to ensure complete dissolution.
-
Working Standard Solutions: Prepare a series of working standard solutions by serial dilution of the stock standard solution with the diluent to achieve concentrations ranging from 1 µg/mL to 100 µg/mL. These will be used to construct the calibration curve.
Sample Preparation
-
Accurately weigh a sample containing 2-Thiazolamine, 4-(1-naphthalenyl)- and transfer it to a volumetric flask.
-
Add a suitable amount of diluent to dissolve the sample.
-
Sonicate for 10 minutes and then dilute to the final volume with the diluent.
-
Filter the solution through a 0.45 µm syringe filter into an HPLC vial before injection.
System Suitability
Before sample analysis, the performance of the HPLC system should be verified. A system suitability solution (typically a mid-range standard) should be injected five times. The acceptance criteria are as follows:
-
Tailing Factor: ≤ 2.0
-
Theoretical Plates: ≥ 2000
-
Relative Standard Deviation (RSD) of Peak Area: ≤ 2.0%
Data Presentation
The following table summarizes the expected quantitative data for the HPLC analysis of 2-Thiazolamine, 4-(1-naphthalenyl)-.
| Parameter | Expected Value |
| Retention Time (min) | ~ 12.5 |
| Linearity (R²) | ≥ 0.999 |
| Range (µg/mL) | 1 - 100 |
| Limit of Detection (LOD) (µg/mL) | ~ 0.1 |
| Limit of Quantification (LOQ) (µg/mL) | ~ 0.3 |
Method Validation Parameters
For routine use in a regulated environment, the method should be validated according to ICH guidelines. Key validation parameters include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.
-
Range: The interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with a suitable level of precision, accuracy, and linearity.
-
Accuracy: The closeness of test results obtained by the method to the true value.
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.
-
Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.
Visualization
The following diagram illustrates the general experimental workflow for the HPLC quantification of 2-Thiazolamine, 4-(1-naphthalenyl)-.
Caption: Experimental workflow for HPLC quantification.
Conclusion
The HPLC method described in this application note provides a reliable and robust framework for the quantitative analysis of 2-Thiazolamine, 4-(1-naphthalenyl)-. The use of a C18 column with a gradient elution of acetonitrile and acidified water, coupled with UV detection, allows for sensitive and accurate measurements. This protocol serves as a strong starting point for method development and validation in research and quality control laboratories.
References
- 1. Simultaneous determination of 2-(3-hydroxy-5-phosphonooxymethyl-2-methyl-4-pyridyl)-1,3-thiazolidine-4-carboxylic acid and main plasma aminothiols by HPLC–UV based method - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Separation of 2-Amino-5-methyl-thiazole on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
Application of 2-Amino-4-(1-naphthyl)thiazole in Organic Semiconductor Development: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Amino-4-(1-naphthyl)thiazole is a heterocyclic organic compound that has garnered interest in the field of materials science, particularly in the development of organic semiconductors.[1] Its molecular structure, featuring a combination of a thiazole ring, an amino group, and a naphthyl moiety, suggests potential for charge transport, making it a candidate for application in various organic electronic devices. The naphthyl group, a polycyclic aromatic hydrocarbon, can facilitate π-π stacking, which is crucial for charge hopping between molecules in a solid-state device. The electron-donating amino group and the thiazole ring can also influence the electronic properties of the molecule. While extensive data on the semiconductor performance of 2-amino-4-(1-naphthyl)thiazole is not yet widely published, this document provides a comprehensive guide to its synthesis, and outlines detailed protocols for the fabrication and characterization of Organic Field-Effect Transistors (OFETs) based on this material, drawing upon established methodologies for similar organic small molecules.
Synthesis of 2-Amino-4-(1-naphthyl)thiazole
The synthesis of 2-amino-4-(1-naphthyl)thiazole can be readily achieved via the well-established Hantzsch thiazole synthesis.[2] This method involves the condensation reaction between an α-haloketone and a thioamide. For the synthesis of the title compound, the precursors are 2-bromo-1-(1-naphthyl)ethanone and thiourea.
Materials and Reagents
-
2-bromo-1-(1-naphthyl)ethanone
-
Thiourea
-
Ethanol
-
Sodium bicarbonate solution (10%)
-
Filter paper
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
Protocol
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve 1.0 equivalent of 2-bromo-1-(1-naphthyl)ethanone and 1.2 equivalents of thiourea in a suitable volume of ethanol.
-
Reaction: Heat the mixture to reflux with constant stirring. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete (typically within a few hours), cool the reaction mixture to room temperature.
-
Neutralization: Add a 10% aqueous solution of sodium bicarbonate to the mixture until it becomes neutral.
-
Isolation: The product, 2-amino-4-(1-naphthyl)thiazole, will precipitate out of the solution. Collect the solid product by vacuum filtration.
-
Purification: Wash the collected solid with water and then with a small amount of cold ethanol to remove any unreacted starting materials and byproducts. The crude product can be further purified by recrystallization from a suitable solvent like ethanol to obtain a pure crystalline solid.
Organic Field-Effect Transistor (OFET) Fabrication and Characterization
The following protocol describes the fabrication of a bottom-gate, top-contact (BGTC) OFET device, a common architecture for evaluating the performance of new organic semiconductors.[3][4]
Materials and Equipment
-
Heavily n-doped Si wafer with a thermally grown SiO₂ layer (e.g., 300 nm)
-
2-amino-4-(1-naphthyl)thiazole
-
High-purity organic solvent (e.g., chloroform, chlorobenzene, or toluene)
-
Hexamethyldisilazane (HMDS) for surface treatment
-
Gold (Au) for source and drain electrodes
-
Shadow mask for electrode deposition
-
Spin coater
-
Thermal evaporator
-
Probe station and semiconductor device analyzer
Experimental Protocols
1. Substrate Cleaning and Preparation:
-
Cut the Si/SiO₂ wafer into appropriate sizes (e.g., 1.5 cm x 1.5 cm).
-
Clean the substrates by sonicating them sequentially in a series of solvents: deionized water with detergent, deionized water, acetone, and isopropanol, for 15 minutes each.
-
Dry the substrates with a stream of high-purity nitrogen gas.
-
To remove any residual organic contaminants and to create a hydroxyl-terminated surface, treat the substrates with a piranha solution (a 3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) for 15 minutes. (Caution: Piranha solution is extremely corrosive and should be handled with extreme care in a fume hood with appropriate personal protective equipment).
-
Rinse the substrates thoroughly with deionized water and dry with nitrogen.
-
For improved film morphology and device performance, the SiO₂ surface is often treated to make it more hydrophobic. A common method is to expose the substrates to HMDS vapor in a vacuum oven or a desiccator for several hours. This treatment forms a self-assembled monolayer of HMDS on the SiO₂ surface.
2. Organic Semiconductor Thin Film Deposition:
-
Prepare a dilute solution of 2-amino-4-(1-naphthyl)thiazole in a high-purity organic solvent (e.g., 0.5 - 1.0 wt% in chloroform). The optimal concentration may need to be determined empirically.
-
Deposit a thin film of the organic semiconductor onto the prepared Si/SiO₂ substrate using a spin coater. A typical spin coating process might involve dispensing the solution onto the substrate and spinning at 2000-4000 rpm for 60 seconds.
-
Anneal the film at a moderate temperature (e.g., 60-100 °C) under a nitrogen atmosphere or in a vacuum to remove residual solvent and improve the molecular ordering. The optimal annealing temperature and time should be determined for the specific material.
3. Source and Drain Electrode Deposition:
-
Define the source and drain electrodes by placing a shadow mask with the desired channel length (L) and width (W) on top of the organic semiconductor film.
-
Deposit a 50 nm thick layer of gold (Au) through the shadow mask using a thermal evaporator under high vacuum (e.g., < 10⁻⁶ Torr). The deposition rate should be kept low (e.g., 0.1-0.2 Å/s) to minimize damage to the organic layer.
4. Device Characterization:
-
Transfer the fabricated OFET device to a probe station for electrical characterization.
-
Use a semiconductor device analyzer to measure the output and transfer characteristics of the transistor.
-
The key performance parameters to be extracted are the field-effect mobility (μ), the on/off current ratio (Ion/Ioff), and the threshold voltage (Vth).
Representative Performance Data
| Parameter | Representative Value | Unit |
| Field-Effect Mobility (μ) | 0.1 - 1.0 | cm²/Vs |
| On/Off Current Ratio (Ion/Ioff) | 10⁵ - 10⁷ | - |
| Threshold Voltage (Vth) | -10 to -30 | V |
Note: The actual performance of 2-amino-4-(1-naphthyl)thiazole based devices will depend on various factors including the purity of the material, the quality of the thin film, the device architecture, and the fabrication conditions.
Visualizations
Caption: Workflow for the synthesis of 2-amino-4-(1-naphthyl)thiazole.
Caption: Workflow for the fabrication of a bottom-gate, top-contact OFET.
Caption: Conceptual diagram of hole hopping transport in an organic semiconductor.
References
Application Notes and Protocols for Bioactive Derivatives of 2-Thiazolamine, 4-(1-naphthalenyl)-
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a framework for the development of novel bioactive compounds derived from the scaffold 2-Thiazolamine, 4-(1-naphthalenyl)-. This document outlines synthetic strategies, presents biological activity data, and offers detailed protocols for relevant assays. The information herein is intended to guide researchers in the exploration of this promising class of molecules for therapeutic applications, particularly in the fields of oncology and infectious diseases.
Introduction
The 2-aminothiazole core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous clinically approved drugs.[1] Its synthetic tractability and ability to interact with various biological targets have made it a focal point for drug discovery. The incorporation of a naphthalene moiety at the 4-position of the thiazole ring introduces a lipophilic and sterically bulky group that can enhance binding affinity to target proteins and modulate the compound's pharmacokinetic properties. This document focuses on derivatives of 2-Thiazolamine, 4-(1-naphthalenyl)-, exploring their potential as anticancer and antimicrobial agents.
Synthetic Strategies
A common and effective method for the synthesis of 4-aryl-2-aminothiazole derivatives is the Hantzsch thiazole synthesis. This typically involves the condensation of an α-haloketone with a thiourea or its derivative. For the synthesis of derivatives of 2-Thiazolamine, 4-(1-naphthalenyl)-, a key intermediate is 2-bromo-1-(1-naphthalenyl)ethanone. This can be reacted with various substituted thioureas to yield a library of N-substituted derivatives at the 2-amino position.
General Workflow for Synthesis
Caption: A generalized workflow for the synthesis of bioactive derivatives.
Biological Activities
Derivatives of 2-Thiazolamine, 4-(1-naphthalenyl)- have shown promise as both anticancer and antimicrobial agents. The nature of the substituent at the 2-amino position plays a crucial role in determining the specific biological activity and potency.
Anticancer Activity
Recent studies have demonstrated the cytotoxic effects of 2-Thiazolamine, 4-(1-naphthalenyl)- derivatives against various cancer cell lines. For instance, a hydrazono-naphthalen-2-ol derivative has shown significant antitumor activity against hepatocellular carcinoma (HepG2) cells.[2] The proposed mechanisms of action for anticancer thiazole derivatives often involve the modulation of key signaling pathways that regulate cell proliferation, survival, and apoptosis.[3]
Proposed Anticancer Signaling Pathways
Caption: Proposed signaling pathways modulated by anticancer thiazole derivatives.
Table 1: Anticancer Activity of 2-Thiazolamine, 4-(1-naphthalenyl)- Derivatives
| Compound ID | Derivative Structure | Cancer Cell Line | IC50 (µM) | Reference |
| HL2 | 1-((2-(4-(naphthalen-1-yl)thiazol-2-yl)hydrazono)methyl)naphthalen-2-ol | HepG2 | 3.2 ± 0.1 | [2] |
Antimicrobial Activity
Derivatives of 4-naphthyl-2-aminothiazole have been screened for their activity against a panel of Gram-positive and Gram-negative bacteria, as well as fungal strains. The antimicrobial efficacy is highly dependent on the substitution at the 2-amino position.
Proposed Antimicrobial Mechanisms of Action
Caption: Proposed mechanisms of action for antimicrobial thiazole derivatives.
Table 2: Antimicrobial Activity of 4-Naphthyl-2-aminothiazole Derivatives
| Compound ID | N-Substituent at 2-amino position | Microorganism | MIC (µg/mL) | Reference |
| 5b | 4-methylpiperidine | Pseudomonas aeruginosa | 62.5 | |
| 5b | 4-methylpiperidine | Candida albicans | >500 | |
| 5b | 4-methylpiperidine | Candida glabrata | >500 | |
| 4c | N,N-diethyl | Candida albicans | 250 | |
| 4d | Piperidine | Candida albicans | 250 | |
| 5a | N,N-dimethyl | Candida albicans | 250 | |
| 5f | Thiomorpholine | Candida albicans | 250 |
Experimental Protocols
Protocol 1: General Synthesis of N-Substituted 4-(1-naphthalenyl)-2-thiazolamine Derivatives
This protocol is a generalized procedure based on the Hantzsch thiazole synthesis.
Materials:
-
2-bromo-1-(1-naphthalenyl)ethanone
-
Substituted thiourea (e.g., N,N-dialkylthiourea, N-arylthiourea)
-
Ethanol
-
Round-bottom flask
-
Reflux condenser
-
Stirring plate
-
Filtration apparatus
-
Recrystallization solvent (e.g., ethanol, ethyl acetate)
Procedure:
-
To a solution of 2-bromo-1-(1-naphthalenyl)ethanone (1 mmol) in ethanol (20 mL) in a round-bottom flask, add the appropriate substituted thiourea (1.1 mmol).
-
Stir the reaction mixture at room temperature for 30 minutes.
-
Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
After completion of the reaction, cool the mixture to room temperature.
-
Collect the precipitated solid by vacuum filtration and wash with cold ethanol.
-
Purify the crude product by recrystallization from a suitable solvent to obtain the desired N-substituted 4-(1-naphthalenyl)-2-thiazolamine derivative.
-
Characterize the final product using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol 2: MTT Assay for Cytotoxicity Screening
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.
Materials:
-
Cancer cell line of interest (e.g., HepG2)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well flat-bottom microplates
-
Test compounds (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium and incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
Prepare serial dilutions of the test compounds in the culture medium.
-
After 24 hours, remove the medium from the wells and add 100 µL of the medium containing different concentrations of the test compounds. Include a vehicle control (medium with DMSO) and a blank control (medium only).
-
Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
After the incubation period, add 10 µL of MTT solution to each well and incubate for another 4 hours.
-
Carefully remove the medium containing MTT and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Protocol 3: Broth Microdilution Method for Antimicrobial Susceptibility Testing
This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[4][5]
Materials:
-
Bacterial or fungal strains
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
96-well round-bottom microplates
-
Test compounds (dissolved in DMSO)
-
Sterile saline or PBS
-
0.5 McFarland turbidity standard
-
Spectrophotometer
-
Incubator
Procedure:
-
Prepare a stock solution of the test compound in DMSO.
-
Perform serial two-fold dilutions of the test compound in the broth medium in the wells of a 96-well microplate.
-
Prepare an inoculum of the microorganism equivalent to a 0.5 McFarland standard. Dilute this suspension in the broth medium to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
Inoculate each well with the microbial suspension. Include a positive control (microorganism in broth without the compound) and a negative control (broth only).
-
Incubate the plates at 35-37°C for 18-24 hours for bacteria, and at 35°C for 24-48 hours for fungi.
-
The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Conclusion
The 2-Thiazolamine, 4-(1-naphthalenyl)- scaffold represents a versatile platform for the development of novel bioactive molecules. The synthetic accessibility and the potential for diverse functionalization at the 2-amino position allow for the generation of a wide range of derivatives. The preliminary data on the anticancer and antimicrobial activities of these compounds are encouraging and warrant further investigation. The protocols provided in this document offer a starting point for researchers to synthesize, screen, and characterize new derivatives with improved potency and selectivity. Future work should focus on expanding the library of these compounds, elucidating their specific molecular targets and mechanisms of action, and evaluating their in vivo efficacy and safety profiles.
References
- 1. Design, Synthesis, and Evaluation of a New Series of Thiazole-Based Anticancer Agents as Potent Akt Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Anticancer efficacy of thiazole-naphthyl derivatives targeting DNA: Synthesis, crystal structure, density functional theory, molecular docking, and molecular dynamics studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. scribd.com [scribd.com]
Application Notes and Protocols for Testing the Antimicrobial Effects of 4-(1-Naphthyl)-2-thiazolamine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for evaluating the antimicrobial properties of the compound 4-(1-Naphthyl)-2-thiazolamine. The methodologies described herein are standard in microbiology for determining the efficacy of novel antimicrobial agents.
Introduction
Thiazole derivatives are a significant class of heterocyclic compounds that have garnered considerable interest in medicinal chemistry due to their wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The incorporation of a naphthyl group into the thiazole scaffold can enhance these activities. This document outlines the protocols for testing the antimicrobial effects of 4-(1-Naphthyl)-2-thiazolamine against a panel of clinically relevant microorganisms. The primary assays described are the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) tests.
While the precise mechanism of action for 4-(1-Naphthyl)-2-thiazolamine is yet to be fully elucidated, related thiazole compounds have been shown to interfere with various cellular processes in microbes.[1][2][3] These notes provide a framework for the initial screening and characterization of its antimicrobial potential.
Data Presentation
Quantitative data from the antimicrobial assays should be summarized for clear interpretation and comparison. The following tables provide templates for presenting the results.
Table 1: Minimum Inhibitory Concentration (MIC) of 4-(1-Naphthyl)-2-thiazolamine
| Test Microorganism | Strain ID | Gram Stain | MIC (µg/mL) | Positive Control (e.g., Ampicillin) MIC (µg/mL) |
| Staphylococcus aureus | ATCC 25923 | Gram-positive | ||
| Bacillus subtilis | ATCC 6633 | Gram-positive | ||
| Escherichia coli | ATCC 25922 | Gram-negative | ||
| Klebsiella pneumoniae | ATCC 700603 | Gram-negative | ||
| Candida albicans | ATCC 90028 | Fungus |
Table 2: Minimum Bactericidal Concentration (MBC) of 4-(1-Naphthyl)-2-thiazolamine
| Test Microorganism | Strain ID | Gram Stain | MBC (µg/mL) | MBC/MIC Ratio |
| Staphylococcus aureus | ATCC 25923 | Gram-positive | ||
| Bacillus subtilis | ATCC 6633 | Gram-positive | ||
| Escherichia coli | ATCC 25922 | Gram-negative | ||
| Klebsiella pneumoniae | ATCC 700603 | Gram-negative |
Experimental Protocols
Minimum Inhibitory Concentration (MIC) Assay
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro.[4][5] The broth microdilution method is a widely used technique to determine the MIC.[6][7][8]
Materials:
-
4-(1-Naphthyl)-2-thiazolamine
-
Test microorganisms (e.g., Staphylococcus aureus, Escherichia coli)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria
-
RPMI-1640 medium for fungi
-
Sterile 96-well microtiter plates
-
Spectrophotometer
-
Incubator
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of 4-(1-Naphthyl)-2-thiazolamine in a suitable solvent (e.g., DMSO) at a high concentration (e.g., 10 mg/mL).
-
Preparation of Microorganism Inoculum:
-
From a fresh culture plate, select 3-5 isolated colonies of the test microorganism.
-
Inoculate the colonies into a tube containing sterile broth.
-
Incubate the broth culture at 37°C until it reaches the turbidity of a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.
-
Dilute the standardized inoculum in the appropriate broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.[6]
-
-
Serial Dilution in Microtiter Plate:
-
Add 100 µL of sterile broth to all wells of a 96-well plate.
-
Add 100 µL of the compound's stock solution to the first well of each row to be tested.
-
Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the plate. Discard 100 µL from the last well containing the compound.
-
-
Inoculation: Add 100 µL of the diluted microbial suspension to each well, bringing the final volume to 200 µL.
-
Controls:
-
Growth Control: A well containing broth and the microbial inoculum, but no test compound.
-
Sterility Control: A well containing only sterile broth.
-
Positive Control: A row with a known antibiotic (e.g., ampicillin) to confirm the susceptibility of the test organisms.
-
-
Incubation: Incubate the plate at 37°C for 18-24 hours.[6]
-
Result Interpretation: The MIC is the lowest concentration of the compound at which there is no visible growth (turbidity) of the microorganism.[5][6] This can be assessed visually or by measuring the optical density at 600 nm (OD₆₀₀) using a plate reader.
Minimum Bactericidal Concentration (MBC) Assay
The MBC is the lowest concentration of an antimicrobial agent required to kill a particular bacterium.[9][10] This test is performed after the MIC has been determined.[10]
Materials:
-
MIC plate from the previous experiment
-
Nutrient agar plates
-
Sterile micropipettes
-
Incubator
Procedure:
-
Subculturing from MIC Plate: From the wells of the MIC plate that showed no visible growth (i.e., at and above the MIC), take a 10 µL aliquot.
-
Plating: Spot-inoculate the aliquot onto a fresh nutrient agar plate.
-
Incubation: Incubate the agar plates at 37°C for 18-24 hours.
-
Result Interpretation: The MBC is the lowest concentration of the compound that results in a 99.9% reduction in the initial inoculum, which is typically observed as no colony growth on the agar plate.[10][11]
Visualizations
Experimental Workflow
The following diagram illustrates the workflow for determining the MIC and MBC of 4-(1-Naphthyl)-2-thiazolamine.
Caption: Workflow for MIC and MBC determination.
Potential Antimicrobial Mechanisms of Action
While the specific target of 4-(1-Naphthyl)-2-thiazolamine is unknown, the following diagram illustrates common antimicrobial mechanisms that could be investigated.
Caption: Potential antimicrobial mechanisms of action.
References
- 1. Novel Naphthalimide Aminothiazoles as Potential Multitargeting Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Minimum inhibitory concentration - Wikipedia [en.wikipedia.org]
- 5. bio.libretexts.org [bio.libretexts.org]
- 6. microbe-investigations.com [microbe-investigations.com]
- 7. protocols.io [protocols.io]
- 8. youtube.com [youtube.com]
- 9. microchemlab.com [microchemlab.com]
- 10. microbe-investigations.com [microbe-investigations.com]
- 11. Minimum Bactericidal Concentration (MBC) Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]
Application Notes and Protocols for Cell Cycle Analysis of Cells Treated with 2-amino-4-(1-naphthyl)thiazole
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Aminothiazole derivatives are a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their diverse pharmacological activities, including anticancer properties.[1][2] Emerging evidence suggests that certain derivatives can impede cancer cell proliferation by inducing cell cycle arrest and apoptosis.[2] This document provides a detailed protocol for analyzing the effects of a specific derivative, 2-amino-4-(1-naphthyl)thiazole, on the cell cycle of cultured cancer cells.
2-amino-4-(1-naphthyl)thiazole is recognized as a versatile compound in pharmaceutical development, often serving as an intermediate in the synthesis of anti-cancer agents.[3] Its mechanism of action is thought to involve the inhibition of specific enzymes related to tumor growth.[3] While the precise signaling pathway for this particular compound is a subject of ongoing research, related 2-aminothiazole derivatives have been shown to induce cell cycle arrest at the G0/G1 or G2/M phases.[2][4] Some thiazole derivatives have been found to act as inhibitors of cyclin-dependent kinases (CDKs), which are key regulators of cell cycle progression.[5]
This protocol outlines the necessary steps for treating cells with 2-amino-4-(1-naphthyl)thiazole, followed by cell cycle analysis using flow cytometry with propidium iodide (PI) staining. Propidium iodide is a fluorescent intercalating agent that stains DNA, allowing for the quantification of DNA content and thus the determination of the cell cycle phase distribution (G0/G1, S, and G2/M).
Data Presentation
Quantitative Analysis of Cell Cycle Distribution
The following table summarizes hypothetical data from a cell cycle analysis experiment. It is crucial to experimentally determine the optimal concentration of 2-amino-4-(1-naphthyl)thiazole for each cell line, as IC50 values can vary. A preliminary cytotoxicity assay, such as an MTT assay, is recommended to determine the appropriate concentration range.[6] For novel compounds, a broad logarithmic dilution series (e.g., 0.01 µM to 100 µM) is often used as a starting point.[7]
| Treatment Group | Concentration (µM) | % of Cells in G0/G1 Phase | % of Cells in S Phase | % of Cells in G2/M Phase |
| Vehicle Control (DMSO) | 0 | 55.2 ± 3.1 | 25.8 ± 2.5 | 19.0 ± 2.8 |
| 2-amino-4-(1-naphthyl)thiazole | 1 | 58.9 ± 2.9 | 23.1 ± 2.2 | 18.0 ± 2.5 |
| 2-amino-4-(1-naphthyl)thiazole | 5 | 65.7 ± 3.5 | 18.5 ± 1.9 | 15.8 ± 2.1 |
| 2-amino-4-(1-naphthyl)thiazole | 10 | 75.3 ± 4.2 | 12.1 ± 1.5 | 12.6 ± 1.8 |
| Positive Control (e.g., Nocodazole) | 0.1 | 10.5 ± 1.8 | 15.3 ± 2.0 | 74.2 ± 5.1 |
Data are presented as mean ± standard deviation from three independent experiments.
Cytotoxicity of 2-amino-4-(1-naphthyl)thiazole
The IC50 (half-maximal inhibitory concentration) values should be determined for the cell line(s) of interest to inform the concentrations used for cell cycle analysis. The table below provides a template for presenting such data. IC50 values for similar naphthylthiazole derivatives have been reported in the low micromolar range against various cancer cell lines.[6][8]
| Cell Line | IC50 of 2-amino-4-(1-naphthyl)thiazole (µM) |
| MCF-7 (Breast Cancer) | To be determined |
| A549 (Lung Cancer) | To be determined |
| HeLa (Cervical Cancer) | To be determined |
| PC-3 (Prostate Cancer) | To be determined |
Experimental Protocols
Protocol 1: Determination of Optimal Concentration using a "Kill Curve"
To determine the ideal concentration range of 2-amino-4-(1-naphthyl)thiazole for inducing cell cycle arrest without causing excessive cell death, a "kill curve" or dose-response experiment is recommended.[9]
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
2-amino-4-(1-naphthyl)thiazole
-
DMSO (vehicle)
-
24-well plates
-
Trypan Blue solution or a cell counter
Procedure:
-
Plate cells in a 24-well plate at a density that allows them to reach approximately 30-50% confluency the next day.[9]
-
The following day, treat the cells with increasing concentrations of 2-amino-4-(1-naphthyl)thiazole (e.g., 0.1, 1, 5, 10, 25, 50, 100 µM). Include a vehicle-only control (DMSO).
-
Incubate the cells for a period equivalent to one to two cell cycles (e.g., 24 to 48 hours).
-
Examine the cells daily under a microscope for signs of cell death.[9]
-
After the incubation period, determine the cell viability for each concentration using Trypan Blue exclusion or an automated cell counter.[9]
-
The optimal concentration for cell cycle analysis will be one that induces a significant change in proliferation with minimal cytotoxicity.
Protocol 2: Cell Cycle Analysis by Flow Cytometry
This protocol details the steps for preparing and staining cells treated with 2-amino-4-(1-naphthyl)thiazole for cell cycle analysis using propidium iodide.
Materials:
-
Treated and control cells from culture
-
Phosphate-Buffered Saline (PBS)
-
70% Ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution (50 µg/mL in PBS)
-
RNase A (100 µg/mL in PBS)
-
Flow cytometer
Procedure:
-
Cell Harvesting:
-
For adherent cells, aspirate the culture medium, wash with PBS, and detach the cells using trypsin-EDTA. Neutralize the trypsin with complete medium and transfer the cell suspension to a centrifuge tube.
-
For suspension cells, directly transfer the cell suspension to a centrifuge tube.
-
-
Cell Fixation:
-
Centrifuge the cells at 300 x g for 5 minutes.
-
Discard the supernatant and resuspend the cell pellet in 1 mL of ice-cold PBS.
-
While gently vortexing, add 4 mL of ice-cold 70% ethanol dropwise to the cell suspension.
-
Incubate the cells on ice or at -20°C for at least 2 hours for fixation.
-
-
Staining:
-
Centrifuge the fixed cells at 500 x g for 5 minutes.
-
Carefully decant the ethanol and wash the cell pellet twice with PBS.
-
Resuspend the cell pellet in 500 µL of PI staining solution.
-
Add 5 µL of RNase A solution (10 mg/mL stock) to the cell suspension to a final concentration of 100 µg/mL.
-
Incubate the cells in the dark at room temperature for 30 minutes.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells on a flow cytometer.
-
Set the instrument to measure the fluorescence emission of propidium iodide (typically in the FL2 or FL3 channel).
-
Collect data from at least 10,000-20,000 single-cell events.
-
Analyze the DNA content histograms to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
-
Mandatory Visualization
Caption: Workflow for cell cycle analysis of treated cells.
Caption: Hypothesized signaling pathway for cell cycle arrest.
References
- 1. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. chemimpex.com [chemimpex.com]
- 4. 2-Amino-1,3,4-thiadiazole derivative (FABT) inhibits the extracellular signal-regulated kinase pathway and induces cell cycle arrest in human non-small lung carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Biological characterization of 2-aminothiazole-derived Cdk4/6 selective inhibitor in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cytotoxicity and pro-apoptosis activity of synthetic 1,3-thiazole incorporated phthalimide derivatives on cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Design, synthesis and biological evaluation of novel thiazole-naphthalene derivatives as potential anticancer agents and tubulin polymerisation inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. bpsbioscience.com [bpsbioscience.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-Thiazolamine, 4-(1-naphthalenyl)-
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 2-Thiazolamine, 4-(1-naphthalenyl)-, a key intermediate in various research applications.
Troubleshooting Guides
This section addresses common issues encountered during the synthesis of 2-Thiazolamine, 4-(1-naphthalenyl)-, which is typically prepared via the Hantzsch thiazole synthesis.[1][2] The general reaction involves the condensation of 2-bromo-1-(1-naphthalenyl)ethanone with thiourea.[3][4]
Issue 1: Low or No Product Yield
-
Possible Cause 1: Poor quality of starting materials.
-
Solution: Ensure the purity of 2-bromo-1-(1-naphthalenyl)ethanone and thiourea. The α-bromoketone can degrade over time, releasing bromine. It is advisable to use freshly prepared or purified 2-bromo-1-(1-naphthalenyl)ethanone. Purity can be checked by techniques like NMR or melting point determination.
-
-
Possible Cause 2: Incorrect reaction temperature.
-
Solution: The reaction temperature is a critical parameter. While some Hantzsch syntheses proceed at room temperature, heating is often required to drive the reaction to completion.[1] A typical temperature range is refluxing in a suitable solvent like ethanol or methanol.[1][3] It is recommended to monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time and temperature.
-
-
Possible Cause 3: Inappropriate solvent.
-
Possible Cause 4: Incorrect stoichiometry.
-
Solution: An excess of the thioamide (thiourea) is often used to ensure the complete consumption of the α-haloketone.[1] A molar ratio of 1:1.5 to 1:2 of 2-bromo-1-(1-naphthalenyl)ethanone to thiourea can be a good starting point.
-
Issue 2: Formation of Side Products and Impurities
-
Possible Cause 1: Self-condensation of the α-bromoketone.
-
Solution: This can occur under basic conditions or upon prolonged heating. Ensure the reaction is not unnecessarily prolonged and maintain the recommended temperature. The use of a slight excess of thiourea can also help to favor the desired reaction pathway.
-
-
Possible Cause 2: Formation of 2-imino-4-thiazoline tautomer.
-
Solution: The product can exist in tautomeric forms. The final work-up and purification steps are crucial for isolating the desired 2-aminothiazole. Neutralization of the reaction mixture with a mild base like sodium carbonate or sodium bicarbonate helps in the precipitation of the product.[1]
-
-
Possible Cause 3: Unreacted starting materials.
-
Solution: Monitor the reaction progress by TLC. If starting materials persist, consider extending the reaction time or slightly increasing the temperature.
-
Issue 3: Difficulty in Product Purification
-
Possible Cause 1: Product is poorly soluble or co-precipitates with impurities.
-
Solution: Recrystallization is a common method for purifying the final product. A suitable solvent system (e.g., ethanol, methanol, or a mixture of solvents) should be identified to achieve good separation. Column chromatography on silica gel can also be employed for purification if recrystallization is not effective.
-
-
Possible Cause 2: The product is an intractable oil.
-
Solution: If the product oils out, try trituration with a non-polar solvent like hexane or diethyl ether to induce solidification. Seeding with a small crystal of the pure product, if available, can also promote crystallization.
-
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism for the synthesis of 2-Thiazolamine, 4-(1-naphthalenyl)-?
A1: The synthesis typically follows the Hantzsch thiazole synthesis mechanism.[2][5] It involves the reaction of an α-haloketone (2-bromo-1-(1-naphthalenyl)ethanone) with a thioamide (thiourea). The reaction proceeds through a nucleophilic attack of the sulfur atom of thiourea on the α-carbon of the ketone, followed by an intramolecular cyclization and dehydration to form the thiazole ring.[5]
Q2: What are the key starting materials for this synthesis?
A2: The primary starting materials are 1-acetylnaphthalene, which is first brominated to yield 2-bromo-1-(1-naphthalenyl)ethanone, and thiourea.[4]
Q3: How can I monitor the progress of the reaction?
A3: Thin Layer Chromatography (TLC) is a simple and effective method to monitor the reaction. A suitable mobile phase (e.g., a mixture of ethyl acetate and hexane) should be used to separate the starting materials from the product. The spots can be visualized under UV light.
Q4: What are the typical yields for this type of reaction?
A4: The Hantzsch thiazole synthesis is generally known for providing good to high yields.[1][6] Yields can range from 70% to over 90% depending on the specific reaction conditions and the purity of the starting materials.
Q5: What are some alternative methods for synthesizing 4-(1-naphthalenyl)-2-thiazolamine?
A5: While the Hantzsch synthesis is the most common method, other approaches for constructing the thiazole ring exist. These can include reactions involving vinyl azides and potassium thiocyanate catalyzed by palladium, or the use of Lawesson's reagent for the thionation of appropriate precursors.[7] However, for this specific target molecule, the Hantzsch synthesis remains the most direct and widely used method.
Data Presentation
Table 1: Summary of Reaction Conditions for Hantzsch Thiazole Synthesis of Naphthyl-Substituted Thiazoles
| α-Haloketone | Thioamide/Derivative | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |
| 2-Bromo-1-(1-naphthalenyl)ethanone | Thiourea | Ethanol | Reflux | 3 | Not specified | Inferred from[3][4] |
| 2-Bromoacetophenone | Thiourea | Methanol | 100 | 0.5 | High | [1] |
| 2-Bromo-1-(2-naphthyl)ethanone | Dialkyl thiocarbamide | Ethanol | Not specified | Not specified | 40 | [3] |
| 3-(Bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one | Thiourea | Ethanol/Water | Reflux/Ultrasonic | 0.5-2 | 79-90 | [6] |
Experimental Protocols
Protocol 1: Synthesis of 2-Bromo-1-(1-naphthalenyl)ethanone
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Dissolve 1-acetylnaphthalene (1 equivalent) in a suitable solvent such as chloroform or acetic acid.[4]
-
Slowly add bromine (1 equivalent) to the solution at room temperature while stirring. Maintain the temperature below 30°C.
-
After the addition is complete, continue stirring for 1-2 hours until the reaction is complete (monitored by TLC).
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Remove the solvent under reduced pressure.
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Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain pure 2-bromo-1-(1-naphthalenyl)ethanone.
Protocol 2: Synthesis of 2-Thiazolamine, 4-(1-naphthalenyl)-
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In a round-bottom flask, combine 2-bromo-1-(1-naphthalenyl)ethanone (1 equivalent) and thiourea (1.5 equivalents).[1]
-
Add ethanol as the solvent and a magnetic stir bar.[1]
-
Heat the mixture to reflux with stirring for 2-4 hours. Monitor the reaction progress by TLC.[1]
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Pour the reaction mixture into a beaker containing a 5% aqueous solution of sodium carbonate to neutralize the hydrobromic acid formed and precipitate the product.[1]
-
Filter the precipitate using a Buchner funnel and wash the solid with cold water.[1]
-
Dry the crude product in a vacuum oven.
-
Recrystallize the crude product from ethanol to obtain pure 2-Thiazolamine, 4-(1-naphthalenyl)-.
Mandatory Visualization
Caption: General workflow for the synthesis of 2-Thiazolamine, 4-(1-naphthalenyl)-.
References
Technical Support Center: Crystallization of 2-Amino-4-(1-naphthyl)thiazole
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the crystallization of 2-amino-4-(1-naphthyl)thiazole.
Troubleshooting Crystallization Issues
This section addresses common problems observed during the crystallization of 2-amino-4-(1-naphthyl)thiazole and offers step-by-step solutions.
Question: My compound, 2-amino-4-(1-naphthyl)thiazole, is not crystallizing from solution upon cooling. What should I do?
Answer:
Failure to crystallize is a common issue that can often be resolved by inducing nucleation or adjusting the solvent system. Here are a series of steps to troubleshoot this problem:
-
Induce Nucleation:
-
Scratching: Use a glass rod to gently scratch the inside surface of the flask at the meniscus of the solution. The microscopic scratches on the glass can provide nucleation sites for crystal growth.
-
Seeding: If you have a small amount of solid 2-amino-4-(1-naphthyl)thiazole, add a tiny crystal to the cooled solution. This "seed crystal" will act as a template for other molecules to crystallize upon.
-
-
Solvent Concentration Adjustment:
-
It is possible that the solution is too dilute (subsaturated). In this case, gently heat the solution to evaporate some of the solvent, thereby increasing the concentration of the compound. After evaporation, allow the solution to cool again. Be careful not to evaporate too much solvent, as this can lead to rapid precipitation of impurities.
-
-
Re-evaluation of Solvent System:
-
If the above steps do not yield crystals, the chosen solvent may not be ideal. The solvent can be removed by rotary evaporation, and a different solvent or solvent system can be tried. Refer to the solvent selection table in the FAQs for guidance.
-
Question: My 2-amino-4-(1-naphthyl)thiazole is "oiling out" instead of forming crystals. How can I fix this?
Answer:
"Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid. This often happens when the solution is supersaturated at a temperature above the melting point of the solute. The presence of impurities can also lower the melting point, contributing to this issue.
-
Increase Solvent Volume: The most straightforward solution is to add more of the primary solvent to the mixture and heat it until the oil dissolves completely. A more dilute solution will become saturated at a lower temperature, which may be below the melting point of your compound, allowing for crystallization.
-
Modify the Solvent System: If using a single solvent, consider a two-solvent system. Dissolve the compound in a "good" solvent (in which it is highly soluble) and then slowly add a "poor" solvent (in which it is sparingly soluble) until the solution becomes turbid (cloudy). Gently heat the solution until it becomes clear again, and then allow it to cool slowly.
-
Charcoal Treatment: If you suspect that impurities are causing the oiling out, you can perform a charcoal treatment. After dissolving the compound in the hot solvent, add a small amount of activated charcoal and swirl the mixture for a few minutes. The charcoal will adsorb colored and some dissolved impurities. Hot filter the solution to remove the charcoal and then allow the filtrate to cool.
Question: The crystals of 2-amino-4-(1-naphthyl)thiazole that I obtained are very small or appear as a powder. How can I grow larger crystals?
Answer:
The formation of very small crystals is often a result of rapid cooling, which leads to fast nucleation and limited time for crystal growth.
-
Slow Cooling: To encourage the growth of larger crystals, slow down the cooling process. After heating and dissolving the compound, insulate the flask to allow it to cool to room temperature as slowly as possible. You can wrap the flask in glass wool or place it in a Dewar flask. Once at room temperature, the flask can be moved to a refrigerator and then a freezer to maximize the yield.
-
Reduce Supersaturation: A highly supersaturated solution will also lead to rapid crystallization. Use slightly more solvent than the minimum required to dissolve the compound at the boiling point. This will lower the supersaturation level and promote slower, more controlled crystal growth.
Frequently Asked Questions (FAQs)
Q1: What are the best solvents for the recrystallization of 2-amino-4-(1-naphthyl)thiazole?
A1: Based on the polarity of 2-amino-4-(1-naphthyl)thiazole and data from related 2-aminothiazole derivatives, polar solvents are generally good choices. Ethanol and methanol are commonly used for recrystallizing 2-amino-4-arylthiazoles.[1] For compounds that are difficult to crystallize, a two-solvent system can be effective. Common combinations include a polar solvent in which the compound is soluble (like ethanol, acetone, or ethyl acetate) and a nonpolar solvent in which it is less soluble (like hexane or heptane).
Q2: How can I choose an appropriate solvent system for recrystallization?
A2: A good recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures. To test this, place a small amount of your compound in a test tube and add a few drops of the solvent. If it dissolves immediately at room temperature, the solvent is too good. If it doesn't dissolve at all, even upon heating, the solvent is not suitable. The ideal solvent will dissolve the compound when heated but will allow for the formation of crystals upon cooling.
Q3: What is the expected appearance and melting point of pure 2-amino-4-(1-naphthyl)thiazole?
A3: Pure 2-amino-4-(1-naphthyl)thiazole is typically a light yellow to orange crystalline powder.[2] Its melting point is reported to be in the range of 156-160 °C.[2] A broad melting point range or a melting point lower than this can indicate the presence of impurities.
Data Presentation
The following tables provide estimated solubility data for 2-amino-4-(1-naphthyl)thiazole in various common laboratory solvents at different temperatures. This data is intended as a guide for solvent selection.
| Solvent | Polarity Index | Solubility at 25°C ( g/100 mL) (Estimated) | Solubility at Boiling Point ( g/100 mL) (Estimated) |
| Hexane | 0.1 | < 0.1 | ~0.5 |
| Toluene | 2.4 | ~0.5 | ~5 |
| Dichloromethane | 3.1 | ~1.0 | ~15 |
| Ethyl Acetate | 4.4 | ~2.0 | ~20 |
| Acetone | 5.1 | ~3.0 | ~30 |
| Ethanol | 5.2 | ~1.5 | ~25 |
| Methanol | 6.6 | ~1.0 | ~20 |
| Water | 10.2 | < 0.1 | < 0.1 |
Experimental Protocols
Protocol: Single-Solvent Recrystallization of 2-amino-4-(1-naphthyl)thiazole using Ethanol
-
Dissolution: Place the crude 2-amino-4-(1-naphthyl)thiazole in an Erlenmeyer flask. Add a minimal amount of ethanol and bring the mixture to a gentle boil on a hot plate while stirring. Continue adding small portions of hot ethanol until the solid is completely dissolved.
-
Decolorization (Optional): If the solution is colored due to impurities, remove it from the heat and allow it to cool slightly. Add a small amount of activated charcoal and swirl the mixture for a few minutes.
-
Hot Filtration (Optional): If charcoal was added or if there are insoluble impurities, perform a hot filtration. Use a pre-heated funnel and fluted filter paper to filter the hot solution into a clean, pre-warmed Erlenmeyer flask.
-
Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature. To maximize crystal formation, you can then place the flask in an ice bath.
-
Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold ethanol to remove any remaining soluble impurities.
-
Drying: Dry the crystals in a desiccator or a vacuum oven to remove any residual solvent.
Protocol: Two-Solvent Recrystallization of 2-amino-4-(1-naphthyl)thiazole using Acetone/Hexane
-
Dissolution: Dissolve the crude 2-amino-4-(1-naphthyl)thiazole in the minimum amount of boiling acetone.
-
Addition of Anti-solvent: While the acetone solution is still hot, slowly add hexane dropwise until the solution becomes faintly cloudy (turbid).
-
Clarification: Add a few drops of hot acetone to redissolve the precipitate and make the solution clear again.
-
Crystallization: Cover the flask and allow it to cool slowly to room temperature, followed by cooling in an ice bath.
-
Isolation and Washing: Collect the crystals by vacuum filtration and wash them with a small amount of a cold acetone/hexane mixture.
-
Drying: Dry the purified crystals.
Mandatory Visualization
Caption: Troubleshooting workflow for crystallization issues.
Caption: General experimental workflow for recrystallization.
References
Identifying and minimizing side reactions in Hantzsch thiazole synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and minimizing side reactions during the Hantzsch thiazole synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the most common reason for low yields in the Hantzsch thiazole synthesis?
A1: Low yields are frequently attributed to the purity of the starting materials, particularly the α-haloketone, which can be unstable. It is recommended to use freshly prepared or purified α-haloketones. Additionally, improper stoichiometry, reaction temperature, and reaction time can significantly impact the yield.
Q2: I've observed an unexpected isomer in my reaction product. What is likely happening?
A2: When using N-monosubstituted thioureas, the Hantzsch synthesis can lead to the formation of two regioisomers: the desired 2-(N-substituted amino)thiazole and the 3-substituted 2-imino-2,3-dihydrothiazole. The formation of these isomers is highly dependent on the reaction's pH.
Q3: How can I control the regioselectivity of the reaction?
A3: To favor the formation of the 2-(N-substituted amino)thiazole, it is best to conduct the reaction in a neutral solvent. Conversely, acidic conditions, such as using a mixture of 10M HCl and ethanol, will favor the formation of the 3-substituted 2-imino-2,3-dihydrothiazole.[1]
Q4: Are there more modern, "greener" methods to improve the Hantzsch synthesis?
A4: Yes, several modern approaches can reduce side reactions and improve yields. Microwave-assisted synthesis can significantly shorten reaction times, while solvent-free and one-pot, multi-component reactions can increase efficiency and reduce waste.
Troubleshooting Guide
This guide addresses specific issues that may arise during the Hantzsch thiazole synthesis and provides actionable solutions.
| Issue | Potential Cause | Troubleshooting Steps |
| Low Product Yield | Impure or degraded α-haloketone. | Use freshly prepared or purified α-haloketone. Store it properly to prevent degradation. |
| Incorrect stoichiometry of reactants. | A slight excess of the thioamide is often used to ensure complete consumption of the α-haloketone. | |
| Suboptimal reaction temperature or time. | Optimize the temperature and reaction time for your specific substrates. Monitor the reaction progress using TLC. | |
| Unreacted starting materials remaining. | Ensure the reaction goes to completion. For purification, wash the crude product with a solvent in which the starting materials are soluble but the product is not. Recrystallization or column chromatography may be necessary. | |
| Formation of Regioisomeric Byproduct | Reaction pH is not optimal for the desired product. | For 2-(N-substituted amino)thiazoles, maintain a neutral pH. For 3-substituted 2-imino-2,3-dihydrothiazoles, use acidic conditions. |
| Difficulty in separating the isomers. | Separation can be challenging. Careful column chromatography with an appropriate solvent system is often required. The difference in polarity between the two isomers can be exploited for separation. | |
| Presence of Colored Impurities | Degradation of starting materials or product. | During recrystallization, treat the solution of the crude product with activated charcoal to remove colored impurities. |
| Product is an oil and does not crystallize | The product may be impure or inherently non-crystalline at room temperature. | Purify the oil using column chromatography. If the product is pure but oily, consider converting it to a salt (e.g., hydrochloride salt), which may induce crystallization and simplify handling and purification. |
Experimental Protocols
General Protocol for Hantzsch Thiazole Synthesis
This protocol describes a general method for the synthesis of 2-amino-4-phenylthiazole.
Materials:
-
2-bromoacetophenone (5.0 mmol)
-
Thiourea (7.5 mmol)
-
Methanol (5 mL)
-
5% Sodium Carbonate solution (20 mL)
Procedure:
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In a 20 mL scintillation vial, combine 2-bromoacetophenone and thiourea.
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Add methanol and a stir bar.
-
Heat the mixture with stirring on a hot plate at approximately 100°C for 30 minutes.
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Remove the reaction from the heat and allow it to cool to room temperature.
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Pour the reaction mixture into a 100 mL beaker containing 20 mL of 5% sodium carbonate solution and swirl to mix.
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Filter the precipitate using a Buchner funnel.
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Wash the collected solid with water.
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Dry the solid to obtain the crude product.
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The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol).
Protocol for Minimizing Regioisomer Formation (Favoring 2-Amino Thiazole)
To minimize the formation of the 3-substituted 2-imino-2,3-dihydrothiazole, it is crucial to maintain neutral reaction conditions. The general protocol described above, which does not involve the addition of a strong acid, is suitable for this purpose. The use of a slight excess of the N-monosubstituted thiourea can also help drive the reaction towards the desired 2-(N-substituted amino)thiazole.
Visualizing Reaction Pathways
Hantzsch Thiazole Synthesis Workflow
The following diagram illustrates the general workflow of the Hantzsch thiazole synthesis, highlighting key stages where issues can arise.
Caption: General workflow for the Hantzsch thiazole synthesis.
Regioselectivity in Hantzsch Synthesis
The choice of reaction conditions dictates the major product when using N-monosubstituted thioureas. This diagram illustrates the competing reaction pathways.
Caption: Influence of pH on regioselectivity in Hantzsch synthesis.
References
Addressing poor stability of 2-amino-4-(1-naphthyl)thiazole in DMSO solution
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering stability issues with 2-amino-4-(1-naphthyl)thiazole in dimethyl sulfoxide (DMSO) solutions.
Frequently Asked Questions (FAQs)
Q1: My 2-amino-4-(1-naphthyl)thiazole DMSO stock solution has changed color (e.g., from clear to dark). What does this indicate?
A visual change in the color of your DMSO stock solution is a primary indicator of compound degradation.[1] This is often accompanied by a loss of biological activity and the appearance of new peaks in analytical analyses like HPLC or LC-MS.
Q2: I'm observing inconsistent results in my biological assays using a previously prepared DMSO stock of 2-amino-4-(1-naphthyl)thiazole. Could this be due to compound instability?
Yes, inconsistent biological activity is a common consequence of the degradation of 2-aminothiazole derivatives in DMSO.[1][2][3] Degradation products may have reduced, altered, or no biological activity, leading to poor reproducibility of experimental results.
Q3: What are the primary degradation pathways for 2-aminothiazoles in DMSO?
Studies on similar 2-aminothiazole compounds have shown that degradation in DMSO can lead to the formation of oxygenated and dimerized products.[1][2][3] The slightly acidic and dipolar nature of DMSO may also facilitate tautomerization, contributing to the compound's instability.[1]
Q4: How does temperature affect the stability of 2-amino-4-(1-naphthyl)thiazole in DMSO?
Temperature is a critical factor. Studies on 2-aminothiazoles demonstrate a significant temperature-dependent decomposition in DMSO.[1] Storage at room temperature can lead to substantial degradation in a matter of days, while storage at lower temperatures, such as -20°C, can significantly minimize decomposition over several months.[1]
Q5: Are there recommended storage conditions to improve the stability of my 2-amino-4-(1-naphthyl)thiazole DMSO stock solution?
To maximize stability, it is recommended to:
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Prepare fresh stock solutions before conducting biological assays whenever possible.[1]
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Avoid multiple freeze-thaw cycles. [1] Aliquoting the stock solution into smaller, single-use volumes is advisable.
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Use high-purity, anhydrous DMSO to minimize the potential for water-mediated hydrolysis.[4]
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Consider storing the solution under an inert atmosphere (e.g., argon or nitrogen) to reduce the risk of oxidation.[4][5]
Q6: Should I consider alternative solvents to DMSO?
Yes, if stability issues persist and are impacting your experiments, considering alternative solvents is a valid strategy.[1] The choice of solvent will depend on the solubility of 2-amino-4-(1-naphthyl)thiazole and its compatibility with your specific experimental setup.
Troubleshooting Guides
Issue 1: Unexpected Peaks in HPLC/LC-MS Analysis
| Potential Cause | Troubleshooting Steps |
| Compound Degradation | 1. Characterize the new peaks using mass spectrometry to identify potential degradation products (e.g., oxidized or dimerized species).[1][2][3] 2. Review your storage conditions and handling procedures against the recommended best practices. 3. Perform a forced degradation study to understand the degradation profile of your compound (see Experimental Protocols). |
Issue 2: Loss of Biological Activity
| Potential Cause | Troubleshooting Steps |
| Degradation of the active compound | 1. Confirm the purity and concentration of your stock and working solutions using a suitable analytical method (e.g., HPLC-UV). 2. Prepare a fresh stock solution of 2-amino-4-(1-naphthyl)thiazole and repeat the assay.[1] 3. If using a fresh solution resolves the issue, discard the old stock and adhere to strict storage and handling protocols for new solutions. |
Data Presentation
Table 1: Temperature-Dependent Decomposition of a 2-Aminothiazole in DMSO
| Storage Temperature | Decomposition after 7 days |
| Room Temperature | 64% |
| +4°C | Moderate Decomposition |
| -20°C | Minimal Decomposition |
This data is based on a study of a similar 2-aminothiazole and is intended to be illustrative of the temperature-dependent nature of the degradation.[1]
Table 2: Illustrative Long-Term Stability of a Thiazole Compound in DMSO at Various Temperatures
| Storage Temperature | Purity after 1 Month (%) | Purity after 3 Months (%) | Purity after 6 Months (%) | Purity after 12 Months (%) |
| 25°C | 99.5 | 92.1 | 85.3 | 75.6 |
| 4°C | 99.5 | 98.2 | 96.5 | 93.1 |
| -20°C | 99.5 | 99.3 | 99.1 | 98.8 |
| -80°C | 99.5 | 99.4 | 99.3 | 99.2 |
This table provides a general representation of how temperature can impact the stability of a thiazole compound in DMSO over time and is for illustrative purposes.[4]
Experimental Protocols
Protocol: Stability Assessment of 2-amino-4-(1-naphthyl)thiazole in DMSO
This protocol outlines a method to assess the stability of 2-amino-4-(1-naphthyl)thiazole in DMSO under different storage conditions.
1. Materials:
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2-amino-4-(1-naphthyl)thiazole
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High-purity, anhydrous DMSO
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HPLC-grade acetonitrile
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HPLC-grade water with 0.1% formic acid
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HPLC system with a UV detector
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C18 HPLC column
2. Preparation of Stock Solution:
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Prepare a 10 mM stock solution of 2-amino-4-(1-naphthyl)thiazole in anhydrous DMSO.
3. Storage Conditions:
-
Aliquot the stock solution into separate vials for storage at:
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Room Temperature (25°C)
-
Refrigerated (4°C)
-
Frozen (-20°C)
-
Deep Frozen (-80°C)
-
-
Protect all samples from light.
4. Sample Analysis by HPLC:
-
At specified time points (e.g., Day 0, Day 7, Day 14, 1 month, 3 months), retrieve an aliquot from each storage condition.
-
Dilute the samples to a suitable concentration (e.g., 100 µM) with 50:50 acetonitrile:water.
-
Analyze the samples by HPLC to determine the purity of 2-amino-4-(1-naphthyl)thiazole.
-
Example HPLC Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: 0.1% formic acid in acetonitrile
-
Gradient: Start with a suitable gradient (e.g., 5% B to 95% B over 20 minutes)
-
Flow Rate: 1 mL/min
-
Injection Volume: 10 µL
-
Detection: UV at a wavelength appropriate for 2-amino-4-(1-naphthyl)thiazole.
-
5. Data Analysis:
-
Calculate the percentage of the parent compound remaining at each time point for each storage condition.
-
Plot the percentage of the parent compound versus time to visualize the degradation kinetics.
Visualizations
Caption: Experimental workflow for assessing the stability of 2-amino-4-(1-naphthyl)thiazole in DMSO.
Caption: Troubleshooting logic for addressing issues related to the stability of 2-amino-4-(1-naphthyl)thiazole.
References
- 1. Search for the Active Ingredients from a 2‐Aminothiazole DMSO Stock Solution with Antimalarial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. malariaworld.org [malariaworld.org]
- 3. Search for the Active Ingredients from a 2-Aminothiazole DMSO Stock Solution with Antimalarial Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Page loading... [guidechem.com]
Technical Support Center: Purification of 4-(1-Naphthalenyl)-2-Thiazolamine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges during the purification of crude 4-(1-naphthalenyl)-2-thiazolamine.
Frequently Asked Questions (FAQs)
Q1: What is the typical synthesis method for 4-(1-naphthalenyl)-2-thiazolamine and what are the potential impurities?
The most common method for synthesizing 4-(1-naphthalenyl)-2-thiazolamine is the Hantzsch thiazole synthesis. This reaction involves the condensation of 1-bromoacetylnaphthalene with thiourea.
Potential impurities include:
-
Unreacted starting materials: 1-bromoacetylnaphthalene and thiourea.
-
Side products: Formation of isomeric impurities or byproducts from undesired reactions of the starting materials.
-
Reagents and solvents: Residual acids, bases, or solvents used in the synthesis.
Q2: What are the recommended initial steps for purifying crude 4-(1-naphthalenyl)-2-thiazolamine?
For initial purification, recrystallization is often a good starting point due to its simplicity and effectiveness at removing major impurities. If recrystallization does not yield a product of sufficient purity, column chromatography is the next recommended step.
Q3: What are the key physical and chemical properties of 4-(1-naphthalenyl)-2-thiazolamine relevant to its purification?
| Property | Value | Reference |
| Molecular Formula | C₁₃H₁₀N₂S | [1][2] |
| Molecular Weight | 226.3 g/mol | [1][2] |
| Appearance | Light yellow to yellow to orange crystalline powder | [1] |
| Melting Point | 156 - 160 °C | [1] |
| Solubility | Generally soluble in organic solvents like ethanol, methanol, and dichloromethane. Limited solubility in non-polar solvents like hexane and water. | Inferred from general knowledge of similar compounds. |
Troubleshooting Guides
Crystallization Issues
Problem: The compound "oils out" instead of forming crystals.
-
Possible Cause: The compound is coming out of solution at a temperature above its melting point, or there are significant impurities present that are depressing the melting point.
-
Solution:
-
Re-heat the solution until the oil redissolves.
-
Add a small amount of additional hot solvent to decrease the saturation.
-
Allow the solution to cool more slowly. You can insulate the flask to slow down the cooling rate.
-
If the problem persists, consider a different solvent or a solvent mixture.
-
Problem: No crystals form upon cooling.
-
Possible Cause: The solution is not supersaturated, meaning too much solvent was used.
-
Solution:
-
Scratch the inner surface of the flask with a glass rod at the meniscus to create nucleation sites.
-
Add a seed crystal of the pure compound to induce crystallization.
-
Evaporate some of the solvent by gently heating the solution to increase the concentration, then allow it to cool again.
-
If using a mixed solvent system, add more of the anti-solvent (the solvent in which the compound is less soluble) dropwise until turbidity persists, then heat to clarify and cool slowly.
-
Problem: The recovered yield is very low.
-
Possible Cause: Too much solvent was used, the compound has significant solubility in the cold solvent, or crystals were lost during filtration.
-
Solution:
-
Ensure you are using the minimum amount of hot solvent necessary to dissolve the crude product.
-
Cool the crystallization mixture in an ice bath for a longer period to maximize crystal formation.
-
Wash the collected crystals with a minimal amount of ice-cold solvent to reduce loss.
-
Consider a different recrystallization solvent where the compound has lower solubility at cold temperatures.
-
Column Chromatography Issues
Problem: Poor separation of the desired compound from impurities.
-
Possible Cause: The chosen solvent system (mobile phase) does not have the optimal polarity to effectively separate the components on the stationary phase.
-
Solution:
-
Optimize the solvent system using Thin Layer Chromatography (TLC) first. Test various solvent mixtures of differing polarities (e.g., hexane/ethyl acetate, dichloromethane/methanol).
-
Use a gradient elution. Start with a less polar solvent system and gradually increase the polarity. This can help to first elute non-polar impurities and then the more polar desired compound.
-
For basic compounds like aminothiazoles, which can interact strongly with the acidic silica gel, consider adding a small amount of a basic modifier like triethylamine (0.1-1%) to the mobile phase to improve peak shape and separation.[3]
-
Problem: The compound is streaking or tailing on the column.
-
Possible Cause: The compound is interacting too strongly with the stationary phase (silica gel), or the column is overloaded.
-
Solution:
-
Add a basic modifier like triethylamine to the mobile phase to reduce strong interactions with the silica gel.[3]
-
Reduce the amount of crude material loaded onto the column.
-
Ensure the crude material is fully dissolved in a minimal amount of the mobile phase before loading.
-
Experimental Protocols
Protocol 1: Recrystallization of Crude 4-(1-Naphthalenyl)-2-Thiazolamine
-
Solvent Selection: Test the solubility of a small amount of the crude material in various solvents (e.g., ethanol, methanol, ethyl acetate, toluene, and mixtures like ethanol/water). An ideal solvent will dissolve the compound when hot but not when cold. For this compound, an ethanol/water mixture is a good starting point.
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the primary solvent (e.g., ethanol) and heat the mixture to boiling while stirring to dissolve the solid.
-
Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.
-
Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of the ice-cold recrystallization solvent.
-
Drying: Dry the purified crystals in a vacuum oven or air dry on a watch glass.
Illustrative Data for Recrystallization:
| Sample | Initial Purity (by HPLC) | Final Purity (by HPLC) | Yield (%) |
| Crude Product | 85% | 95% | 75% |
Note: This data is for illustrative purposes and actual results may vary.
Protocol 2: Column Chromatography of Crude 4-(1-Naphthalenyl)-2-Thiazolamine
-
Stationary Phase: Silica gel (60-120 mesh).
-
Mobile Phase Selection: Using TLC, determine an optimal solvent system. A good starting point is a mixture of hexane and ethyl acetate. For this compound, a gradient of 10% to 50% ethyl acetate in hexane is likely to be effective.
-
Column Packing: Prepare a slurry of silica gel in the initial, least polar mobile phase (e.g., 10% ethyl acetate in hexane) and pour it into the column. Allow the silica to settle, ensuring a level surface.
-
Sample Loading: Dissolve the crude material in a minimal amount of the mobile phase (or a slightly more polar solvent if necessary, then adsorb onto a small amount of silica gel). Carefully load the sample onto the top of the packed column.
-
Elution: Begin eluting with the initial mobile phase, collecting fractions. Gradually increase the polarity of the mobile phase (gradient elution). Monitor the fractions by TLC to identify those containing the pure product.
-
Isolation: Combine the pure fractions and remove the solvent under reduced pressure (e.g., using a rotary evaporator) to obtain the purified compound.
Illustrative Data for Column Chromatography:
| Sample | Initial Purity (by HPLC) | Final Purity (by HPLC) | Yield (%) |
| Crude Product | 85% | >98% | 60% |
Note: This data is for illustrative purposes and actual results may vary.
Visualizations
Troubleshooting Workflow for Purification
Caption: A logical workflow for troubleshooting the purification of 4-(1-naphthalenyl)-2-thiazolamine.
Signaling Pathway: PI3K/Akt/mTOR
Aminothiazole derivatives have been investigated as inhibitors of the PI3K/Akt/mTOR signaling pathway, which is crucial in cell proliferation and survival and is often dysregulated in cancer.[4][5] While the specific activity of 4-(1-naphthalenyl)-2-thiazolamine on this pathway requires further investigation, understanding this pathway provides context for its potential therapeutic applications.
Caption: The PI3K/Akt/mTOR signaling pathway and the potential inhibitory role of aminothiazole derivatives.
References
- 1. chemimpex.com [chemimpex.com]
- 2. GSRS [gsrs.ncats.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Recent Syntheses of PI3K/Akt/mTOR Signaling Pathway Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Managing the Cytotoxicity of 2-Thiazolamine, 4-(1-naphthalenyl)-
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2-Thiazolamine, 4-(1-naphthalenyl)-, a compound of interest in various research fields, including oncology.[1] This guide provides troubleshooting advice and frequently asked questions (FAQs) to help you mitigate the cytotoxicity of this compound in normal cell lines during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the known cytotoxicity of 2-Thiazolamine, 4-(1-naphthalenyl)- in normal cell lines?
A1: Direct and comprehensive public data on the cytotoxicity of 2-Thiazolamine, 4-(1-naphthalenyl)- across a wide range of normal human cell lines is limited. However, studies on closely related thiazole-naphthalene derivatives provide some insight. For instance, a similar compound, N-(4-(4-ethoxyphenyl)thiazol-2-yl)acetamide, showed an IC50 value of 16.37 ± 4.61 µM in a human normal cell line.[2] It is crucial to determine the specific IC50 value for 2-Thiazolamine, 4-(1-naphthalenyl)- in your normal cell line of interest to establish a baseline for your experiments.
Quantitative Cytotoxicity Data for a Related Thiazole-Naphthalene Derivative
| Compound | Normal Cell Line | IC50 (µM) | Reference |
| N-(4-(4-ethoxyphenyl)thiazol-2-yl)acetamide | Human Normal Cell Line | 16.37 ± 4.61 | [2] |
Q2: What are the general strategies to reduce the off-target cytotoxicity of a compound like 2-Thiazolamine, 4-(1-naphthalenyl)-?
A2: Several strategies can be employed to minimize cytotoxicity in normal cells. These include:
-
Formulation-Based Approaches:
-
Nanoparticle Encapsulation: Enclosing the compound within nanoparticles can control its release and target it to specific sites, reducing systemic exposure to normal tissues.
-
Prodrug Strategy: Modifying the compound into an inactive prodrug that is activated only at the target site can significantly decrease toxicity to normal cells.[3][4]
-
-
Co-administration Strategies:
-
Cytoprotective Agents: Using agents that protect normal cells from the toxic effects of the compound.
-
Antioxidants: If the compound's toxicity is mediated by oxidative stress, co-treatment with antioxidants may be beneficial.
-
Q3: Are there specific experimental protocols for these reduction strategies?
Q4: What cellular mechanisms might be responsible for the cytotoxicity of this compound in normal cells?
A4: The exact signaling pathways affected by 2-Thiazolamine, 4-(1-naphthalenyl)- in normal cells are not well-documented. However, based on its structural motifs (2-aminothiazole and naphthalene), potential mechanisms of toxicity could involve:
-
Metabolic Activation: The 2-aminothiazole group can be metabolically activated to reactive metabolites that can cause cellular damage.[5]
-
Oxidative Stress: Naphthalene and its derivatives are known to induce oxidative stress, which can lead to apoptosis.[6]
-
Disruption of Essential Signaling Pathways: Off-target effects on pathways crucial for normal cell survival, such as those involved in cell proliferation and apoptosis, are possible.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Action(s) |
| High cytotoxicity observed in normal control cell lines at low concentrations. | 1. High sensitivity of the specific normal cell line. 2. Solvent toxicity (e.g., DMSO). 3. Compound instability leading to toxic byproducts. | 1. Test the compound on a panel of different normal cell lines to identify a more robust model. 2. Perform a vehicle control experiment with the solvent alone to determine its contribution to cytotoxicity. Reduce the final solvent concentration if necessary. 3. Ensure proper storage and handling of the compound. Use freshly prepared solutions. |
| Inconsistent IC50 values for normal cell lines across experiments. | 1. Variation in cell seeding density. 2. Differences in compound incubation time. 3. Inconsistent cell passage number or health. | 1. Standardize the cell seeding protocol to ensure consistent cell numbers at the start of each experiment. 2. Strictly adhere to the predetermined incubation time for all experiments. 3. Use cells within a consistent and low passage number range. Regularly monitor cell morphology and viability. |
| Difficulty in solubilizing the compound for in vitro assays. | 2-Thiazolamine, 4-(1-naphthalenyl)- is a hydrophobic compound. | 1. Use a suitable organic solvent like DMSO for initial stock solutions. 2. Prepare a dilution series in culture medium, ensuring the final solvent concentration is low and non-toxic to the cells. 3. Consider using a formulation approach, such as encapsulation in water-soluble nanoparticles, to improve aqueous dispersibility. |
Experimental Protocols
General Protocol for Encapsulation of a Hydrophobic Compound in Polymeric Nanoparticles
This protocol describes a nanoprecipitation method for encapsulating a hydrophobic compound like 2-Thiazolamine, 4-(1-naphthalenyl)- in a biodegradable polymer such as poly(lactic-co-glycolic acid) (PLGA).
Materials:
-
2-Thiazolamine, 4-(1-naphthalenyl)-
-
Poly(lactic-co-glycolic acid) (PLGA)
-
Acetone (or other suitable water-miscible organic solvent)
-
Polyvinyl alcohol (PVA) or other suitable surfactant
-
Deionized water
-
Magnetic stirrer
-
Rotary evaporator
Procedure:
-
Dissolve a specific amount of 2-Thiazolamine, 4-(1-naphthalenyl)- and PLGA in acetone. This forms the organic phase.
-
Prepare an aqueous solution of PVA. This forms the aqueous phase.
-
Slowly add the organic phase to the aqueous phase under continuous magnetic stirring.
-
Nanoparticles will form spontaneously as the acetone diffuses into the aqueous phase, causing the PLGA and the encapsulated drug to precipitate.
-
Continue stirring for several hours to allow for the complete evaporation of the acetone. A rotary evaporator can be used to expedite this process.
-
The resulting nanoparticle suspension can be purified by centrifugation and washing to remove excess surfactant and unencapsulated drug.
-
The final nanoparticle formulation can be lyophilized for long-term storage.
Conceptual Prodrug Synthesis Strategy for a 2-Aminothiazole Compound
This section outlines a conceptual approach for designing a prodrug of a 2-aminothiazole derivative to reduce its systemic toxicity. The strategy involves masking the amine group with a moiety that can be cleaved at the target site.
Concept: The 2-amino group of the thiazole ring can be derivatized to form a carbamate or an amide linkage with a promoiety. This promoiety can be designed to be cleaved by enzymes that are overexpressed in the target tissue (e.g., specific proteases in a tumor microenvironment) or under specific physiological conditions (e.g., lower pH).
General Synthetic Scheme:
-
Protection of the 2-amino group: The 2-amino group of 2-Thiazolamine, 4-(1-naphthalenyl)- is reacted with a suitable protecting group.
-
Coupling with a promoiety: The protected compound is then coupled with a desired promoiety that contains a cleavable linker.
-
Deprotection: The protecting group is removed to yield the final prodrug.
Note: This is a generalized concept, and the specific reagents and reaction conditions would need to be optimized based on the chosen promoiety and linker.
Visualizations
Caption: Workflow for developing and evaluating strategies to reduce the cytotoxicity of a test compound in normal cell lines.
Caption: Hypothetical signaling pathways leading to cytotoxicity in normal cells upon exposure to 2-Thiazolamine, 4-(1-naphthalenyl)-.
Disclaimer: The information provided in this technical support center is for research purposes only. The proposed strategies and protocols are general and may require significant optimization for your specific application. Always perform appropriate safety and validation studies before implementing any new experimental procedure.
References
- 1. Allicin prevents H2O2-induced apoptosis of HUVECs by inhibiting an oxidative stress pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. publications.lib.chalmers.se [publications.lib.chalmers.se]
- 3. derpharmachemica.com [derpharmachemica.com]
- 4. Polymeric Nanoparticles in Cancer Chemotherapy: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 2-aminothiazoles in drug discovery: Privileged structures or toxicophores? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. MS-5, a Naphthalene Derivative, Induces Apoptosis in Human Pancreatic Cancer BxPC-3 Cells by Modulating Reactive Oxygen Species - PMC [pmc.ncbi.nlm.nih.gov]
Optimizing reaction conditions for derivatizing 2-amino-4-(1-naphthyl)thiazole
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the reaction conditions for derivatizing 2-amino-4-(1-naphthyl)thiazole.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the derivatization of 2-amino-4-(1-naphthyl)thiazole, offering potential causes and solutions.
Issue 1: Low Yield of the Desired Product
| Potential Cause | Recommended Solution |
| Incomplete Reaction | - Increase Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC) to ensure it has gone to completion.- Elevate Temperature: Gradually increase the reaction temperature in increments of 10°C, while monitoring for potential side product formation.- Use a More Effective Catalyst: If applicable, screen different catalysts or increase the catalyst loading. |
| Steric Hindrance | - Select a Less Bulky Reagent: The large naphthyl group can sterically hinder the reaction. If possible, use a smaller derivatizing agent.- Employ a Suitable Catalyst: Certain catalysts can help overcome steric hindrance. For acylation, consider using a carbodiimide coupling agent like EDC with an activator like HOBt. |
| Decomposition of Reactant or Product | - Optimize Reaction Temperature: Avoid excessively high temperatures that could lead to degradation.- Use an Inert Atmosphere: If your compounds are sensitive to oxidation, perform the reaction under an inert atmosphere (e.g., nitrogen or argon). |
| Suboptimal Solvent | - Solvent Screening: Test a range of solvents with varying polarities (e.g., THF, DMF, DCM, acetonitrile) to find the optimal medium for your specific reaction. |
Issue 2: Formation of Multiple Side Products
| Potential Cause | Recommended Solution |
| Over-reaction (e.g., Di-acylation) | - Use a Protecting Group: The exocyclic amino group of 2-aminothiazoles can sometimes react twice. To prevent this, consider protecting the amino group with a Boc (tert-butyloxycarbonyl) group prior to derivatization. The Boc group can be easily removed under acidic conditions after the reaction.[1][2] - Control Stoichiometry: Use a precise 1:1 molar ratio of the 2-amino-4-(1-naphthyl)thiazole to the derivatizing agent. Add the derivatizing agent dropwise to the reaction mixture to avoid localized high concentrations. |
| Tautomerization of the 2-Aminothiazole Ring | - Protect the Amino Group: As mentioned above, Boc-protection can prevent side reactions arising from the iminothiazoline tautomer.[1][2] |
| Reaction with the Thiazole Ring | - Milder Reaction Conditions: Use less reactive reagents and lower temperatures to increase the selectivity for the amino group. |
Issue 3: Difficulty in Product Purification
| Potential Cause | Recommended Solution |
| Similar Polarity of Product and Byproducts | - Optimize Chromatography: - Column Chromatography: Experiment with different solvent systems (e.g., ethyl acetate/hexane, dichloromethane/methanol) and various silica gel mesh sizes. - Preparative HPLC: If column chromatography is ineffective, preparative High-Performance Liquid Chromatography (HPLC) may be necessary for achieving high purity. |
| Product Insolubility | - Recrystallization: If the product is a solid, try recrystallization from a suitable solvent or solvent mixture to remove impurities. Test a range of solvents to find one in which the product is soluble at high temperatures but sparingly soluble at room temperature. |
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for derivatizing the amino group of 2-amino-4-(1-naphthyl)thiazole?
A1: The most common derivatization reactions for the 2-amino group include:
-
Acylation: Reaction with acyl chlorides, anhydrides, or carboxylic acids (using coupling agents) to form amides.
-
Alkylation: Reaction with alkyl halides to form secondary or tertiary amines.
-
Formation of Schiff Bases: Condensation with aldehydes or ketones.
-
Sulfonylation: Reaction with sulfonyl chlorides to form sulfonamides.
Q2: How can I prevent the formation of di-acylated byproducts during acylation?
A2: The formation of di-acylated products is a known issue with 2-aminothiazoles.[1] To prevent this, you can:
-
Use a protecting group strategy, such as Boc-protection of the amino group.
-
Carefully control the stoichiometry of your reactants.
-
Use milder acylating agents.
Q3: What is the role of the naphthyl group in the reactivity of 2-amino-4-(1-naphthyl)thiazole?
A3: The 1-naphthyl group is a bulky, electron-rich aromatic substituent. Its key effects are:
-
Steric Hindrance: It can sterically hinder the approach of reagents to the amino group, potentially slowing down reaction rates.[3]
-
Electronic Effects: As an electron-donating group, it can increase the nucleophilicity of the 2-amino group.
Q4: Are there any specific safety precautions I should take when working with 2-amino-4-(1-naphthyl)thiazole and its derivatives?
A4: As with any chemical research, it is crucial to:
-
Consult the Safety Data Sheet (SDS) for 2-amino-4-(1-naphthyl)thiazole and all other reagents.
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Be aware of the potential toxicity of thiazole-containing compounds and handle them with care.
Quantitative Data Summary
The following table provides a summary of typical reaction conditions for the acylation of 2-aminothiazole derivatives. Note that these are general conditions and may require optimization for 2-amino-4-(1-naphthyl)thiazole.
| Parameter | Acylation with Acyl Chloride | Acylation with Carboxylic Acid (EDC/HOBt) |
| Solvent | Dichloromethane (DCM), Tetrahydrofuran (THF), Acetonitrile (MeCN) | Dichloromethane (DCM), Dimethylformamide (DMF) |
| Base | Triethylamine (TEA), Pyridine, DIPEA | Triethylamine (TEA), DIPEA |
| Temperature | 0 °C to room temperature | 0 °C to room temperature |
| Reaction Time | 2 - 12 hours | 12 - 24 hours |
| Typical Yield | 60-90% | 70-95% |
Experimental Protocols
Protocol 1: General Procedure for N-Acylation using an Acyl Chloride
-
Dissolve 2-amino-4-(1-naphthyl)thiazole (1.0 eq) in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) under a nitrogen atmosphere.
-
Add a suitable base, such as triethylamine (1.2 eq), and cool the mixture to 0 °C in an ice bath.
-
Slowly add the desired acyl chloride (1.1 eq) dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 2-12 hours, monitoring the progress by TLC.
-
Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., DCM or ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization.
Protocol 2: N-Acylation using a Carboxylic Acid and EDC/HOBt Coupling
-
To a solution of the carboxylic acid (1.2 eq) in anhydrous DMF, add 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.5 eq) and 1-Hydroxybenzotriazole (HOBt) (1.5 eq).
-
Stir the mixture at room temperature for 30 minutes to activate the carboxylic acid.
-
Add 2-amino-4-(1-naphthyl)thiazole (1.0 eq) to the reaction mixture.
-
Stir the reaction at room temperature for 12-24 hours, monitoring its progress by TLC.
-
Once the reaction is complete, pour the mixture into water and extract the product with ethyl acetate.
-
Wash the combined organic layers with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.
-
Purify the residue by column chromatography.
Protocol 3: Boc-Protection of 2-Amino-4-(1-naphthyl)thiazole
-
Dissolve 2-amino-4-(1-naphthyl)thiazole (1.0 eq) in a mixture of THF and water.
-
Add sodium bicarbonate (2.0 eq) followed by di-tert-butyl dicarbonate (Boc)₂O (1.2 eq).
-
Stir the reaction mixture at room temperature for 12-16 hours.
-
After completion of the reaction (monitored by TLC), extract the product with ethyl acetate.
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
The resulting Boc-protected compound can be used in subsequent derivatization reactions without further purification if it is sufficiently pure.
Visualizations
References
- 1. Convenient syntheses of 2-acylamino-4-halothiazoles and acylated derivatives using a versatile Boc-intermediate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Convenient syntheses of 2-acylamino-4-halothiazoles and acylated derivatives using a versatile Boc-intermediate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Steric hindrance by 2 amino acid residues determines the substrate specificity of isomaltase from Saccharomyces cerevisiae - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting inconsistent IC50 values in assays with 4-(1-Naphthyl)-2-thiazolamine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering inconsistent IC50 values in assays involving 4-(1-Naphthyl)-2-thiazolamine.
Troubleshooting Guide: Inconsistent IC50 Values
Inconsistent IC50 values for 4-(1-Naphthyl)-2-thiazolamine can arise from a variety of factors, particularly in the context of kinase assays where 2-aminothiazole derivatives are commonly evaluated. This guide provides a systematic approach to identifying and resolving these issues.
Question: My IC50 values for 4-(1-Naphthyl)-2-thiazolamine are fluctuating between experiments. What are the potential causes and how can I troubleshoot this?
Answer:
Fluctuations in IC50 values are a common challenge in in vitro assays. The issue can typically be traced back to one of three main areas: the compound itself, the assay conditions, or the experimental execution and data analysis.
Compound-Related Issues
| Potential Cause | Troubleshooting Steps |
| Compound Instability | 2-aminothiazole derivatives can be unstable in DMSO at room temperature, leading to degradation and loss of potency. Prepare fresh stock solutions for each experiment and avoid multiple freeze-thaw cycles. Store DMSO stocks at -20°C or -80°C for long-term stability. |
| Solubility Problems | Poor solubility of the compound in aqueous assay buffers can lead to precipitation and inaccurate concentrations. Visually inspect for precipitates after diluting the DMSO stock. Consider lowering the final DMSO concentration or using a different solvent system if compatible with the assay. |
| Compound Purity | Impurities in the compound batch can affect its activity. Verify the purity of your 4-(1-Naphthyl)-2-thiazolamine stock using analytical methods like HPLC-MS. |
Assay Condition-Related Issues
| Potential Cause | Troubleshooting Steps |
| ATP Concentration (Kinase Assays) | For ATP-competitive inhibitors, the measured IC50 value is highly dependent on the ATP concentration. Higher ATP concentrations will lead to higher IC50 values. Standardize the ATP concentration across all experiments, ideally at or near the Km value for the specific kinase. |
| Enzyme/Substrate Concentration | Variations in the concentration or activity of the kinase or substrate can significantly impact the results. Use a consistent source and lot of enzyme and substrate. Qualify each new batch with a known control inhibitor. |
| Incubation Time | The duration of the kinase reaction and the pre-incubation time with the inhibitor can affect the apparent IC50 value, especially for slow-binding inhibitors. Ensure these times are kept consistent across all experiments. |
| DMSO Concentration | The final concentration of DMSO can affect kinase activity. Maintain a consistent final DMSO concentration in all wells, including controls. Typically, this should be kept below 1% in biochemical assays and below 0.5% in cell-based assays. |
Experimental Execution and Data Analysis Issues
| Potential Cause | Troubleshooting Steps |
| Pipetting Inaccuracy | Small errors in liquid handling can lead to significant variability. Ensure all pipettes are properly calibrated and use appropriate pipetting techniques to avoid errors. |
| Plate Edge Effects | The outer wells of microplates are prone to evaporation, which can concentrate reagents and affect results. To mitigate this, avoid using the outer wells or fill them with buffer or media. |
| Inconsistent Data Analysis | The method used for data normalization, background subtraction, and curve fitting can influence the calculated IC50 value. Standardize the data analysis workflow and use a consistent curve-fitting model (e.g., four-parameter logistic regression). |
Frequently Asked Questions (FAQs)
Q1: What is the likely mechanism of action of 4-(1-Naphthyl)-2-thiazolamine?
A1: Based on its chemical structure as a 2-aminothiazole derivative, 4-(1-Naphthyl)-2-thiazolamine is predicted to function as a kinase inhibitor. The 2-aminothiazole scaffold is a known pharmacophore for inhibitors of several kinase families, including Src family kinases, Aurora kinases, JNK, and p38 MAPK. These kinases are critical regulators of various cellular processes, and their dysregulation is implicated in diseases like cancer.
Q2: Why do my IC50 values for 4-(1-Naphthyl)-2-thiazolamine differ between biochemical and cell-based assays?
A2: It is common to observe different IC50 values for the same compound in biochemical versus cell-based assays. Biochemical assays measure the direct inhibition of a purified enzyme, while cell-based assays assess the compound's activity in a more complex biological context. Factors such as cell membrane permeability, drug efflux pumps, and metabolism of the compound within the cell can all contribute to a higher apparent IC50 in a cellular environment.
Q3: How can I improve the reproducibility of my IC50 measurements?
A3: To enhance reproducibility, it is crucial to standardize your experimental protocol. This includes using consistent cell seeding densities, passage numbers, and growth phases for cell-based assays. For all assays, maintain consistent reagent concentrations, incubation times, and temperatures. Performing technical and biological replicates is also essential to ensure the reliability of your results.
Quantitative Data
Due to the limited availability of public data for 4-(1-Naphthyl)-2-thiazolamine, the following tables present IC50 values for structurally related and well-characterized 2-aminothiazole kinase inhibitors to provide a comparative context.
Table 1: Illustrative IC50 Values of 2-Aminothiazole Derivatives Against Various Kinases
| Kinase Target | Dasatinib IC50 (nM) | Bosutinib IC50 (nM) | Ponatinib IC50 (nM) |
| ABL1 | < 1 | 1.2 | 0.37 |
| SRC | < 1 | 1.2 | 5.4 |
| LCK | < 1 | - | - |
| KIT | 5 | > 1000 | 13 |
| PDGFRA | 16 | 94 | 1 |
| VEGFR2 | 8 | - | 1.5 |
| FGFR1 | 29 | - | 2 |
| Data compiled from publicly available sources. Assay conditions may vary. |
Table 2: Illustrative IC50 Values of Pan-Aurora Kinase Inhibitors with a 2-Aminothiazole Scaffold
| Compound | Aurora A IC50 (nM) | Aurora B IC50 (nM) | Aurora C IC50 (nM) |
| AMG-900 | 5 | 4 | 1 |
| SNS-314 | 9 | 31 | 3 |
| Data compiled from publicly available sources. Assay conditions may vary. |
Experimental Protocols
General Protocol for an In Vitro Kinase Assay (e.g., Src Kinase)
This protocol outlines a general procedure for determining the IC50 value of 4-(1-Naphthyl)-2-thiazolamine against a specific kinase in a 96-well format using a phosphorylation-dependent antibody for detection.
Materials:
-
Recombinant active kinase (e.g., c-Src)
-
Specific peptide substrate
-
4-(1-Naphthyl)-2-thiazolamine (dissolved in DMSO)
-
ATP
-
Kinase assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Brij-35)
-
Stop solution (e.g., 100 mM EDTA)
-
Wash buffer (e.g., TBST)
-
Phosphotyrosine-specific primary antibody
-
HRP-conjugated secondary antibody
-
TMB substrate
-
96-well high-binding plates
-
Plate reader
Procedure:
-
Compound Preparation: Prepare a serial dilution of 4-(1-Naphthyl)-2-thiazolamine in DMSO. Further dilute in kinase assay buffer to the desired final concentrations.
-
Reaction Setup:
-
Add 25 µL of the substrate solution to each well of a 96-well plate.
-
Add 5 µL of the diluted compound or DMSO (for control wells) to the appropriate wells.
-
Add 10 µL of the kinase solution to each well.
-
Pre-incubate the plate at room temperature for 10 minutes.
-
-
Initiate Kinase Reaction: Add 10 µL of ATP solution to each well to start the reaction. The final ATP concentration should be at or near the Km for the kinase.
-
Incubation: Incubate the plate at 30°C for 60 minutes.
-
Stop Reaction: Add 50 µL of stop solution to each well.
-
Detection:
-
Wash the wells three times with wash buffer.
-
Add 50 µL of the primary antibody solution and incubate for 1 hour at room temperature.
-
Wash the wells three times with wash buffer.
-
Add 50 µL of the secondary antibody solution and incubate for 1 hour at room temperature.
-
Wash the wells three times with wash buffer.
-
Add 100 µL of TMB substrate and incubate until color develops.
-
Add 50 µL of stop solution (e.g., 2N H₂SO₄).
-
-
Data Acquisition: Read the absorbance at 450 nm using a plate reader.
-
Data Analysis:
-
Subtract the background absorbance (wells with no enzyme).
-
Normalize the data to the control wells (100% activity).
-
Plot the normalized data against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.
-
Visualizations
Signaling Pathway Diagrams
The following diagrams illustrate key signaling pathways that may be inhibited by 4-(1-Naphthyl)-2-thiazolamine, given its structural similarity to other known kinase inhibitors.
Caption: Simplified Src Kinase Signaling Pathway.
Best practices for long-term storage of solid 2-Thiazolamine, 4-(1-naphthalenyl)-
This technical support center provides guidance on the best practices for the long-term storage of solid 2-Thiazolamine, 4-(1-naphthalenyl)-. Below you will find frequently asked questions and a troubleshooting guide to address common issues encountered during storage and handling.
Frequently Asked Questions (FAQs)
Q1: What are the ideal long-term storage conditions for solid 2-Thiazolamine, 4-(1-naphthalenyl)-?
A1: For optimal long-term stability, solid 2-Thiazolamine, 4-(1-naphthalenyl)- should be stored in a cool, dry, and well-ventilated area.[1][2] It is crucial to keep the container tightly sealed to prevent exposure to moisture and atmospheric contaminants.[1][2] The storage area should be away from direct sunlight and sources of ignition.[1][2]
Q2: Is refrigeration or freezing recommended for long-term storage?
A2: While storing in a "cool" place is recommended, the necessity of refrigeration or freezing is not explicitly stated in standard safety data sheets for similar compounds. If you choose to refrigerate or freeze the compound, ensure the container is exceptionally well-sealed to prevent condensation upon removal, as moisture can degrade the sample. A desiccator within the cold storage is a good practice.
Q3: What type of container is best for storing this compound?
A3: The compound should be stored in its original container if possible, or an approved alternative made from a compatible material.[2] Tightly closed containers are essential.[1][2] For smaller quantities, amber glass vials with tight-fitting caps are a suitable option to protect from light.
Q4: What are the signs of degradation for 2-Thiazolamine, 4-(1-naphthalenyl)-?
A4: Visual signs of degradation can include a change in color, caking or clumping of the solid, or the development of a noticeable odor. If you suspect degradation, it is advisable to re-analyze the compound for purity before use.
Q5: What substances are incompatible with 2-Thiazolamine, 4-(1-naphthalenyl)-?
A5: The compound should be stored away from strong oxidizing agents, strong acids, amines, acid anhydrides, and acid chlorides.[3][4] Contact with these substances can lead to hazardous reactions and degradation of the compound.
Troubleshooting Guide
This guide provides a systematic approach to troubleshooting common issues related to the storage of 2-Thiazolamine, 4-(1-naphthalenyl)-.
Problem: The compound has changed color.
-
Possible Cause 1: Exposure to Light.
-
Solution: Store the compound in a light-protecting container, such as an amber vial. If the original container is not light-protective, place it inside a larger, opaque container.
-
-
Possible Cause 2: Oxidation.
-
Solution: Ensure the container is tightly sealed. For highly sensitive applications, consider flushing the container with an inert gas like argon or nitrogen before sealing.
-
-
Possible Cause 3: Contamination.
-
Solution: Review handling procedures to minimize the risk of cross-contamination. Use clean spatulas and equipment when accessing the compound.
-
Problem: The solid has become caked or clumped.
-
Possible Cause: Moisture Absorption.
-
Solution: Store the compound in a desiccator, especially in humid environments. Ensure the container is always tightly sealed after use. If caking is observed, the compound may need to be dried under vacuum, though this should be done with caution and validated to not affect the compound's integrity.
-
Problem: Inconsistent experimental results using the stored compound.
-
Possible Cause: Degradation of the compound.
-
Solution: Re-verify the purity of the compound using an appropriate analytical method (e.g., HPLC, NMR). If degradation is confirmed, a fresh batch of the compound should be used. To prevent future issues, strictly adhere to the recommended storage conditions.
-
Quantitative Storage Recommendations
| Parameter | Recommended Condition | Notes |
| Temperature | Cool | Avoid exposure to excessive heat. Room temperature (20-25°C) is generally acceptable, but a cooler environment is preferred for long-term stability. |
| Humidity | Dry | Store in a low-humidity environment. The use of a desiccator is recommended. |
| Light | Protected from light | Store in an opaque or amber container. |
| Atmosphere | Tightly sealed container | To prevent oxidation and moisture absorption. For highly sensitive applications, an inert atmosphere (e.g., Argon, Nitrogen) can be beneficial. |
Experimental Workflow for Purity Assessment
For researchers needing to verify the integrity of their stored 2-Thiazolamine, 4-(1-naphthalenyl)-, a standard experimental protocol for purity assessment via High-Performance Liquid Chromatography (HPLC) is provided below.
Objective: To determine the purity of a stored sample of 2-Thiazolamine, 4-(1-naphthalenyl)-.
Materials:
-
2-Thiazolamine, 4-(1-naphthalenyl)- sample
-
HPLC-grade acetonitrile
-
HPLC-grade water
-
Formic acid (or other suitable modifier)
-
C18 HPLC column
-
HPLC system with UV detector
Methodology:
-
Sample Preparation:
-
Accurately weigh approximately 1 mg of the 2-Thiazolamine, 4-(1-naphthalenyl)- sample.
-
Dissolve the sample in 1 mL of acetonitrile to create a 1 mg/mL stock solution.
-
Further dilute the stock solution with the mobile phase to a final concentration of approximately 0.1 mg/mL.
-
-
HPLC Conditions (Example):
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient: Start at 30% B, increase to 95% B over 15 minutes, hold for 5 minutes, then return to initial conditions.
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Detection Wavelength: 254 nm (or the compound's λmax)
-
Column Temperature: 30°C
-
-
Analysis:
-
Inject the prepared sample onto the HPLC system.
-
Integrate the peak areas of the resulting chromatogram.
-
Calculate the purity by dividing the area of the main peak by the total area of all peaks and multiplying by 100.
-
Visual Troubleshooting Guide
Caption: A flowchart for troubleshooting common storage issues of chemical compounds.
References
Validation & Comparative
A Comparative Analysis of 2-Amino-4-(1-naphthyl)thiazole Derivatives and Colchicine as Tubulin Polymerization Inhibitors
In the landscape of cancer therapeutics, agents that disrupt microtubule dynamics are a cornerstone of chemotherapy. Microtubules, dynamic polymers of α- and β-tubulin, are crucial for mitotic spindle formation and cell division. Their disruption leads to cell cycle arrest and apoptosis. Both 2-amino-4-(1-naphthyl)thiazole derivatives and the natural product colchicine target tubulin, inhibiting its polymerization and thereby exhibiting potent antitumor activity. This guide provides a detailed, data-driven comparison of their efficacy, supported by experimental protocols and visual diagrams to aid researchers and drug development professionals.
Quantitative Comparison of Inhibitory Activity
The inhibitory effects of 2-amino-4-(1-naphthyl)thiazole derivatives and colchicine on tubulin polymerization and cancer cell proliferation are summarized below. The data highlights the half-maximal inhibitory concentrations (IC50), with lower values indicating higher potency.
| Compound | Target | IC50 (µM) | Cell Line(s) | Reference |
| Thiazole-Naphthalene Derivative (5b) | Tubulin Polymerization | 3.3 | - | [1] |
| Cell Proliferation | 0.48 | MCF-7 | [1] | |
| 0.97 | A549 | [1] | ||
| Naphthalene-Thiazole Derivative (St. 55) | Tubulin Polymerization | 3.3 | - | [2] |
| Cell Proliferation | > 1 | MCF-7, A549 | [2] | |
| Colchicine | Tubulin Polymerization | 9.1 | - | [1] |
| Tubulin Polymerization | 10.6 | - | [2] | |
| Tubulin Polymerization | 8.1 | - | [3][4] | |
| Tubulin Polymerization | ~1 | - | [5] |
Experimental Methodologies
The following sections detail the protocols for the key experiments used to evaluate and compare these tubulin inhibitors.
Tubulin Polymerization Assay
This assay is fundamental for directly measuring the inhibitory effect of a compound on the formation of microtubules from tubulin dimers.
Principle: The polymerization of purified tubulin into microtubules is monitored by an increase in turbidity (light scattering) or fluorescence. Inhibitors of polymerization will reduce the rate and extent of this increase.
Absorbance-Based Protocol: [6][7]
-
Preparation of Reagents:
-
Reconstitute lyophilized tubulin (>99% pure) in General Tubulin Buffer (80 mM PIPES, pH 6.9, 2.0 mM MgCl2, 0.5 mM EGTA) on ice to a final concentration of 4 mg/mL.[8]
-
Prepare a fresh solution of General Tubulin Buffer containing 1 mM GTP. Keep on ice.
-
Prepare serial dilutions of the test compounds (e.g., 2-amino-4-(1-naphthyl)thiazole derivative, colchicine) and controls in General Tubulin Buffer.
-
-
Reaction Setup:
-
In a pre-warmed 96-well plate, add the test compounds, positive control (e.g., another known inhibitor), and a vehicle control (e.g., DMSO).
-
To initiate the reaction, add the tubulin solution to a reaction mix containing General Tubulin Buffer and GTP.
-
Immediately dispense the final reaction mixture into the wells of the 96-well plate.
-
-
Data Acquisition:
-
Data Analysis:
-
Plot absorbance versus time to generate polymerization curves.
-
The IC50 value is determined by comparing the extent of polymerization in the presence of various concentrations of the inhibitor to the vehicle control.
-
Fluorescence-Based Protocol: [8] This protocol is similar to the absorbance-based method but utilizes a fluorescence reporter dye (e.g., DAPI) that preferentially binds to polymerized microtubules, leading to an increase in fluorescence.
Cell Viability Assay (MTT Assay)
This assay assesses the cytotoxic effects of the compounds on cancer cell lines.
Principle: The MTT assay is a colorimetric assay that measures the metabolic activity of cells. Viable cells with active mitochondria reduce the yellow MTT tetrazolium salt to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.[8]
Protocol: [8]
-
Cell Seeding: Seed cancer cells in a 96-well plate and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds for a specified period (e.g., 48 or 72 hours).
-
MTT Incubation: Add MTT solution to each well and incubate for a few hours.
-
Formazan Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the purple solution at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value, the concentration that causes 50% inhibition of cell growth, is determined from the dose-response curve.
Cell Cycle Analysis
This technique determines the effect of the compounds on the cell cycle progression.
Principle: Flow cytometry is used to measure the DNA content of cells stained with a fluorescent dye (e.g., propidium iodide - PI). The fluorescence intensity of PI is directly proportional to the DNA content, allowing for the quantification of cells in different phases of the cell cycle (G0/G1, S, and G2/M).[8]
Protocol: [8]
-
Cell Treatment: Treat cells with the test compounds for a specific duration.
-
Cell Harvesting and Fixation: Harvest the cells and fix them in cold 70% ethanol.
-
Staining: Resuspend the fixed cells in a staining solution containing PI and RNase.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer to determine the cell cycle distribution.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate the key molecular pathways and experimental procedures discussed.
Caption: Inhibition of tubulin polymerization by 2-amino-4-(1-naphthyl)thiazole or colchicine, leading to cell cycle arrest and apoptosis.
Caption: Workflow of an in vitro tubulin polymerization assay.
Conclusion
Both 2-amino-4-(1-naphthyl)thiazole derivatives and colchicine are effective inhibitors of tubulin polymerization. The presented data indicates that specific thiazole-naphthalene derivatives can exhibit greater potency than colchicine, both in inhibiting tubulin polymerization directly and in suppressing the proliferation of cancer cells. The detailed experimental protocols and illustrative diagrams provided in this guide offer a robust framework for researchers to further investigate and develop novel tubulin inhibitors for cancer therapy.
References
- 1. Design, synthesis and biological evaluation of novel thiazole-naphthalene derivatives as potential anticancer agents and tubulin polymerisation inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Discovery of potent tubulin inhibitors targeting the colchicine binding site via structure-based lead optimization and antitumor evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. Characterization of Microtubule Destabilizing Drugs: A Quantitative Cell-Based Assay That Bridges the Gap between Tubulin Based- and Cytotoxicity Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
A Comparative Analysis of the Anticancer Efficacy of 4-(1-Naphthyl)-2-thiazolamine and Paclitaxel
A head-to-head comparison of the anticancer agent 4-(1-Naphthyl)-2-thiazolamine and the well-established chemotherapeutic drug paclitaxel is currently limited by the absence of direct comparative experimental studies in publicly available literature. However, an analysis of their individual properties, mechanisms of action, and the broader activities of their respective chemical classes provides valuable insights for researchers, scientists, and drug development professionals.
This guide synthesizes the existing preclinical data for both compounds, presenting a comparative overview to inform future research and development. While paclitaxel's mechanism and efficacy are well-documented, the data for 4-(1-Naphthyl)-2-thiazolamine is primarily based on studies of its derivatives and the broader 2-aminothiazole class of compounds.
Mechanism of Action: A Tale of Two Pathways
The fundamental difference in the anticancer activity of these two compounds lies in their molecular targets and the subsequent cellular signaling pathways they trigger.
Paclitaxel: A Microtubule Stabilizing Agent
Paclitaxel, a member of the taxane family of drugs, exerts its cytotoxic effects by binding to the β-tubulin subunit of microtubules.[1][2] This binding event stabilizes the microtubule polymer, preventing its disassembly.[1] The disruption of normal microtubule dynamics is critical during cell division, leading to the arrest of the cell cycle at the G2/M phase.[2] This prolonged mitotic arrest ultimately triggers apoptosis, or programmed cell death.[1][2]
4-(1-Naphthyl)-2-thiazolamine: A Multi-Targeted Approach
The precise mechanism of action for 4-(1-Naphthyl)-2-thiazolamine is not as clearly defined as that of paclitaxel. However, research on 2-aminothiazole derivatives suggests a variety of potential anticancer mechanisms. These compounds have been shown to induce apoptosis and cell cycle arrest, but their molecular targets appear to be more diverse than those of paclitaxel.
Some derivatives of 2-aminothiazole have been reported to act as:
-
DNA Intercalators: Certain thiazole-naphthyl derivatives have demonstrated the ability to bind to DNA, suggesting that they may interfere with DNA replication and transcription, leading to cell death.
-
Enzyme Inhibitors: The 2-aminothiazole scaffold is present in clinically approved drugs like dasatinib, a kinase inhibitor.[3] This suggests that 4-(1-Naphthyl)-2-thiazolamine or its metabolites could potentially inhibit specific kinases or other enzymes crucial for cancer cell survival and proliferation.
-
Inducers of Apoptosis and Necroptosis: Studies on related compounds have shown the induction of different forms of programmed cell death, including apoptosis and necroptosis.
-
Cell Cycle Inhibitors: Various 2-aminothiazole derivatives have been shown to cause cell cycle arrest at different phases, including G0/G1 and G2/M, indicating an interference with the cell division machinery.[2]
Comparative Efficacy: An Overview of Preclinical Data
Due to the lack of head-to-head studies, a direct comparison of the half-maximal inhibitory concentration (IC50) values is not possible. The following tables summarize the available in vitro cytotoxicity data for derivatives of 4-(1-Naphthyl)-2-thiazolamine and representative data for paclitaxel against various cancer cell lines.
Table 1: In Vitro Anticancer Activity of 2-Aminothiazole Derivatives
| Compound/Derivative | Cancer Cell Line | IC50 Value |
| 1-((2-(4-(naphthalen-1-yl)thiazol-2-yl)hydrazono)methyl)naphthalen-2-ol | HepG2 (Liver Cancer) | 3.2 ± 0.1 μM[4] |
| Ethyl 2-[2-(dibutylamino)acetamido]-thiazole-4-carboxylate | Panc-1 (Pancreatic Cancer) | 43.08 μM[1] |
| N-(5-benzyl-4-(tert-butyl)thiazol-2-yl)-2-(piperazin-1-yl)acetamide | HeLa (Cervical Cancer) | 1.6 ± 0.8 µM[2] |
| 2-aminothiazole derivative | H1299 (Lung Cancer) | 4.89 µM[5] |
| 2-aminothiazole derivative | SHG-44 (Glioma) | 4.03 µM[5] |
Table 2: Representative In Vitro Anticancer Activity of Paclitaxel
| Cancer Cell Line | IC50 Value |
| A549 (Non-small cell lung cancer) | 4 - 24 nM |
| NCI-H23 (Non-small cell lung cancer) | 4 - 24 nM |
| NCI-H460 (Non-small cell lung cancer) | 4 - 24 nM |
| DMS-273 (Small cell lung cancer) | 4 - 24 nM |
Note: IC50 values for paclitaxel can vary significantly depending on the cell line and experimental conditions.
Experimental Protocols
The following are detailed methodologies for key experiments commonly used to evaluate the anticancer efficacy of compounds like 4-(1-Naphthyl)-2-thiazolamine and paclitaxel.
1. Cell Viability Assay (MTT Assay)
This assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with various concentrations of the test compound (e.g., 4-(1-Naphthyl)-2-thiazolamine or paclitaxel) and a vehicle control for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 2-4 hours. Viable cells with active metabolism convert the yellow MTT into a purple formazan product.
-
Solubilization: The formazan crystals are dissolved by adding a solubilizing agent (e.g., DMSO or Sorenson's glycine buffer).
-
Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is directly proportional to the number of viable cells.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is determined by plotting the percentage of viability against the log of the compound concentration.
2. Cell Cycle Analysis by Flow Cytometry
This technique is used to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).
-
Cell Treatment: Cancer cells are treated with the test compound or vehicle control for a specific time.
-
Cell Harvesting: Cells are harvested by trypsinization and washed with phosphate-buffered saline (PBS).
-
Fixation: Cells are fixed in cold 70% ethanol to permeabilize the cell membrane.
-
Staining: The fixed cells are treated with RNase to remove RNA and then stained with a fluorescent DNA-binding dye, such as propidium iodide (PI). The amount of PI that binds is proportional to the amount of DNA in the cell.
-
Flow Cytometry: The stained cells are analyzed using a flow cytometer, which measures the fluorescence intensity of individual cells.
-
Data Analysis: The data is used to generate a histogram that shows the distribution of cells in the different phases of the cell cycle. An accumulation of cells in a particular phase (e.g., G2/M for paclitaxel) indicates cell cycle arrest.
3. Apoptosis Assay (Annexin V/PI Staining)
This assay is used to detect and differentiate between early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment: Cells are treated with the test compound or vehicle control.
-
Cell Harvesting and Staining: Cells are harvested and resuspended in a binding buffer containing Annexin V conjugated to a fluorophore (e.g., FITC) and propidium iodide (PI). Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane in early apoptotic cells. PI is a nuclear stain that can only enter cells with compromised membranes (late apoptotic and necrotic cells).
-
Flow Cytometry: The stained cells are analyzed by flow cytometry.
-
Data Analysis: The results are typically displayed as a quadrant plot, where:
-
Annexin V-negative and PI-negative cells are viable.
-
Annexin V-positive and PI-negative cells are in early apoptosis.
-
Annexin V-positive and PI-positive cells are in late apoptosis or necrosis.
-
Annexin V-negative and PI-positive cells are necrotic.
-
Conclusion and Future Directions
While paclitaxel remains a cornerstone of cancer chemotherapy with a well-understood mechanism of action, the therapeutic potential of 4-(1-Naphthyl)-2-thiazolamine and its derivatives is an area of active investigation. The diverse mechanisms of action suggested for the 2-aminothiazole class of compounds, including DNA intercalation and enzyme inhibition, present exciting possibilities for overcoming the resistance mechanisms that can limit the efficacy of microtubule-targeting agents like paclitaxel.
The lack of direct comparative studies between 4-(1-Naphthyl)-2-thiazolamine and paclitaxel represents a significant knowledge gap. Future research should prioritize head-to-head in vitro and in vivo studies to:
-
Directly compare the cytotoxic potency (IC50 values) of 4-(1-Naphthyl)-2-thiazolamine and paclitaxel across a panel of cancer cell lines.
-
Elucidate the specific molecular target(s) and signaling pathways affected by 4-(1-Naphthyl)-2-thiazolamine.
-
Evaluate the in vivo efficacy of 4-(1-Naphthyl)-2-thiazolamine in xenograft models and compare it to that of paclitaxel.
Such studies are crucial to definitively assess the relative therapeutic potential of 4-(1-Naphthyl)-2-thiazolamine and to guide its further development as a potential anticancer agent.
References
- 1. Synthesis, Characterization, and Anticancer Activity of 2-Aminothiazole Derivatives | Semantic Scholar [semanticscholar.org]
- 2. benchchem.com [benchchem.com]
- 3. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Anticancer efficacy of thiazole-naphthyl derivatives targeting DNA: Synthesis, crystal structure, density functional theory, molecular docking, and molecular dynamics studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Guide to Structure-Activity Relationships of 2-Thiazolamine, 4-(1-Naphthalenyl)- Derivatives
This guide provides a comparative analysis of the structure-activity relationships (SAR) of 2-Thiazolamine, 4-(1-naphthalenyl)- derivatives, focusing on their anticancer properties. The information is tailored for researchers, scientists, and drug development professionals, presenting quantitative data, detailed experimental protocols, and visualizations of key concepts.
Introduction
The 2-aminothiazole scaffold is a privileged structure in medicinal chemistry, known for a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. When functionalized with a bulky lipophilic group like a naphthalene ring at the 4-position, these derivatives have shown promise as potent anticancer agents. This guide focuses on derivatives of 2-Thiazolamine, 4-(1-naphthalenyl)- and its 4-(2-naphthalenyl)- isomer, exploring how modifications to the 2-amino group and the phenyl ring attached to it influence their biological activity, particularly as tubulin polymerization inhibitors.
Quantitative Data Summary
The antiproliferative activity of various 4-(naphthalenyl)-2-thiazolamine derivatives has been evaluated against several human cancer cell lines. The following tables summarize the half-maximal inhibitory concentrations (IC50), providing a clear comparison of their potency.
Table 1: Antiproliferative Activity of 4-(4-Methoxynaphthalen-1-yl)thiazol-2-amine Derivatives [1][2][3]
| Compound ID | R Group (Substitution on 2-amino group) | MCF-7 IC50 (μM) | A549 IC50 (μM) |
| 5a | -H (unsubstituted amine) | 1.25 ± 0.15 | 2.51 ± 0.22 |
| 5b | 4-Ethoxyphenyl | 0.48 ± 0.03 | 0.97 ± 0.13 |
| 5c | 2-Bromo-3,4,5-trimethoxyphenyl | >50 | >50 |
| 6a | Acetyl | 10.23 ± 0.98 | 19.83 ± 1.54 |
| 6b | Propionyl | 15.36 ± 1.21 | 28.74 ± 2.03 |
| 6c | Butyryl | 20.17 ± 1.87 | 35.61 ± 2.67 |
| 6d | Isobutyryl | 23.45 ± 2.01 | 41.28 ± 3.11 |
| Colchicine (Standard) | - | 0.87 ± 0.09 | 1.56 ± 0.17 |
Table 2: Anticancer Activity of 4-(Naphthalen-2-yl)-2-(substituted)-thiazole Derivatives [4]
| Compound ID | R Group (Substituent on 2-amino group) | Hep-G2 IC50 (µg/mL) | A549 IC50 (µg/mL) |
| 4a | Morpholin-4-yl | >100 | >100 |
| 4b | 4-Methylpiperazin-1-yl | >100 | >100 |
| 4c | 4-Phenylpiperazin-1-yl | >100 | >100 |
| 4d | 4-(2-Methoxyphenyl)piperazin-1-yl | >100 | >100 |
| 4e | 4-(2-Chlorophenyl)piperazin-1-yl | >100 | >100 |
| 4f | 4-(Furan-2-carbonyl)piperazin-1-yl | >100 | >100 |
| 5a | Pyrrolidin-1-yl | 85.3 | 92.4 |
| 5b | 4-Methylpiperidin-1-yl | 90.1 | 95.2 |
| 5c | Azepan-1-yl | >100 | >100 |
| 5d | Piperidin-1-yl | 88.2 | 93.7 |
| 5e | Thiomorpholin-4-yl | 82.1 | 89.5 |
| 5f | 3-Methylpiperidin-1-yl | 79.8 | 85.6 |
Note: The study for Table 2 indicated that compounds 4a-4f led to an increase in cell proliferation in both cell lines.
Structure-Activity Relationship (SAR) Analysis
The data reveals key structural features that govern the anticancer activity of these compounds.
-
Substitution at the 4-position of the Thiazole Ring: The presence of a naphthalene ring at this position is a key feature for the anticancer activity observed.
-
Substitution at the 2-amino Group: This position is critical for modulating potency.
-
A free amino group (as in compound 5a ) provides a good starting point for activity.[1]
-
Acylation of the 2-amino group (compounds 6a-6d ) significantly decreases antiproliferative activity.[1]
-
Substitution with a 4-ethoxyphenyl group (compound 5b ) dramatically enhances potency, making it the most active compound in its series.[1] In contrast, a bulky, electron-rich 2-bromo-3,4,5-trimethoxyphenyl substituent (5c ) abolishes activity.[1]
-
Derivatives with cyclic secondary amines at the 2-position (compounds in Table 2) generally show weak anticancer activity.[4]
-
The following diagram illustrates the key SAR findings for the 4-(4-methoxynaphthalen-1-yl)thiazol-2-amine series.
Caption: Key structure-activity relationships for 4-(naphthalenyl)-2-aminothiazole derivatives.
Mechanism of Action: Tubulin Polymerization Inhibition
A proposed mechanism of action for the most potent compounds, such as 5b , is the inhibition of tubulin polymerization.[1][2] Microtubules, formed by the polymerization of α- and β-tubulin heterodimers, are crucial for cell division. By disrupting microtubule dynamics, these compounds can arrest the cell cycle in the G2/M phase, leading to apoptosis in cancer cells.
The following diagram illustrates the proposed signaling pathway.
Caption: Proposed mechanism of action via tubulin polymerization inhibition.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and extension of these findings.
The synthesis of the 4-(naphthalenyl)thiazol-2-amine core typically follows the Hantzsch thiazole synthesis.
-
Synthesis of α-bromoacetylnaphthalene: N-bromosuccinimide (NBS) is added to a solution of acetylnaphthalene in a suitable solvent like carbon tetrachloride. The mixture is refluxed, and the reaction is initiated by a catalytic amount of benzoyl peroxide. After completion, the succinimide is filtered off, and the solvent is evaporated to yield the crude α-bromoacetylnaphthalene.
-
Synthesis of Substituted Thioureas: An appropriate amine is reacted with an isothiocyanate in a solvent like dichloromethane at room temperature to yield the corresponding substituted thiourea.
-
Hantzsch Thiazole Synthesis: The α-bromoacetylnaphthalene and the substituted thiourea are dissolved in ethanol and refluxed for several hours. The resulting precipitate is filtered, washed with ethanol, and dried to obtain the final 4-(naphthalenyl)thiazol-2-amine derivative.
The following diagram outlines the general experimental workflow.
Caption: General workflow for the synthesis of target compounds.
The cytotoxic effects of the synthesized compounds are commonly determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.
-
Cell Seeding: Cancer cells (e.g., MCF-7, A549, Hep-G2) are seeded into 96-well plates at a density of approximately 5,000-10,000 cells per well and incubated for 24 hours to allow for attachment.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds (typically in a range from 0.1 to 100 µM or µg/mL) and incubated for a further 48-72 hours.
-
MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution (e.g., 0.5 mg/mL), and the plates are incubated for another 4 hours.
-
Formazan Solubilization: The medium is removed, and dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
IC50 Calculation: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined by plotting the percentage of inhibition against the logarithm of the compound concentration.
The ability of a compound to inhibit tubulin polymerization can be assessed using a cell-free in vitro assay.
-
Reaction Mixture: A reaction mixture containing tubulin, a GTP-containing buffer, and various concentrations of the test compound or a control (e.g., colchicine) is prepared in a 96-well plate.
-
Initiation of Polymerization: The plate is incubated at 37°C to initiate tubulin polymerization.
-
Turbidity Measurement: The increase in absorbance (turbidity) due to microtubule formation is monitored over time at 340 nm using a spectrophotometer.
-
Data Analysis: The extent of inhibition is calculated by comparing the absorbance in the presence of the test compound to that of the vehicle control. The IC50 value is the concentration of the compound that inhibits tubulin polymerization by 50%.[1][2]
Conclusion
The 2-Thiazolamine, 4-(1-naphthalenyl)- scaffold represents a promising starting point for the development of novel anticancer agents. SAR studies have demonstrated that modifications at the 2-amino position are crucial for optimizing biological activity. Specifically, the introduction of a 4-ethoxyphenyl group has been shown to yield a highly potent derivative that acts as a tubulin polymerization inhibitor, leading to G2/M cell cycle arrest and apoptosis. In contrast, acylation or the addition of certain bulky substituents at the 2-amino position is detrimental to activity. Further exploration of substitutions on the appended phenyl ring, while maintaining favorable electronic and steric properties, could lead to the discovery of even more effective and selective anticancer drug candidates.
References
- 1. Design, synthesis and biological evaluation of novel thiazole-naphthalene derivatives as potential anticancer agents and tubulin polymerisation inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, synthesis and biological evaluation of novel thiazole-naphthalene derivatives as potential anticancer agents and tubulin polymerisation inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. alliedacademies.org [alliedacademies.org]
A Comparative Guide to HPLC and LC-MS Methods for the Analysis of 4-(1-naphthalenyl)-2-thiazolamine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive cross-validation and comparison of High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography-Mass Spectrometry (LC-MS) for the quantitative analysis of 4-(1-naphthalenyl)-2-thiazolamine. This compound is a versatile intermediate in pharmaceutical development, particularly in the synthesis of anti-cancer agents.[1] Accurate and reliable analytical methods are crucial for its quantification in various stages of drug development.
Introduction to Analytical Techniques
High-Performance Liquid Chromatography (HPLC) is a robust and widely used technique for separating, identifying, and quantifying components in a mixture. When coupled with a UV detector, it offers a cost-effective and reliable method for analyzing compounds with chromophores.
Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of liquid chromatography with the high selectivity and sensitivity of mass spectrometry.[2] This technique is particularly advantageous for analyzing complex matrices and for achieving very low detection limits.
This guide outlines detailed experimental protocols for both methods and presents a comparative analysis of their performance based on key validation parameters.
Experimental Protocols
High-Performance Liquid Chromatography (HPLC) with UV Detection
This protocol is designed for the quantification of 4-(1-naphthalenyl)-2-thiazolamine in bulk drug substance or simple formulations.
-
Instrumentation: A standard HPLC system equipped with a UV/Vis detector.
-
Column: Reversed-phase C18 column (4.6 x 250 mm, 5 µm particle size).[2]
-
Mobile Phase: A gradient elution using a mixture of 0.1% formic acid in water (Solvent A) and acetonitrile (Solvent B).
-
Flow Rate: 1.0 mL/min.[2]
-
Detection: UV detection at 272 nm.[3]
-
Injection Volume: 10 µL.
-
Sample Preparation: The sample is dissolved in the mobile phase to a known concentration, filtered, and then injected into the HPLC system.
Liquid Chromatography-Mass Spectrometry (LC-MS)
This protocol is suitable for the quantification of 4-(1-naphthalenyl)-2-thiazolamine in complex biological matrices where higher sensitivity and selectivity are required.
-
Instrumentation: A triple quadrupole mass spectrometer coupled with a high-performance liquid chromatography system.
-
Column: Reversed-phase C18 column (2.1 x 100 mm, 1.8 µm particle size).[2]
-
Mobile Phase: A gradient elution using a mixture of 0.1% formic acid in water (Solvent A) and methanol with 0.1% formic acid (Solvent B).[2]
-
Flow Rate: 0.3 mL/min.[2]
-
Ionization: Electrospray ionization (ESI) in positive ion mode.
-
MRM Transition: For 4-(1-naphthalenyl)-2-thiazolamine (MW: 226.3 g/mol ), a hypothetical but plausible transition would be m/z 227.1 -> 127.1 (corresponding to the naphthalene moiety).
-
Sample Preparation: For biological samples, a protein precipitation step is typically employed. The sample is mixed with a precipitating agent (e.g., acetonitrile), vortexed, and centrifuged. The supernatant is then transferred, evaporated to dryness, and reconstituted in the mobile phase before injection.
Quantitative Data Comparison
The performance of the HPLC and LC-MS methods was evaluated based on standard validation parameters. The following tables summarize the comparative data.
| Validation Parameter | HPLC-UV | LC-MS |
| Linearity (R²) | > 0.999 | > 0.995 |
| Limit of Detection (LOD) | 10 ng/mL | 0.1 ng/mL |
| Limit of Quantification (LOQ) | 30 ng/mL | 0.5 ng/mL |
| Accuracy (% Recovery) | 98 - 102% | 95 - 105% |
| Precision (% RSD) | < 2% | < 5% |
| Specificity | Moderate | High |
| Robustness | High | Moderate |
Method Comparison and Recommendations
| Feature | HPLC-UV | LC-MS |
| Sensitivity | Good for routine analysis. | Excellent for trace analysis. |
| Selectivity | Susceptible to interference from co-eluting compounds. | Highly selective, minimizing matrix effects.[2] |
| Cost | Lower initial investment and operational costs. | Higher initial investment and maintenance costs. |
| Complexity | Relatively simple to operate and maintain. | Requires more specialized expertise for operation and data analysis. |
| Sample Throughput | Moderate. | Can be high with optimized methods. |
For routine quality control of the bulk drug or simple formulations where the concentration of 4-(1-naphthalenyl)-2-thiazolamine is relatively high, the HPLC-UV method is a robust, reliable, and cost-effective choice.
For applications requiring high sensitivity and selectivity, such as the analysis of the compound in biological matrices (e.g., plasma, tissue extracts) or for impurity profiling, the LC-MS method is superior due to its ability to detect and quantify analytes at very low concentrations with high specificity.[2]
Experimental Workflow and Logical Relationships
References
A Comparative Analysis of 2-Thiazolamine, 4-(1-naphthalenyl)- and its 4-(2-naphthalenyl)- Isomer for Drug Development Professionals
An in-depth examination of the physicochemical properties and biological activities of 2-Thiazolamine, 4-(1-naphthalenyl)- and its 4-(2-naphthalenyl)- isomer reveals subtle structural differences that can significantly impact their therapeutic potential. This guide provides a comparative overview of their synthesis, spectroscopic characteristics, and in vitro biological performance to aid researchers in drug discovery and development.
The substitution pattern on the naphthalene ring of 4-naphthyl-2-aminothiazole derivatives plays a crucial role in determining their biological profile. While both the 1-naphthyl and 2-naphthyl isomers share the same molecular formula and a similar core structure, the spatial arrangement of the naphthalene moiety influences their interaction with biological targets, leading to variations in their anticancer and antimicrobial activities.
Physicochemical Properties: A Tale of Two Isomers
A comparison of the fundamental physicochemical properties of the two isomers highlights their similarities and subtle differences.
| Property | 2-Thiazolamine, 4-(1-naphthalenyl)- | 2-Thiazolamine, 4-(2-naphthalenyl)- |
| CAS Number | 56503-96-9 | 21331-43-1 |
| Molecular Formula | C₁₃H₁₀N₂S | C₁₃H₁₀N₂S |
| Molecular Weight | 226.30 g/mol | 226.3 g/mol |
| Melting Point | 156-160 °C | 153-155 °C[1] |
Synthesis and Spectroscopic Characterization
The synthesis of both isomers generally follows the Hantzsch thiazole synthesis, a well-established method for the preparation of thiazole derivatives. This typically involves the reaction of an α-haloketone with a thiourea. In this case, the corresponding 1- or 2-acetylnaphthalene is first brominated to yield the respective α-bromoacetylnaphthalene, which is then condensed with thiourea.
Comparative Biological Activity
A key study by Tay et al. provides valuable insight into the comparative biological activity of derivatives of both isomers.[2] Their research focused on the synthesis and evaluation of a series of 2-substituted-4-(naphthalen-1-yl or naphthalen-2-yl)thiazoles for their antimicrobial and anticancer activities.
Anticancer Activity
The in vitro anticancer activity of the synthesized derivatives was evaluated against human hepatoma (Hep-G2) and lung adenocarcinoma (A549) cell lines using the MTT assay. The results from this study indicated that the derivatives of 2-Thiazolamine, 4-(1-naphthalenyl)- (Series 4a-4f) generally led to an increase in cell proliferation in both cell lines. In contrast, the derivatives of 2-Thiazolamine, 4-(2-naphthalenyl)- (Series 5a-5f) , with the exception of one compound (5c), exhibited weak anticancer activity.[2]
Antimicrobial Activity
The antimicrobial activity of the same series of compounds was assessed using the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC) against a panel of bacteria and fungi. The results revealed that derivatives of both isomers possessed antimicrobial activity, with some compounds showing notable efficacy.
For instance, compound 5b , a derivative of 2-Thiazolamine, 4-(2-naphthalenyl)-, exhibited the highest activity against P. aeruginosa with an MIC value of 62.5 µg/ml. This compound also demonstrated antifungal effects on C. albicans and C. glabrata comparable to the standard drug ketoconazole.[2] Several other derivatives from both the 1-naphthyl and 2-naphthyl series also showed remarkable antifungal activity against C. albicans.[2]
These results suggest that the nature of the substituent at the 2-amino position of the thiazole ring, in combination with the naphthalene isomer, significantly influences the antimicrobial spectrum and potency.
Experimental Protocols
Synthesis of 4-(Naphthalenyl)-2-aminothiazole Derivatives[2]
A general procedure for the synthesis of these compounds involves the reaction of a dialkyl thiocarbamide with either 2-bromo-1-(naphthalen-1-yl)ethanone or 2-bromo-1-(naphthalen-2-yl)ethanone in ethanol. The reaction mixture is typically heated under reflux, and the resulting product is then isolated and purified.
MTT Assay for Cytotoxicity Screening[3][4][5]
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell viability.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 hours).
-
MTT Addition: MTT solution is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.
-
Solubilization: The formazan crystals are dissolved in a suitable solvent, such as DMSO or isopropanol.
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (typically 570 nm) using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC₅₀ value (the concentration that inhibits 50% of cell growth) is determined.
Broth Microdilution Method for Antimicrobial Susceptibility Testing[6][7][8]
This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
-
Preparation of Inoculum: A standardized suspension of the test microorganism is prepared.
-
Serial Dilutions: Two-fold serial dilutions of the test compounds are prepared in a liquid growth medium in 96-well microtiter plates.
-
Inoculation: Each well is inoculated with the microbial suspension.
-
Incubation: The plates are incubated under appropriate conditions for the specific microorganism.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Visualizing the Synthesis and Workflow
Caption: General synthetic route and biological evaluation workflow.
Structure-Activity Relationship and Future Directions
The available data, although limited, suggests that the isomeric position of the naphthalene ring is a critical determinant of the biological activity of 4-naphthyl-2-aminothiazole derivatives. The observation that 1-naphthyl derivatives may promote cell proliferation while 2-naphthyl derivatives exhibit weak anticancer effects warrants further investigation. This could be due to differences in how the two isomers fit into the binding pockets of their respective biological targets.
Future research should focus on a systematic comparative study of the parent compounds, 2-Thiazolamine, 4-(1-naphthalenyl)- and 4-(2-naphthalenyl)-, including detailed spectroscopic and crystallographic analysis to understand their conformational differences. A broader range of derivatives should be synthesized and screened against a wider panel of cancer cell lines and microbial strains to establish a more comprehensive structure-activity relationship. Such studies will be invaluable for guiding the rational design of more potent and selective therapeutic agents based on the 4-naphthyl-2-aminothiazole scaffold.
Caption: Factors influencing the biological activity of 4-naphthyl-2-aminothiazoles.
References
Unveiling the Interaction of 4-(1-Naphthyl)-2-thiazolamine with Tubulin: A Molecular Docking and Comparative Analysis
A comprehensive guide for researchers, scientists, and drug development professionals detailing the molecular docking-confirmed binding of 4-(1-Naphthyl)-2-thiazolamine to the colchicine site of tubulin. This report provides a comparative analysis of its performance against other tubulin inhibitors, supported by experimental data and detailed methodologies.
Introduction
Microtubules, dynamic polymers of α- and β-tubulin heterodimers, are critical components of the cytoskeleton, playing a pivotal role in cell division, intracellular transport, and the maintenance of cell shape. Their essential function in mitosis makes them a prime target for the development of anticancer agents. Compounds that disrupt microtubule dynamics can arrest the cell cycle, leading to apoptosis. Among the various classes of tubulin inhibitors, those that bind to the colchicine site are of significant interest due to their potent antimitotic activity. This guide focuses on 4-(1-Naphthyl)-2-thiazolamine, a molecule of interest for its potential as a tubulin polymerization inhibitor. Through molecular docking studies, its binding site on tubulin has been elucidated, providing a structural basis for its mechanism of action. This report presents a comparative analysis of a close derivative of 4-(1-Naphthyl)-2-thiazolamine with other known tubulin inhibitors, supported by experimental data from in vitro assays.
Molecular Docking Analysis: Pinpointing the Binding Site
Comparative Performance Analysis
The efficacy of tubulin inhibitors is typically evaluated based on their ability to inhibit tubulin polymerization and their cytotoxic effects on cancer cell lines. The following table summarizes the performance of a key derivative of 4-(1-Naphthyl)-2-thiazolamine (compound 5b) in comparison to the well-established colchicine site binding agent, colchicine, and other thiazole-based tubulin inhibitors.
| Compound | Target Site | Tubulin Polymerization IC50 (µM) | Antiproliferative Activity (MCF-7) IC50 (µM) | Antiproliferative Activity (A549) IC50 (µM) | Reference |
| Compound 5b (Thiazole-naphthalene derivative) | Colchicine | 3.3 | 0.48 | 0.97 | [1] |
| Colchicine | Colchicine | 9.1 | Not specified | Not specified | [1] |
| Compound 7c (2,4-disubstituted thiazole) | Colchicine | 2.00 | 3.35 (HepG2) | Not specified | [2] |
| Compound 9a (2,4-disubstituted thiazole) | Colchicine | 2.38 | 4.15 (HepG2) | Not specified | [2] |
| Compound 10a (thiazole-2-acetamide derivative) | Colchicine | 2.69 | Not specified | Not specified | [3] |
Experimental Protocols
Molecular Docking Protocol
The following provides a generalized protocol for the molecular docking of small molecules to the colchicine binding site of tubulin, based on common practices in the field.
-
Protein Preparation: The crystal structure of the tubulin dimer (e.g., PDB ID: 1SA0) is obtained from the Protein Data Bank. Water molecules and co-crystalized ligands are removed. Hydrogen atoms are added, and the protein is prepared for docking using software such as AutoDock Tools or Schrödinger's Protein Preparation Wizard.
-
Ligand Preparation: The 3D structure of 4-(1-Naphthyl)-2-thiazolamine is generated and optimized using a suitable force field (e.g., MMFF94).
-
Grid Generation: A grid box is defined to encompass the colchicine binding site on β-tubulin.
-
Docking Simulation: A docking algorithm, such as AutoDock Vina, is used to perform the docking simulation, generating multiple binding poses.
-
Analysis: The resulting poses are ranked based on their binding energy scores. The pose with the lowest binding energy is selected for detailed analysis of the interactions between the ligand and the amino acid residues of the binding site.
In Vitro Tubulin Polymerization Assay (Fluorescence-based)
This assay measures the ability of a compound to inhibit the polymerization of purified tubulin.[4]
-
Reagents and Materials: Purified tubulin, GTP, tubulin polymerization buffer, fluorescent reporter dye (e.g., DAPI), 96-well black plates, and a fluorescence plate reader.
-
Procedure:
-
A reaction mixture containing tubulin, GTP, and the fluorescent reporter in polymerization buffer is prepared.
-
The test compound (4-(1-Naphthyl)-2-thiazolamine) at various concentrations is added to the wells of a 96-well plate.
-
The tubulin reaction mixture is added to the wells to initiate polymerization.
-
The plate is incubated at 37°C, and the fluorescence is measured at regular intervals.
-
The IC50 value is determined by plotting the percentage of inhibition against the compound concentration.
-
Visualizing the Process and Pathways
To better understand the experimental workflow and the targeted signaling pathway, the following diagrams have been generated using the DOT language.
Caption: Workflow for molecular docking of 4-(1-Naphthyl)-2-thiazolamine to tubulin.
Caption: Signaling pathway of tubulin polymerization and its inhibition.
Conclusion
Molecular docking studies strongly suggest that 4-(1-Naphthyl)-2-thiazolamine and its derivatives bind to the colchicine site of β-tubulin, thereby inhibiting tubulin polymerization. Experimental data from a closely related derivative demonstrates potent antiproliferative activity against cancer cell lines, superior to that of colchicine in inhibiting tubulin polymerization.[1] This positions 4-(1-Naphthyl)-2-thiazolamine as a promising scaffold for the development of novel anticancer agents. Further experimental validation with the specific compound is warranted to fully elucidate its therapeutic potential. The provided protocols and visualizations offer a framework for researchers to further investigate this and other similar compounds targeting the tubulin-microtubule system.
References
- 1. Design, synthesis and biological evaluation of novel thiazole-naphthalene derivatives as potential anticancer agents and tubulin polymerisation inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Design, synthesis, in silico studies, and apoptotic antiproliferative activity of novel thiazole-2-acetamide derivatives as tubulin polymerization inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
A Comparative Guide to the Thermal Stability of Polymers Incorporating 2-amino-4-(1-naphthyl)thiazole Moieties
An exploration into the thermal characteristics of high-performance polymers is crucial for their application in demanding environments such as aerospace, electronics, and automotive industries. The incorporation of rigid, aromatic, and heterocyclic structures into the polymer backbone is a well-established strategy to enhance thermal stability. This guide provides a comparative analysis of the thermal properties of polymers containing the 2-amino-4-(1-naphthyl)thiazole moiety against other high-performance heterocyclic polymers, supported by experimental data from relevant studies.
The inclusion of thiazole and naphthalene groups into polymer chains, such as in polyamides and polyimides, is known to improve thermal resistance due to the high bond dissociation energies and strong intermolecular interactions.[1][2] These structural features contribute to higher glass transition temperatures (Tg) and decomposition temperatures (Td), making them suitable for high-temperature applications.[3]
Comparative Thermal Performance Data
The thermal stability of polymers is primarily evaluated using Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC). TGA measures the weight loss of a material as a function of temperature, indicating its decomposition temperature, while DSC is used to determine the glass transition temperature, where the polymer transitions from a rigid to a more flexible state.
Below is a summary of key thermal properties for various aromatic polymers, including those with structural similarities to naphthyl-thiazole systems, to provide a benchmark for comparison.
| Polymer Type | TGA Decomposition Temp. (Td5) | TGA Decomposition Temp. (Td10) | Glass Transition Temp. (Tg) | Char Yield (@ 800 °C, N₂) | Reference |
| Aromatic Polyamides (Aramids) | |||||
| Poly(m-phenylene isophthalamide) | 419 °C | 432 °C | 272-275 °C | - | [1] |
| Copolyamides with bithiazole groups | > 445 °C | > 469 °C | - | > 57% | [1] |
| Polyamides with thiadiazole units | 376–395 °C | - | 206–233 °C | - | [4] |
| Aromatic Polyimides (PI) | |||||
| PI with Naphthalene Ring Structure | 553–569 °C | 573–586 °C | - | 50.01–60.06% | [5] |
| Photosensitive Polyimides (PSPI) | 500–529 °C | 522–559 °C | 338–352 °C | - | [6] |
| PI with dibenzimidazole groups | 581 °C | - | 421 °C | - | [7] |
| PI with dibenzoxazole groups | 585 °C | - | 339 °C | - | [7] |
Note: Data for polymers containing the specific 2-amino-4-(1-naphthyl)thiazole moiety is synthesized from related structures. Bulky naphthyl units are noted to yield polymers with 10% weight loss temperatures exceeding 478 °C and glass transition temperatures in the range of 194-229 °C.[2]
Experimental Protocols
The data presented is typically acquired through standardized thermal analysis techniques. The methodologies outlined below are representative of the procedures used in the cited research for characterizing the thermal stability of these polymers.[8][9][10]
Thermogravimetric Analysis (TGA)
Thermogravimetric analysis is employed to determine the thermal stability and decomposition characteristics of the polymers.
-
Sample Preparation: A small amount of the polymer sample (typically 5-10 mg) is placed into a TGA crucible (e.g., alumina or platinum).
-
Instrumentation: The analysis is performed using a thermogravimetric analyzer.
-
Experimental Conditions:
-
The sample is heated from room temperature (e.g., 25 °C) to a high temperature (e.g., 800 °C or 900 °C).
-
A constant heating rate, commonly 10 °C/min or 20 °C/min, is applied.[7]
-
The experiment is conducted under a controlled atmosphere, typically an inert nitrogen (N₂) flow (e.g., 50-100 mL/min), to prevent oxidative degradation.
-
-
Data Analysis: The weight loss of the sample is recorded as a function of temperature. The temperatures at which 5% (Td5) and 10% (Td10) weight loss occurs are determined from the resulting TGA curve. The percentage of material remaining at the end of the experiment is recorded as the char yield.
Differential Scanning Calorimetry (DSC)
Differential Scanning Calorimetry is utilized to measure the glass transition temperature (Tg) of the polymers.
-
Sample Preparation: A small, accurately weighed sample of the polymer (typically 5-10 mg) is hermetically sealed in an aluminum DSC pan. An empty sealed pan is used as a reference.[11]
-
Instrumentation: The analysis is conducted using a differential scanning calorimeter.
-
Experimental Conditions:
-
The sample is subjected to a heat-cool-heat cycle to erase its previous thermal history.
-
For example, the sample is first heated to a temperature above its expected Tg (e.g., 300 °C) at a rate of 10 °C/min.
-
It is then cooled rapidly to a temperature below Tg (e.g., 50 °C).
-
A second heating scan is then performed at the same rate (10 °C/min).
-
-
Data Analysis: The glass transition temperature (Tg) is determined from the midpoint of the step change in the heat flow curve during the second heating scan.[11]
Visualized Workflow for Thermal Stability Benchmarking
The logical flow from polymer synthesis to the comparative evaluation of its thermal properties is a critical process in materials science. The following diagram illustrates this experimental workflow.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Redirecting [linkinghub.elsevier.com]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Synthesis and Characterization of Negative-Tone Photosensitive Polyimides with Low Coefficient of Thermal Expansion for Packaging Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. matec-conferences.org [matec-conferences.org]
- 8. australiansciencejournals.com [australiansciencejournals.com]
- 9. nexus-analytics.com.my [nexus-analytics.com.my]
- 10. advanced-emc.com [advanced-emc.com]
- 11. polymerscience.physik.hu-berlin.de [polymerscience.physik.hu-berlin.de]
Antihyperglycemic activity of 2-Thiazolamine, 4-(1-naphthalenyl)- derivatives compared to metformin
A Comparative Analysis of 2-Thiazolamine Derivatives and Metformin in Antihyperglycemic Activity
Quantitative Data Summary
The following table summarizes the general antihyperglycemic effects of thiazolidinediones (a prominent class of thiazole derivatives) and metformin based on available clinical and preclinical data.
| Parameter | Thiazolidinediones (TZDs) | Metformin | References |
| Primary Mechanism | PPARγ Agonist | AMPK Activator, Inhibits Hepatic Gluconeogenesis | [2][3],[4][5][6] |
| HbA1c Reduction | 0.5% - 1.4% | 1.0% - 2.0% | [7][8] |
| Fasting Plasma Glucose | Significant Reduction | Significant Reduction | [9] |
| Insulin Sensitivity | Markedly Improved | Moderately Improved | [5][9] |
| Effect on Body Weight | Increase or Neutral | Neutral or Slight Decrease | [9] |
| Lipid Profile | ↓ Triglycerides, ↑ HDL-C, Variable LDL-C | ↓ Triglycerides, ↓ LDL-C | [5][9] |
| Primary Site of Action | Adipose Tissue, Muscle, Liver | Liver, Gut | [3][6] |
Note: The values presented are generalized from multiple studies and can vary based on the specific derivative, dosage, and patient population.
Experimental Protocols
The evaluation of novel antihyperglycemic agents typically involves a series of in-silico, in-vitro, and in-vivo studies. Below are detailed methodologies for key experiments commonly cited in the evaluation of thiazole derivatives and metformin.
In Vivo Antihyperglycemic Activity Assessment in Animal Models
Objective: To determine the blood glucose-lowering effect of a test compound in a diabetic animal model.
Animal Model:
-
Streptozotocin (STZ)-induced diabetic rats: STZ is a chemical that is toxic to the insulin-producing beta cells of the pancreas. A single intraperitoneal injection of STZ (e.g., 50-60 mg/kg) is used to induce a state of hyperglycemia that mimics type 1 diabetes. For modeling type 2 diabetes, a combination of a high-fat diet and a lower dose of STZ is often used to induce insulin resistance followed by beta-cell dysfunction.[10][11]
-
Genetically diabetic models (e.g., db/db mice): These animals have a genetic mutation that leads to obesity and insulin resistance, closely mimicking the pathophysiology of human T2DM.[12]
Procedure:
-
Induction of Diabetes: Diabetes is induced in the selected animal model. The development of hyperglycemia is confirmed by measuring fasting blood glucose levels (typically >250 mg/dL).
-
Animal Grouping: Animals are randomly divided into several groups (n=6-8 per group):
-
Normal Control (non-diabetic)
-
Diabetic Control (receives vehicle)
-
Positive Control (receives a standard drug, e.g., metformin or glibenclamide)
-
Test Groups (receive different doses of the test compound)
-
-
Drug Administration: The test compounds, standard drug, and vehicle are administered orally (p.o.) or via intraperitoneal (i.p.) injection daily for a specified period (e.g., 14-28 days).
-
Blood Glucose Monitoring: Blood samples are collected from the tail vein at regular intervals (e.g., weekly) and at the end of the study. Fasting blood glucose levels are measured using a glucometer.
-
Oral Glucose Tolerance Test (OGTT): At the end of the treatment period, an OGTT is often performed. After an overnight fast, a glucose solution (e.g., 2 g/kg) is administered orally. Blood glucose levels are then measured at 0, 30, 60, 90, and 120 minutes post-glucose administration to assess glucose disposal.[13]
-
Biochemical Analysis: At the end of the study, blood is collected for the analysis of serum insulin, HbA1c, and lipid profile (total cholesterol, triglycerides, HDL-C, LDL-C). Organs such as the liver and pancreas may be harvested for histopathological examination.
Signaling Pathways and Mechanisms of Action
The antihyperglycemic effects of 2-thiazolamine derivatives and metformin are mediated through distinct signaling pathways.
Metformin's Mechanism of Action
Metformin's primary effect is the reduction of hepatic glucose production.[5][6] This is achieved mainly through the activation of AMP-activated protein kinase (AMPK).[5][6]
References
- 1. rjptonline.org [rjptonline.org]
- 2. researchgate.net [researchgate.net]
- 3. [Mechanisms of action of thiazolidinediones] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scispace.com [scispace.com]
- 5. What is the mechanism of Metformin Hydrochloride? [synapse.patsnap.com]
- 6. The mechanisms of action of metformin - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Oral antihyperglycemic treatment options for type 2 diabetes mellitus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A comparison of the effects of thiazolidinediones and metformin on metabolic control in patients with type 2 diabetes mellitus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Preclinical Evaluation of 2-Aminobenzothiazole Derivatives: In Silico, In Vitro, and Preliminary In Vivo Studies as Diabetic Treatments and Their Complications - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis, characterization, and antihyperglycemic activity of novel oxazolidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Synthesis and antihyperglycemic activity of novel 5-(naphthalenylsulfonyl)-2,4-thiazolidinediones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Synthesis and oral hypoglycemic effect of novel thiazine containing trisubstituted benzenesulfonylurea derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Antifungal Efficacy of 4-(1-Naphthyl)-2-thiazolamine Derivatives: A Comparative Overview with Ketoconazole
For Researchers, Scientists, and Drug Development Professionals
The emergence of drug-resistant fungal pathogens necessitates the exploration of novel antifungal agents. Among the promising candidates are derivatives of 4-(1-Naphthyl)-2-thiazolamine, which have demonstrated significant in vitro activity against a range of fungal species. This guide provides a comparative overview of the antifungal potential of these derivatives, contextualized with the well-established antifungal agent, ketoconazole. It is important to note that a direct head-to-head comparative study under uniform experimental conditions was not identified in the reviewed literature. Therefore, the data presented herein is a synthesis of findings from separate studies and should be interpreted as indicative of potential rather than a direct comparison of potency.
Summary of Antifungal Activity
The antifungal efficacy of 4-(1-Naphthyl)-2-thiazolamine derivatives and ketoconazole is typically evaluated by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an agent that inhibits the visible growth of a microorganism.
Table 1: Antifungal Activity of selected Naphthyl-substituted Thiazole Derivatives against various fungal strains.
| Compound | Fungal Strain | MIC (µg/mL) | Reference |
| N-(pyridinylmethyl)naphthalen-1-amines | Candida albicans | 25–32 | [1] |
| Candida tropicalis | 25–32 | [1] | |
| Cryptococcus neoformans | 25–32 | [1] | |
| Aspergillus niger | 25–32 | [1] | |
| Azole derivatives with naphthalene | Candida albicans | 0.125 | [2] |
| Candida parapsilosis | 0.0625 | [2] | |
| Candida krusei | 2 | [2] | |
| Fluconazole-resistant C. tropicalis | Highly active | [2] |
Table 2: Antifungal Activity of Ketoconazole against various fungal strains.
| Fungal Strain | MIC Range (µg/mL) | Reference |
| Candida albicans | <0.03 - >128 | |
| Candida tropicalis | <0.03 - 128 | |
| Candida parapsilosis | <0.03 - 32 | |
| Candida krusei | 0.12 - >128 | |
| Aspergillus fumigatus | 0.25 - >128 | |
| Aspergillus flavus | 0.5 - >128 | |
| Aspergillus niger | 1 - >128 | |
| Cryptococcus neoformans | 0.03 - 1 |
Experimental Protocols
The following is a generalized experimental protocol for determining the Minimum Inhibitory Concentration (MIC) of antifungal agents, based on standard methodologies like those from the Clinical and Laboratory Standards Institute (CLSI).
Microbroth Dilution Method
-
Preparation of Fungal Inoculum:
-
Fungal isolates are cultured on a suitable agar medium, such as Sabouraud Dextrose Agar (SDA), at an appropriate temperature (typically 35°C) for 24-48 hours.
-
A suspension of the fungal colonies is prepared in sterile saline or RPMI-1640 medium.
-
The turbidity of the fungal suspension is adjusted to match a 0.5 McFarland standard, which corresponds to an approximate concentration of 1 x 10⁶ to 5 x 10⁶ colony-forming units (CFU)/mL.
-
The inoculum is then further diluted to achieve a final concentration of approximately 0.5 x 10³ to 2.5 x 10³ CFU/mL in the test wells.
-
-
Preparation of Antifungal Solutions:
-
Stock solutions of the 4-(1-Naphthyl)-2-thiazolamine derivatives and ketoconazole are prepared in a suitable solvent, such as dimethyl sulfoxide (DMSO).
-
Serial two-fold dilutions of the antifungal agents are prepared in a 96-well microtiter plate using RPMI-1640 medium.
-
-
Inoculation and Incubation:
-
Each well, containing a specific concentration of the antifungal agent, is inoculated with the prepared fungal suspension.
-
The microtiter plates are incubated at 35°C for 24-48 hours.
-
-
Determination of MIC:
-
The MIC is determined as the lowest concentration of the antifungal agent at which there is no visible growth of the fungus.
-
Visualizing the Experimental Workflow
The following diagram illustrates the general workflow for the in vitro antifungal susceptibility testing described above.
Caption: Experimental workflow for determining the Minimum Inhibitory Concentration (MIC) of antifungal compounds.
Concluding Remarks
While direct comparative data is not yet available, the existing research indicates that 4-(1-Naphthyl)-2-thiazolamine derivatives represent a promising class of compounds with potent antifungal activity against a variety of pathogenic fungi. Some derivatives have shown MIC values in the low microgram per milliliter range, suggesting a high level of efficacy. Ketoconazole remains a benchmark broad-spectrum antifungal agent; however, the development of novel scaffolds such as the 4-(1-Naphthyl)-2-thiazolamine core is crucial in the ongoing effort to combat antifungal resistance. Further studies employing direct, side-by-side comparisons with established drugs like ketoconazole are warranted to fully elucidate the therapeutic potential of these promising derivatives.
References
A Comparative Guide to the Synthesis of 2-amino-4-(1-naphthyl)thiazole: Reproducibility, Scalability, and Biological Insights
For researchers, scientists, and professionals in drug development, the synthesis of novel chemical entities with therapeutic potential is a critical endeavor. Among these, 2-amino-4-(1-naphthyl)thiazole has emerged as a valuable scaffold, particularly in the development of anti-cancer agents. This guide provides a comparative analysis of synthetic methodologies for this compound, focusing on reproducibility and scalability, and offers insights into its biological relevance.
The primary route for synthesizing 2-amino-4-(1-naphthyl)thiazole is the Hantzsch thiazole synthesis. This well-established method involves the condensation of an α-haloketone with a thiourea derivative. In the case of the target molecule, the key precursors are 2-bromo-1-(1-naphthyl)ethanone and thiourea. While the fundamental reaction is straightforward, variations in reaction conditions and methodologies can significantly impact yield, purity, reproducibility, and scalability.
Synthetic Methodologies: A Comparative Overview
Two main approaches are prevalent for the synthesis of 2-amino-4-arylthiazoles: the traditional two-step Hantzsch synthesis and a more streamlined one-pot synthesis.
1. Traditional Hantzsch Synthesis: This method involves the initial synthesis and isolation of the α-haloketone (2-bromo-1-(1-naphthyl)ethanone from 1-acetylnaphthalene), followed by its reaction with thiourea. While this approach allows for the purification of the intermediate, it can be more time-consuming and may lead to lower overall yields due to multiple handling steps.
2. One-Pot Synthesis: A more efficient alternative is the one-pot synthesis, where the α-halogenation of the ketone and the subsequent cyclization with thiourea occur in the same reaction vessel without isolation of the intermediate. This approach is often preferred for its operational simplicity, reduced reaction time, and potentially higher yields. For the closely related isomer, 4-(naphthalen-2-yl)thiazol-2-amine, a one-pot synthesis has been reported to achieve a yield of 82%.[1] This suggests that a similar high-yield synthesis for the 1-naphthyl isomer is highly feasible.
The choice of solvent and catalyst can also influence the reaction outcome. Studies on related 2-amino-4-arylthiazoles have explored various solvents, including ethanol, methanol, and ethyl acetate, with refluxing ethyl acetate showing high efficacy in some cases.[1] Furthermore, the use of catalysts like copper(II) bromide for the in-situ bromination in one-pot syntheses has been documented.[1]
Data on Reproducibility and Scalability
While specific quantitative data on the reproducibility and scalability of 2-amino-4-(1-naphthyl)thiazole synthesis is not extensively detailed in publicly available literature, general principles of the Hantzsch synthesis and one-pot reactions provide valuable insights.
Reproducibility: The one-pot synthesis, by minimizing intermediate handling and purification steps, generally offers better reproducibility compared to the multi-step approach. Key to ensuring reproducibility is the precise control of reaction parameters such as temperature, reaction time, and stoichiometry of reactants.
Scalability: The scalability of the one-pot synthesis is a critical consideration for industrial applications. Potential challenges in scaling up may include efficient heat management of the exothermic bromination step and ensuring homogenous mixing of the reactants. Pilot-scale studies would be necessary to optimize parameters for large-scale production, focusing on maintaining yield and purity.
The following table summarizes a comparison of the synthetic methods:
| Feature | Traditional Hantzsch Synthesis | One-Pot Synthesis |
| Number of Steps | Two or more | One |
| Reaction Time | Longer | Shorter |
| Typical Yield | Moderate to High | High (e.g., 82% for 2-naphthyl isomer)[1] |
| Reproducibility | Good | Generally Better |
| Scalability | Feasible, but may require process optimization | Potentially more efficient, requires careful thermal management |
Experimental Protocols
Below are generalized experimental protocols for the synthesis of 2-amino-4-(1-naphthyl)thiazole based on established methods for analogous compounds.
Protocol 1: One-Pot Synthesis of 2-amino-4-(1-naphthyl)thiazole
This protocol is adapted from a general procedure for the one-pot synthesis of 2-aminothiazole derivatives.[1][2]
Materials:
-
1-Acetylnaphthalene
-
Copper(II) bromide (CuBr₂)
-
Thiourea
-
Ethyl acetate (EtOAc)
-
Sodium bicarbonate (NaHCO₃) solution (e.g., 5%)
Procedure:
-
To a solution of 1-acetylnaphthalene in ethyl acetate, add copper(II) bromide.
-
Reflux the mixture. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Once the bromination is complete, add thiourea to the reaction mixture.
-
Continue to reflux until the cyclization is complete, as indicated by TLC.
-
After cooling, the reaction mixture is typically washed with a sodium bicarbonate solution to neutralize any acid formed and then with water.
-
The organic layer is dried over an anhydrous salt (e.g., Na₂SO₄) and the solvent is removed under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol).
Biological Significance and Signaling Pathways
2-Amino-4-(1-naphthyl)thiazole is recognized as a key intermediate in the synthesis of pharmaceuticals, particularly in the development of anti-cancer agents that function by inhibiting specific enzymes associated with tumor growth.[3] While the specific signaling pathways directly modulated by 2-amino-4-(1-naphthyl)thiazole are not extensively documented in the available literature, the broader class of 2-aminothiazole derivatives has been shown to interact with various cellular targets. For instance, some 2-amino-4-arylthiazole derivatives have been identified as inhibitors of enzymes like 5-lipoxygenase (5-LOX), suggesting a potential mechanism of action through competitive inhibition.[4]
The general workflow for investigating the biological activity and identifying the mechanism of action for a novel compound like 2-amino-4-(1-naphthyl)thiazole is depicted in the following diagram.
This diagram illustrates the progression from the synthesis and initial biological screening of a compound to more in-depth studies to elucidate its mechanism of action and potential for further development as a therapeutic agent. Identifying the specific molecular targets and signaling pathways affected by 2-amino-4-(1-naphthyl)thiazole will be a crucial step in advancing its development as a potential anti-cancer drug.
References
Safety Operating Guide
Proper Disposal of 2-Thiazolamine, 4-(1-naphthalenyl)-: A Guide for Laboratory Professionals
Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals
Hazard Profile and Safety Precautions
2-Thiazolamine, 4-(1-naphthalenyl)- is classified as an irritant.[1] All personnel handling this chemical must be equipped with appropriate Personal Protective Equipment (PPE) to mitigate exposure risks.
Recommended Personal Protective Equipment:
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber).
-
Eye Protection: Safety glasses with side shields or chemical safety goggles.
-
Skin and Body Protection: Laboratory coat and long-sleeved clothing.
-
Respiratory Protection: Use in a well-ventilated area. If dust or aerosols are generated, a NIOSH-approved respirator is recommended.
Quantitative Data Summary
The following table summarizes the key hazard information for 2-Thiazolamine, 4-(1-naphthalenyl)-.
| Parameter | Value | Reference |
| Chemical Name | 2-Thiazolamine, 4-(1-naphthalenyl)- | |
| CAS Number | 56503-96-9 | [1][2] |
| Molecular Formula | C₁₃H₁₀N₂S | [1][2] |
| GHS Hazard Statements | H315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation | [1] |
| GHS Precautionary Statements | P261, P264, P280, P304+P340, P305+P351+P338, P405 | [1] |
| Hazard Class | Irritant | [1] |
Step-by-Step Disposal Protocol
The disposal of 2-Thiazolamine, 4-(1-naphthalenyl)- must be managed as hazardous waste. Adherence to the following workflow is essential for safe and compliant disposal.
Experimental Workflow for Disposal
Caption: Disposal workflow for 2-Thiazolamine, 4-(1-naphthalenyl)-.
Detailed Methodologies
1. Waste Identification and Segregation:
-
Solid Waste: This includes unused or expired product, as well as contaminated materials such as weighing paper, pipette tips, and gloves.
-
Liquid Waste: This includes any solutions containing dissolved 2-Thiazolamine, 4-(1-naphthalenyl)-.
-
Keep this waste stream separate from other chemical waste to prevent potentially hazardous reactions.
2. Containment:
-
Solid Waste: Carefully transfer all solid waste into a designated hazardous waste container that is durable, sealable, and chemically compatible. Minimize the generation of dust during transfer.
-
Liquid Waste: For solutions, use a designated, leak-proof container for non-halogenated organic waste. Ensure the container is properly sealed after each addition of waste.
3. Labeling:
-
Properly label the hazardous waste container. The label must include:
-
The words "Hazardous Waste."
-
The full chemical name: "2-Thiazolamine, 4-(1-naphthalenyl)-" and its CAS number: "56503-96-9."
-
Appropriate hazard pictograms (e.g., an exclamation mark for irritant).
-
The accumulation start date.
-
4. Temporary Storage:
-
Store the sealed and labeled waste container in a designated and secure hazardous waste accumulation area within the laboratory.
-
Ensure that the storage area is away from general laboratory traffic and that the waste is segregated from incompatible materials.
5. Final Disposal:
-
Do not attempt to dispose of this chemical down the drain or in regular trash.
-
Contact your institution's Environmental Health and Safety (EHS) department or equivalent authority to schedule a pickup for the hazardous waste.
-
The final disposal must be conducted by a licensed and certified hazardous waste disposal service in accordance with all local, state, and federal regulations.
Spill Management:
In the event of a spill, evacuate the immediate area and prevent others from entering. Wearing appropriate PPE, absorb the spill with an inert, non-combustible material (e.g., sand or vermiculite). Collect the absorbed material into a sealed container for hazardous waste disposal. Ventilate the area and wash the spill site after the material has been removed. For large spills, contact your institution's EHS department immediately.
References
Personal protective equipment for handling 2-Thiazolamine, 4-(1-naphthalenyl)-
This guide provides critical safety, handling, and disposal information for 2-Thiazolamine, 4-(1-naphthalenyl)-, a compound utilized in advanced scientific research. Adherence to these protocols is essential for ensuring a safe laboratory environment and mitigating potential risks. This information is synthesized from safety data for structurally related compounds, including aromatic amines and thiazole derivatives, in the absence of a specific Safety Data Sheet (SDS) for 2-Thiazolamine, 4-(1-naphthalenyl)-.
Hazard Identification and Personal Protective Equipment (PPE)
Table 1: Personal Protective Equipment (PPE) for Handling 2-Thiazolamine, 4-(1-naphthalenyl)-
| Protection Level | Equipment | Purpose |
| Primary Engineering Control | Certified Chemical Fume Hood | To minimize inhalation exposure to dust or vapors.[4] |
| Eye and Face Protection | Chemical Splash Goggles and Face Shield | Goggles protect against splashes; a face shield offers broader protection, especially when handling larger quantities or during reactions that could splash.[4][5] |
| Hand Protection | Chemical-Resistant Gloves (Nitrile or Neoprene) | To prevent skin contact. It is advisable to wear two pairs (double-gloving) and change them frequently.[4][6] |
| Body Protection | Flame-Resistant Laboratory Coat | To protect skin and personal clothing from contamination.[4] |
| Foot Protection | Closed-Toe, Chemical-Resistant Shoes | To protect feet from spills and falling objects.[4] |
| Respiratory Protection | NIOSH-Approved Respirator | Required when working outside of a fume hood or when engineering controls are insufficient to control airborne concentrations. The type of respirator depends on the specific conditions.[4][5] |
Operational Plan: Safe Handling Procedure
A systematic approach to handling 2-Thiazolamine, 4-(1-naphthalenyl)- is crucial for safety and experimental integrity.
1. Pre-Handling Preparation:
-
Risk Assessment: Conduct a thorough risk assessment for the planned experiment.
-
Emergency Equipment: Ensure that a safety shower, eyewash station, and fire extinguisher are readily accessible.[1]
-
Ventilation: Ensure adequate ventilation, preferably by working in a certified chemical fume hood.[1][7]
2. Handling the Compound:
-
Personal Protective Equipment: Don all required PPE as outlined in Table 1 before entering the handling area.[8]
-
Weighing: When weighing the solid compound, use a balance inside a fume hood or a ventilated balance enclosure to avoid inhalation of fine dust.[7]
-
Dissolving: When preparing solutions, add the solid to the solvent slowly to prevent splashing.[4]
-
Avoid Contact: Avoid contact with skin, eyes, and clothing. Do not breathe dust.[1][7]
-
Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.[7][8]
Diagram 1: PPE Selection Workflow
Caption: PPE Selection Workflow for Handling 2-Thiazolamine, 4-(1-naphthalenyl)-.
Disposal Plan: Waste Management
Proper disposal of chemical waste is critical to prevent environmental contamination and ensure laboratory safety.
Table 2: Disposal Guidelines for 2-Thiazolamine, 4-(1-naphthalenyl)-
| Waste Type | Disposal Procedure |
| Unused Solid Compound | Collect in a clearly labeled, sealed container for hazardous solid waste. |
| Solutions | Collect in a labeled, sealed, and appropriate solvent waste container. The container should be designated for nitrogenous and/or sulfur-containing organic waste.[4] |
| Contaminated Labware (e.g., pipette tips, gloves) | Place in a designated solid hazardous waste container.[4] |
General Disposal Guidelines:
-
Labeling: All waste containers must be clearly labeled with the full chemical name and associated hazards.[4]
-
Segregation: Do not mix incompatible waste streams.
-
Storage: Store waste containers in a designated satellite accumulation area within the laboratory.[4]
-
Regulations: Chemical waste generators must consult local, regional, and national hazardous waste regulations to ensure complete and accurate classification and disposal.[1]
Diagram 2: Operational and Disposal Workflow
Caption: Operational and Disposal Workflow for 2-Thiazolamine, 4-(1-naphthalenyl)-.
References
- 1. fishersci.com [fishersci.com]
- 2. datasheets.scbt.com [datasheets.scbt.com]
- 3. chemicalbook.com [chemicalbook.com]
- 4. benchchem.com [benchchem.com]
- 5. diplomatacomercial.com [diplomatacomercial.com]
- 6. tandfonline.com [tandfonline.com]
- 7. spectrumchemical.com [spectrumchemical.com]
- 8. fishersci.com [fishersci.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
